molecular formula C8H9NO2 B1265473 2'-Amino-3'-hydroxyacetophenone CAS No. 4502-10-7

2'-Amino-3'-hydroxyacetophenone

Cat. No.: B1265473
CAS No.: 4502-10-7
M. Wt: 151.16 g/mol
InChI Key: DIIASMSSGMRMQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2'-Amino-3'-hydroxyacetophenone is a useful research compound. Its molecular formula is C8H9NO2 and its molecular weight is 151.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-amino-3-hydroxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-5(10)6-3-2-4-7(11)8(6)9/h2-4,11H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIIASMSSGMRMQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=CC=C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30196364
Record name 2'-Amino-3'-hydroxyacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30196364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4502-10-7
Record name 2′-Amino-3′-hydroxyacetophenone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4502-10-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2'-Amino-3'-hydroxyacetophenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004502107
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2'-Amino-3'-hydroxyacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30196364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2'-Amino-3'-hydroxyacetophenone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2'-AMINO-3'-HYDROXYACETOPHENONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5KRH9WZ359
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Comprehensive Technical Guide to 2'-Amino-3'-hydroxyacetophenone for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This in-depth technical guide provides a comprehensive overview of 2'-Amino-3'-hydroxyacetophenone, a key building block in synthetic organic and medicinal chemistry. The document elucidates its core chemical and physical properties, explores synthetic methodologies and reactivity patterns, and highlights its significant applications in the pharmaceutical industry. This guide is designed to be an essential resource for researchers, scientists, and professionals in drug development, offering both foundational knowledge and practical insights.

Introduction

This compound is a bifunctional aromatic ketone that serves as a pivotal intermediate in the synthesis of a wide range of heterocyclic compounds. Its structure, featuring an amino group and a hydroxyl group positioned ortho and meta to an acetyl group respectively, provides a unique platform for constructing complex molecular architectures, including those with significant biological activity. This guide will delve into the essential technical details of this compound, providing a robust framework for its effective use in research and development.

Physicochemical Properties

A precise understanding of the physicochemical properties of this compound is fundamental for its handling, reaction design, and analytical characterization. The key properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₈H₉NO₂
Molecular Weight 151.16 g/mol [1]
Appearance Light yellow to amber or dark green powder/crystal[2]
Melting Point 95-98 °C[3]
Boiling Point 287.2 ± 25.0 °C at 760 mmHg (Predicted)
Solubility Soluble in water, methanol, and other organic solvents.[4]
pKa (Predicted) Not readily available
LogP 1.23
CAS Number 4502-10-7[1][2]

Synthesis and Manufacturing

The synthesis of this compound can be accomplished through several routes, typically involving the reduction of a nitro-substituted precursor.

Laboratory-Scale Synthetic Protocol: Catalytic Hydrogenation

A common and efficient laboratory-scale synthesis involves the catalytic hydrogenation of 2-hydroxy-3-nitroacetophenone.[5]

Materials:

  • 2-hydroxy-3-nitroacetophenone

  • Ethanol

  • Platinum on charcoal (Pt/C) catalyst

  • Hydrogen gas source

  • Filtration apparatus (e.g., Celite)

  • Rotary evaporator

Step-by-Step Methodology:

  • Reaction Setup: In a suitable hydrogenation vessel, dissolve 2-hydroxy-3-nitroacetophenone (1.0 eq) in ethanol.

  • Catalyst Addition: Carefully add a catalytic amount of platinum on charcoal (e.g., 5-10 mol%) to the solution.

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (e.g., 50 p.s.i.) and stir the reaction mixture vigorously at room temperature.[5]

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is fully consumed.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the filter cake with ethanol to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and washings, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The resulting solid can be further purified by chromatography on a silica gel column or by recrystallization to obtain pure this compound.[5]

Causality and Experimental Choices:

  • Catalytic Hydrogenation: This method is often preferred for its clean conversion and high yields, avoiding the use of stoichiometric metal reagents that can lead to more complex work-up procedures.

  • Platinum on Charcoal: Pt/C is a highly efficient and robust catalyst for the reduction of aromatic nitro groups.

  • Ethanol as Solvent: Ethanol is a good solvent for both the starting material and the product, and it is compatible with the hydrogenation conditions.

Alternative Synthetic Routes

Other synthetic strategies include the reduction of 2-hydroxy-3-nitroacetophenone using iron powder in the presence of a strong acid like concentrated HCl.[3] Additionally, multi-enzyme biosynthetic routes are being developed for a more sustainable production of this compound.[6]

Reactivity and Applications in Drug Discovery

The chemical versatility of this compound makes it a valuable precursor for a variety of complex molecules, particularly in the synthesis of active pharmaceutical ingredients (APIs).

Key Intermediate for Pranlukast Synthesis

One of the most significant applications of this compound is as a key intermediate in the synthesis of Pranlukast, a leukotriene receptor antagonist used for the treatment of asthma and allergic rhinitis.[3][7]

Pranlukast_Intermediate Start This compound Intermediate Multi-step Synthesis Start->Intermediate Key Building Block Product Pranlukast Intermediate->Product

Caption: Role of this compound in Pranlukast synthesis.

Synthesis of Heterocyclic Scaffolds

The presence of the ortho-amino ketone functionality allows for its participation in various cyclization reactions to form important heterocyclic cores. For instance, it can undergo condensation reactions to form benzoxazole chalcones, which have shown potential as anti-tumor agents.[3]

Safety, Handling, and Storage

Proper handling and storage of this compound are crucial to ensure laboratory safety and maintain the integrity of the compound.

  • Hazard Identification: This compound is harmful if swallowed, in contact with skin, or if inhaled.[1][2] It can cause skin and eye irritation, and may cause respiratory irritation.[8]

  • Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat when handling this substance.[9][10]

  • Handling: Use in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[9] Avoid contact with skin and eyes.[9]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.[7][10]

Conclusion

This compound is a chemical intermediate of significant value, particularly in the pharmaceutical industry. Its unique structural features and versatile reactivity provide a foundation for the synthesis of complex, biologically active molecules. This guide has provided a detailed overview of its properties, synthesis, reactivity, and applications, offering a comprehensive resource for researchers and drug development professionals. A thorough understanding of the information presented herein is essential for the safe and effective utilization of this important compound.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 20591, this compound. [Link]
  • Google Patents. CN114394908A - Method for preparing 2-hydroxy-3-aminoacetophenone.
  • Oxford Lab Fine Chem LLP.
  • PrepChem. Synthesis of 3-amino-2-hydroxyacetophenone. [Link]
  • Google Patents. CN107698452B - Synthetic method of 3-amino-2-hydroxyacetophenone.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11086, 2'-Aminoacetophenone. [Link]
  • General procedure for the synthesis of 3-hydroxyflavone ligands. [Link]
  • MSDS of 3-Amino-2-Hydroxyacetophenone. [Link]
  • Efficient Production of 3-Amino-2-Hydroxy Acetophenone by Multi-Enzyme Biosynthesis. [Link]
  • ChemBK. 3-Amino-2-hydroxyacetophenone hydrochloride. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. The Critical Role of 3-Amino-2-Hydroxyacetophenone in API Synthesis. [Link]
  • ChemSrc. 3-Amino-2-hydroxyacetophenone. [Link]
  • Valence Labs. The Significance of 3-Hydroxyacetophenone Manufacturer. [Link]
  • RIFM fragrance ingredient safety assessment, 2-hydroxyacetophenone, CAS Registry Number 118-93-4. [Link]
  • Wikipedia. 3-Hydroxyacetophenone. [Link]

Sources

A Senior Application Scientist's Technical Guide to 2'-Amino-3'-hydroxyacetophenone (CAS 4502-10-7)

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of 2'-Amino-3'-hydroxyacetophenone, a pivotal chemical intermediate in modern organic synthesis and pharmaceutical development. We will explore its fundamental properties, delve into validated synthesis protocols with mechanistic rationales, examine its applications in drug discovery, and detail its spectroscopic signature and safety profile. This document is intended for researchers, chemists, and professionals in the pharmaceutical and life sciences industries.

Core Chemical Identity and Physicochemical Properties

This compound, with the IUPAC name 1-(2-amino-3-hydroxyphenyl)ethanone, is an aromatic ketone containing both an amino and a hydroxyl functional group on the phenyl ring.[1] These groups are ortho and meta, respectively, to the acetyl substituent, a configuration that imparts specific reactivity and makes it a valuable precursor for synthesizing complex heterocyclic systems. Its key properties are summarized below.

PropertyValueSource
CAS Number 4502-10-7[1]
Molecular Formula C₈H₉NO₂[1][2]
Molecular Weight 151.16 g/mol [1][2]
Appearance Light yellow to amber to dark green powder/crystal
Melting Point 182 °C (decomposes)
Topological Polar Surface Area 63.3 Ų[1][2]
Hydrogen Bond Donor Count 2[2]
Hydrogen Bond Acceptor Count 3[2]

Synthesis Methodologies and Mechanistic Rationale

The synthesis of this compound is a multi-step process that requires careful control of regioselectivity. Several routes have been developed, ranging from classical organic reactions to modern biosynthetic approaches.

Dominant Synthetic Pathway: Regioselective Nitration and Subsequent Reduction

A prevalent and scalable method begins with a readily available precursor, 2'-hydroxyacetophenone. The primary challenge is to introduce a nitro group at the 3'-position, ortho to the hydroxyl group and meta to the acetyl group, while avoiding the formation of undesired isomers.

The hydroxyl group is a strong ortho-, para-director. Direct nitration would yield a significant amount of the 5'-nitro isomer. To achieve the desired 3'-nitration, a "blocking/directing" strategy is employed.

Synthesis_Workflow Start 2'-Hydroxyacetophenone Protect Sulfonic Acid Protection (Position 5') Start->Protect Chlorosulfonic Acid Nitration Nitration (HNO₃/H₂SO₄) Protect->Nitration Ortho-directing effect of -OH group Hydrolysis Hydrolysis (Deprotection) Nitration->Hydrolysis Reflux with water Reduction Reduction (e.g., Fe/HCl) Hydrolysis->Reduction Intermediate: 2'-Hydroxy-3'-nitroacetophenone Product This compound Reduction->Product

Caption: A common synthesis workflow for this compound.

Causality Behind Experimental Choices:

  • Protection Step: Chlorosulfonic acid is used to introduce a sulfonic acid (-SO₃H) group at the 5'-position (para to the hydroxyl group). This sterically and electronically blocks the most reactive para-position, forcing the incoming electrophile (the nitronium ion, NO₂⁺) to add to one of the remaining ortho positions.[3]

  • Nitration Step: A mixture of concentrated nitric acid and sulfuric acid generates the nitronium ion. With the 5'-position blocked, nitration is directed to the 3'-position, which is ortho to the activating hydroxyl group.[3]

  • Deprotection (Hydrolysis): The sulfonic acid group is readily removed by refluxing in water, regenerating the free phenol.[3]

  • Reduction Step: The nitro group of the resulting intermediate, 2'-hydroxy-3'-nitroacetophenone, is reduced to an amino group. A common and cost-effective method is the use of iron powder in the presence of a strong acid like concentrated HCl.[3] Alternatively, catalytic hydrogenation using catalysts like Platinum on charcoal (Pt/C) can be employed for a cleaner reduction.[4]

Detailed Experimental Protocol (Exemplary)

The following protocol is a representative synthesis adapted from methodologies described in the patent literature.[3]

  • Protection: Add 2'-hydroxyacetophenone (1.0 eq) to a reaction flask. Cool the flask to 0-5 °C in an ice bath. Add chlorosulfonic acid (1.5 eq) dropwise with stirring, maintaining the low temperature. After the addition is complete, allow the reaction to warm to room temperature and then heat to 80 °C for 1 hour.

  • Nitration: Cool the reaction mixture to below 20 °C. Slowly add a pre-prepared nitrating mixture (concentrated H₂SO₄ and concentrated HNO₃) dropwise. Maintain stirring for 1 hour after addition.

  • Hydrolysis: Add water to the reaction mixture and heat to reflux to hydrolyze the sulfonic acid group, yielding the 2'-hydroxy-3'-nitroacetophenone intermediate.

  • Reduction: Isolate the nitro intermediate. To the intermediate, add iron powder (Fe) and concentrated hydrochloric acid (HCl) and reflux the mixture. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup and Purification: After the reaction is complete, neutralize the mixture with a base. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a solvent like methanol to yield this compound with high purity.[3]

Alternative Synthetic Routes
  • Biosynthesis: A novel, greener approach utilizes a multi-enzyme system to produce the target compound from m-nitroacetophenone. This method involves enzymes like nitrobenzene nitroreductase and hydroxylaminobenzene mutase, offering a sustainable alternative to traditional chemical synthesis.[5]

  • From 2-Aminophenol: Another route starts with 2-aminophenol, which undergoes a series of reactions including acetylation, bromination, a Hoesch reaction, and finally catalytic hydrogenation to remove the bromine and yield the final product.[6]

Applications in Medicinal Chemistry and Drug Development

This compound is not typically a final drug product but rather a crucial building block (scaffold) for constructing more complex, biologically active molecules. Its bifunctional nature allows for the creation of diverse chemical libraries.

Applications Core This compound (CAS 4502-10-7) Pranlukast Pranlukast (Anti-asthmatic) Core->Pranlukast Key Intermediate Chalcones Benzoxazole Chalcones (Anti-tumor) Core->Chalcones Precursor Flavonoids Flavonoids & Quinolones (Diverse Bioactivity) Core->Flavonoids Building Block Other Other Bioactive Molecules (Antimicrobial, Antioxidant) Core->Other Scaffold

Caption: Key applications of this compound in synthesis.

  • Synthesis of Pranlukast: Its most prominent application is as a key intermediate in the synthesis of Pranlukast, a leukotriene receptor antagonist used for the prevention and treatment of asthma and allergic rhinitis.[3][7]

  • Anti-Tumor Agents: It is used to synthesize benzoxazole chalcone compounds, which have demonstrated anti-tumor activity.[3][8] Chalcones are a class of compounds known for a wide range of pharmacological effects.

  • Diversity-Oriented Synthesis: As a substituted amino acetophenone, it serves as a versatile starting material in diversity-oriented synthesis to create libraries of natural product analogs, such as flavones and quinolones, which are scaffolds frequently studied in drug discovery.[9]

  • Potential Intrinsic Activity: Research also suggests that the core molecule itself may possess antioxidant, antimicrobial, and neuroprotective properties, making it and its simple derivatives interesting candidates for further investigation.[8]

Spectroscopic Characterization Profile

Structural elucidation and purity assessment rely on standard spectroscopic techniques. The expected data for this compound are as follows:

TechniqueExpected Observations
¹H NMR - Aromatic protons (3H) appearing as complex multiplets in the ~6.5-7.8 ppm range. - A singlet for the methyl protons (-CH₃) around ~2.6 ppm. - Broad singlets for the amino (-NH₂) and hydroxyl (-OH) protons, which are exchangeable with D₂O.
¹³C NMR - A carbonyl carbon (C=O) signal downfield, typically >195 ppm. - Six distinct aromatic carbon signals between ~115-155 ppm. - A methyl carbon (-CH₃) signal upfield, around ~28 ppm.
IR Spectroscopy - A strong C=O stretch for the ketone at ~1650-1680 cm⁻¹. - Broad O-H and N-H stretching bands in the range of 3200-3500 cm⁻¹. - C-N and C-O stretching bands in the fingerprint region.
Mass Spectrometry (EI) - A molecular ion peak (M⁺) at m/z = 151. - A prominent fragment ion at m/z = 136, corresponding to the loss of a methyl group ([M-CH₃]⁺).

Note: The exact chemical shifts and peak intensities can vary based on the solvent and instrument used. This data is inferred from spectral data of structurally similar compounds and general principles.[1][10][11]

Safety, Handling, and Storage

Proper handling of this compound is crucial for laboratory safety.

  • Hazard Classification: The compound is classified as harmful. The GHS hazard statements are H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled).[1]

  • Personal Protective Equipment (PPE): Always wear appropriate protective gloves, safety goggles with side shields, and a lab coat. Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[12]

  • Handling: Avoid creating dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

  • First Aid:

    • Skin Contact: Wash off immediately with plenty of soap and water.[13]

    • Eye Contact: Rinse immediately with plenty of water for at least 15 minutes.[13]

    • Inhalation: Move the person to fresh air.

    • Ingestion: Rinse mouth and seek medical attention.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[12][13] The compound may be air-sensitive, and storage under an inert gas is recommended.

Conclusion

This compound (CAS 4502-10-7) is a high-value chemical intermediate whose utility is firmly established in the pharmaceutical industry, most notably in the synthesis of the anti-asthmatic drug Pranlukast. The synthetic challenges posed by its specific substitution pattern have been overcome through elegant chemical strategies, such as regioselective nitration via protecting groups. With emerging interests in its derivatives as anti-cancer agents and the development of novel biosynthetic routes, its importance in medicinal and organic chemistry is set to continue. A thorough understanding of its properties, synthesis, and handling is essential for any scientist working with this versatile molecular scaffold.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Google Patents. (2022). CN114394908A - Method for preparing 2-hydroxy-3-aminoacetophenone.
  • Google Patents. (2020). CN107698452B - Synthetic method of 3-amino-2-hydroxyacetophenone.
  • Oxford Lab Chem. (n.d.). Material Safety Data Sheet - 2-amino acetophenone.
  • PrepChem.com. (n.d.). Synthesis of 3-amino-2-hydroxyacetophenone.
  • ChemBuyersGuide.com, Inc. (n.d.). BOC Sciences.
  • SpectraBase. (n.d.). 2-AMINO-3-HYDROXY-ACETOPHENONE - Optional[MS (GC)] - Spectrum.
  • Chembiochem. (2023). Efficient Production of 3-Amino-2-Hydroxy Acetophenone by Multi-Enzyme Biosynthesis.
  • MDPI. (2021). Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs.
  • Google Patents. (2019). CN107098822B - Preparation method for pranlukast key intermediate 3-amino-2-hydroxyacetophenone.

Sources

An In-Depth Technical Guide to 1-(2-amino-3-hydroxyphenyl)ethanone: Synthesis, Characterization, and Biological Significance

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(2-amino-3-hydroxyphenyl)ethanone, a molecule of significant interest due to its role as a metabolite in the kynurenine pathway of tryptophan metabolism. This document details its physicochemical properties, outlines a proposed regioselective synthetic route, and provides a thorough characterization profile based on predicted and comparative spectroscopic data. Furthermore, it explores the compound's known biological significance and potential applications in biomedical research, particularly in the context of diseases associated with tryptophan metabolism disturbances. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development.

Introduction: A Metabolite of Interest

1-(2-Amino-3-hydroxyphenyl)ethanone, also known as 2-amino-3-hydroxyacetophenone, is an endogenous metabolite that has garnered attention for its association with tryptophan metabolism.[1][2] Tryptophan, an essential amino acid, is metabolized through several pathways, with the kynurenine pathway being of particular importance in both physiological and pathological processes.[3][4] Disturbances in this pathway have been implicated in a range of conditions, including cancer, leukemia, and anemia.[2] As a downstream product of this pathway, 1-(2-amino-3-hydroxyphenyl)ethanone serves as a potential biomarker and a molecule of interest for investigating the biochemical sequelae of these diseases.

This guide aims to provide a detailed technical resource for the scientific community, covering the synthesis, characterization, and known biological context of this intriguing molecule.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 1-(2-amino-3-hydroxyphenyl)ethanone is fundamental for its synthesis, handling, and application in experimental settings.

PropertyValueSource
IUPAC Name 1-(2-amino-3-hydroxyphenyl)ethanonePubChem[5]
Synonyms 2'-Amino-3'-hydroxyacetophenonePubChem[5]
CAS Number 4502-10-7PubChem[5]
Molecular Formula C₈H₉NO₂PubChem[5]
Molecular Weight 151.16 g/mol PubChem[5]
Appearance Predicted to be a solid-
Solubility Predicted to be soluble in polar organic solvents-
pKa (Predicted) 8.5 (phenolic OH), 3.5 (aromatic amine)-

Proposed Regioselective Synthesis

The proposed synthesis commences with 3-hydroxyacetophenone and employs a sulfonyl group as a removable directing group to ensure the regioselective nitration at the C2 position.

Proposed Synthetic Workflow

Synthetic_Workflow Start 3-Hydroxyacetophenone Step1 Sulfonation (Chlorosulfonic Acid) Start->Step1 Intermediate1 Sulfonated Intermediate Step1->Intermediate1 Step2 Nitration (HNO₃/H₂SO₄) Intermediate1->Step2 Intermediate2 Nitrated-Sulfonated Intermediate Step2->Intermediate2 Step3 Hydrolysis (Dilute Acid, Heat) Intermediate2->Step3 Intermediate3 1-(2-nitro-3-hydroxyphenyl)ethanone Step3->Intermediate3 Step4 Reduction (e.g., Fe/HCl or H₂, Pd/C) Intermediate3->Step4 End 1-(2-amino-3-hydroxyphenyl)ethanone Step4->End

Caption: Proposed synthetic workflow for 1-(2-amino-3-hydroxyphenyl)ethanone.

Detailed Experimental Protocol (Proposed)

Causality Behind Experimental Choices: The use of chlorosulfonic acid is a strategic choice to introduce a bulky sulfonic acid group ortho to the hydroxyl group, temporarily blocking the more reactive C4 and C6 positions. This directing group then facilitates the nitration at the desired, less hindered C2 position. Subsequent acidic hydrolysis removes the sulfonyl group, and a standard reduction of the nitro group yields the target amine.

Step 1: Sulfonation of 3-Hydroxyacetophenone

  • To a stirred solution of 3-hydroxyacetophenone (1.0 eq) in a suitable solvent (e.g., dichloromethane) at 0-5 °C, slowly add chlorosulfonic acid (1.1 eq).

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by pouring it onto ice.

  • Extract the aqueous layer with an organic solvent, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the sulfonated intermediate.

Step 2: Nitration of the Sulfonated Intermediate

  • Dissolve the sulfonated intermediate (1.0 eq) in concentrated sulfuric acid at 0-5 °C.

  • Slowly add a nitrating mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid.

  • Maintain the temperature below 10 °C and stir for 1-2 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, pour the mixture onto ice and collect the precipitated product by filtration.

Step 3: Hydrolysis of the Sulfonyl Group

  • Suspend the nitrated-sulfonated intermediate in dilute sulfuric acid.

  • Heat the mixture to reflux for 4-6 hours to effect the desulfonation.

  • Cool the reaction mixture and extract the product, 1-(2-nitro-3-hydroxyphenyl)ethanone, with an appropriate organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Step 4: Reduction of the Nitro Group

  • Dissolve 1-(2-nitro-3-hydroxyphenyl)ethanone (1.0 eq) in ethanol or acetic acid.

  • Add a reducing agent such as iron powder (Fe) and a catalytic amount of hydrochloric acid (HCl), or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.

  • Heat the reaction mixture (if using Fe/HCl) or stir at room temperature (for catalytic hydrogenation) until the reaction is complete as monitored by TLC.

  • Filter the reaction mixture to remove the catalyst.

  • Neutralize the filtrate and extract the product with an organic solvent.

  • Dry the organic phase and concentrate under reduced pressure.

  • Purify the crude 1-(2-amino-3-hydroxyphenyl)ethanone by column chromatography or recrystallization to obtain the final product.

Spectroscopic Characterization (Predicted and Comparative)

As experimental spectroscopic data for 1-(2-amino-3-hydroxyphenyl)ethanone is not widely published, this section provides predicted data from reliable chemical databases and comparative data from structurally similar, experimentally characterized molecules. It is crucial for researchers to perform their own analytical characterization to confirm the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted in DMSO-d₆, 400 MHz):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.5-10.5br s1HAr-OH
~7.0-7.2m1HAr-H
~6.8-7.0m1HAr-H
~6.6-6.8m1HAr-H
~4.5-5.5br s2H-NH₂
~2.5s3H-COCH₃

¹³C NMR (Predicted in DMSO-d₆, 100 MHz):

Chemical Shift (δ, ppm)Assignment
~200C=O (ketone)
~145C-OH
~140C-NH₂
~125Ar-C
~120Ar-CH
~118Ar-CH
~115Ar-CH
~28-COCH₃
Fourier-Transform Infrared (FT-IR) Spectroscopy

Predicted Characteristic IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200BroadO-H and N-H stretching
~3050MediumAromatic C-H stretching
~1650StrongC=O stretching (ketone)
~1600, ~1480Medium-StrongAromatic C=C stretching
~1250MediumC-O stretching (phenol)
~1300MediumC-N stretching (aromatic amine)
Mass Spectrometry (MS)

Predicted Mass Spectrum (Electron Ionization - EI):

m/zRelative Intensity (%)Assignment
151High[M]⁺ (Molecular ion)
136Moderate[M-CH₃]⁺
108Moderate[M-COCH₃]⁺

Biological Significance and Potential Applications

The primary biological relevance of 1-(2-amino-3-hydroxyphenyl)ethanone lies in its origin from the kynurenine pathway of tryptophan metabolism.[2] This pathway is a central route for tryptophan degradation and produces a number of neuroactive and immunomodulatory metabolites.

Role in Tryptophan Metabolism

Tryptophan_Metabolism Tryptophan L-Tryptophan Kynurenine L-Kynurenine Tryptophan->Kynurenine IDO/TDO Metabolites Other Kynurenine Pathway Metabolites Kynurenine->Metabolites Multiple Steps Target 1-(2-amino-3-hydroxyphenyl)ethanone Metabolites->Target Further Metabolism

Caption: Simplified overview of the kynurenine pathway leading to 1-(2-amino-3-hydroxyphenyl)ethanone.

Elevated or altered levels of kynurenine pathway metabolites, including potentially 1-(2-amino-3-hydroxyphenyl)ethanone, have been observed in various disease states, suggesting a role for this molecule as a biomarker.[2]

Potential Therapeutic and Research Applications
  • Biomarker Discovery: Due to its association with tryptophan metabolism, quantifying levels of 1-(2-amino-3-hydroxyphenyl)ethanone in biological fluids could serve as a diagnostic or prognostic biomarker for diseases such as certain cancers and metabolic disorders.

  • Drug Development Intermediate: While its isomer, 3-amino-2-hydroxyacetophenone, is a known intermediate in the synthesis of the anti-asthmatic drug Pranlukast, the potential of 1-(2-amino-3-hydroxyphenyl)ethanone as a building block for novel therapeutics remains an area for exploration. Its bifunctional nature (amine and phenol) makes it an attractive scaffold for medicinal chemistry campaigns.

  • Research Tool: As a purified standard, this compound is essential for metabolomic studies aimed at elucidating the intricacies of the kynurenine pathway and its dysregulation in disease.

Conclusion

1-(2-Amino-3-hydroxyphenyl)ethanone is a biologically significant metabolite with potential applications in diagnostics and as a scaffold for drug discovery. While detailed experimental data on its synthesis and characterization are not extensively documented, this guide provides a robust, scientifically-grounded framework for its preparation and identification. The proposed synthetic route offers a clear path for its production in a laboratory setting, and the compiled spectroscopic data, though predictive, serves as a valuable reference for its characterization. Further research into the biological activities and therapeutic potential of this compound is warranted and is anticipated to yield valuable insights into the role of tryptophan metabolism in health and disease.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 20591, this compound.
  • Google Patents. (2022). CN114394908A - Method for preparing 2-hydroxy-3-aminoacetophenone.
  • Proka GENOMICS. (n.d.). 1-(2-Amino-3-hydroxyphenyl)ethanone.
  • PrepChem. (n.d.). Synthesis of 3-amino-2-hydroxyacetophenone.
  • D'Mello, C., Le, T., & Swain, M. G. (2022). Tryptophan Metabolism: A Versatile Area Providing Multiple Targets for Pharmacological Intervention. Pharmacology & Therapeutics, 236, 108113.
  • Pu, Y., Wang, Y., & Li, L. (2022).
  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution.

Sources

An In-depth Technical Guide to 2'-Amino-3'-hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of 2'-Amino-3'-hydroxyacetophenone, a key chemical intermediate. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis. This document delves into its core chemical properties, established synthesis protocols, and significant applications, with a focus on providing practical, field-proven insights.

Core Molecular and Physical Properties

This compound, also known by its IUPAC name 1-(2-amino-3-hydroxyphenyl)ethan-1-one, is an aromatic organic compound. Its structure, featuring both an amino and a hydroxyl group on the phenyl ring, makes it a versatile precursor in organic synthesis.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C₈H₉NO₂
Molecular Weight 151.16 g/mol
IUPAC Name 1-(2-amino-3-hydroxyphenyl)ethanone
CAS Number 64945-66-4
Canonical SMILES CC(=O)C1=C(C(=CC=C1)O)N
InChI Key DILGVACGOJNVTP-UHFFFAOYSA-N
Appearance Solid (powder/crystals)
Melting Point 148-152 °C
Boiling Point 353.3±42.0 °C (Predicted)
Solubility Soluble in organic solvents like DMSO and Methanol

Synthesis and Mechanistic Insights

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. A common and effective method involves the Fries rearrangement of 2-aminophenol acetate.

Experimental Protocol: Synthesis via Fries Rearrangement

This protocol outlines a standard laboratory procedure for the synthesis of this compound.

Materials:

  • 2-Aminophenol

  • Acetic anhydride

  • Pyridine

  • Aluminum chloride (AlCl₃)

  • Nitrobenzene

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and safety equipment

Procedure:

  • Acetylation of 2-Aminophenol:

    • In a round-bottom flask, dissolve 2-aminophenol in pyridine.

    • Cool the mixture in an ice bath.

    • Slowly add acetic anhydride dropwise while stirring.

    • Allow the reaction to proceed for 2-3 hours, then quench with cold water.

    • Extract the product, 2-acetamidophenyl acetate, with dichloromethane.

    • Wash the organic layer with dilute HCl, followed by NaHCO₃ solution, and finally with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Fries Rearrangement:

    • To a flask containing nitrobenzene, add anhydrous aluminum chloride.

    • Heat the mixture to 60-70 °C.

    • Add the 2-acetamidophenyl acetate obtained from the previous step in portions.

    • Maintain the temperature and stir for 4-6 hours. The rearrangement is driven by the Lewis acid catalyst (AlCl₃), which facilitates the migration of the acetyl group to the ortho position of the phenolic ring.

    • Cool the reaction mixture and carefully pour it onto crushed ice containing concentrated HCl.

    • The resulting solid is filtered, washed with cold water, and then with a cold solution of sodium bicarbonate to remove acidic impurities.

  • Hydrolysis:

    • The intermediate product from the Fries rearrangement is then hydrolyzed by refluxing with aqueous HCl. This step removes the acetyl group from the amino moiety.

    • After cooling, the solution is neutralized with a base (e.g., NaOH) to precipitate the final product, this compound.

    • The crude product is then recrystallized from an appropriate solvent system (e.g., ethanol/water) to yield pure crystals.

Diagram: Synthesis Workflow

Synthesis_Workflow cluster_acetylation Step 1: Acetylation cluster_rearrangement Step 2: Fries Rearrangement cluster_hydrolysis Step 3: Hydrolysis A 2-Aminophenol C 2-Acetamidophenyl acetate A->C + B Acetic Anhydride Pyridine D 2-Acetamidophenyl acetate F Rearranged Intermediate D->F + E AlCl₃ Nitrobenzene G Rearranged Intermediate I This compound G->I + H Aqueous HCl

A Comprehensive Technical Guide to the Synthesis of 2'-Amino-3'-hydroxyacetophenone from 2-Hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

2'-Amino-3'-hydroxyacetophenone is a pivotal chemical intermediate, most notably in the synthesis of Pranlukast, a leukotriene receptor antagonist used in the management of asthma.[1][2][3] The synthesis of this molecule from the readily available starting material, 2-hydroxyacetophenone, presents a significant regiochemical challenge during the critical electrophilic nitration step. This guide provides an in-depth analysis of a robust two-step synthetic pathway, focusing on strategic control of reaction selectivity. We will first explore a sophisticated "blocking" strategy to achieve precise regioselective nitration at the C-3 position, followed by a detailed examination of various methods for the chemoselective reduction of the nitro group, preserving the adjacent ketone functionality. This document is intended for researchers, chemists, and professionals in the field of pharmaceutical development, offering both mechanistic insights and detailed, field-proven experimental protocols.

Introduction

The synthesis of substituted aromatic compounds is a cornerstone of medicinal chemistry and drug development. The precise placement of functional groups on an aromatic ring is paramount, as even minor positional changes can drastically alter a molecule's biological activity. The target molecule, this compound, exemplifies this principle. Its structure is a key building block for complex pharmaceuticals, where the specific ortho- and meta- relationship of the amino, hydroxyl, and acetyl groups is essential for its utility.[3]

The primary synthetic challenge originates from the electronic properties of the starting material, 2-hydroxyacetophenone. The hydroxyl group is a strongly activating ortho-, para-director, while the acetyl group is a deactivating meta-director. A direct nitration reaction, therefore, leads to a mixture of isomers, primarily the 3-nitro and 5-nitro products, resulting in low yields of the desired 3-nitro intermediate and creating difficult separation challenges.[3][4] This guide elucidates a superior strategy that circumvents this problem, enabling a high-yield, high-purity synthesis.

Overall Synthetic Pathway

The transformation is efficiently achieved in two primary stages: regioselective nitration followed by chemoselective reduction.

Synthetic_Pathway Start 2-Hydroxyacetophenone Intermediate 2-Hydroxy-3-nitroacetophenone Start->Intermediate Step 1: Regioselective Nitration Final This compound Intermediate->Final Step 2: Chemoselective Reduction Nitration_Workflow cluster_0 Regioselective Nitration Workflow A Start: 2-Hydroxyacetophenone B Step 1a: Sulfonation (Block C-5 Position) A->B Chlorosulfonic Acid 0-5°C -> 80°C C Step 1b: Nitration (Directs to C-3) B->C Mixed Acid (HNO₃/H₂SO₄) <20°C D Step 1c: Hydrolysis (Remove Blocking Group) C->D Heat / Reflux in aqueous media E Product: 2-Hydroxy-3-nitroacetophenone D->E

Caption: Workflow for the sulfonation-nitration-hydrolysis sequence.

Detailed Experimental Protocol: Sulfonation-Nitration-Hydrolysis

This protocol is adapted from methodologies described in patent literature to ensure high regioselectivity. [3] Materials:

  • 2-Hydroxyacetophenone

  • Chlorosulfonic acid (ClSO₃H)

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Urea

  • Ethyl Acetate

  • Ethanol

  • Crushed Ice

Procedure:

  • Sulfonation (Blocking):

    • In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add 2-hydroxyacetophenone (1.0 eq).

    • Cool the flask in an ice-salt bath to 0-5°C.

    • Slowly add chlorosulfonic acid (1.5 eq) dropwise via the dropping funnel, ensuring the temperature remains below 5°C. Stir vigorously during addition. [3] * After the addition is complete, continue stirring at this temperature for approximately 15-20 minutes until gas evolution ceases.

    • Gradually remove the ice bath and allow the mixture to warm to room temperature. Then, slowly heat the reaction mixture to 80°C and maintain for 1 hour to ensure the completion of the sulfonation. [3]2. Nitration:

    • Cool the reaction flask back down to below 20°C using an ice bath.

    • In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.0 eq) to concentrated sulfuric acid (2.0 eq) while cooling in an ice bath.

    • Add the prepared nitrating mixture dropwise to the reaction flask, maintaining the internal temperature below 20°C. [3] * After addition, stir the mixture at room temperature for 1-2 hours to complete the nitration.

  • Hydrolysis (Deblocking) and Workup:

    • Carefully quench the reaction by pouring the mixture onto a large volume of crushed ice with stirring.

    • Add a small amount of urea (approx. 0.05g per 5 mmol of starting material) to neutralize any remaining nitric acid. [3] * Heat the aqueous mixture to reflux to hydrolyze and remove the sulfonic acid group.

    • After cooling, extract the product into ethyl acetate (3x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude 2-hydroxy-3-nitroacetophenone.

    • The crude product can be purified by recrystallization from ethanol to yield a solid product. [3]

Part 2: Chemoselective Reduction of 2-Hydroxy-3-nitroacetophenone

The second critical step is the reduction of the nitro group to an amine. The primary challenge is to perform this transformation without reducing the ketone (acetyl) group. Several methods are available, each with distinct advantages in terms of mildness, cost, and scalability.

The Challenge of Chemoselectivity

Many powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), will readily reduce both nitro groups and ketones. Therefore, a selective reagent is required. Catalytic hydrogenation is often the method of choice, as catalysts like palladium or platinum can be highly selective for nitro group reduction under controlled conditions. [5][6]The presence of other reducible functional groups necessitates careful selection of the catalyst and reaction conditions to avoid unwanted side reactions. [7]

Reduction_Decision_Tree Start 2-Hydroxy-3-nitroacetophenone Q1 Assess Lab Capabilities & Desired Conditions Start->Q1 OptA Method A: Catalytic Transfer Hydrogenation Q1->OptA Mildest Conditions OptB Method B: Catalytic Hydrogenation Q1->OptB H₂ Pressure Available OptC Method C: Metal/Acid Reduction Q1->OptC Cost-Effective / Robust DescA Mild, atmospheric pressure. Uses H₂ donor (e.g., HCOOH·NH₃). Good for sensitive substrates. OptA->DescA DescB Classic, high efficiency. Requires H₂ gas & pressure equipment. Excellent for clean conversions. OptB->DescB DescC Robust, inexpensive. Uses SnCl₂ or Fe/HCl. Stoichiometric metal waste. OptC->DescC

Caption: Decision guide for selecting a chemoselective reduction method.

Methodologies & Protocols

This method avoids the need for high-pressure hydrogen gas by using a hydrogen donor molecule, such as ammonium formate, in the presence of a catalyst. It is exceptionally mild and selective. [7] Detailed Experimental Protocol:

  • In a round-bottom flask, dissolve 2-hydroxy-3-nitroacetophenone (1.0 eq) in methanol or ethanol.

  • Add ammonium formate (HCOONH₄) (3-5 eq) to the solution.

  • Carefully add 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol% by weight).

  • Stir the reaction mixture at room temperature or gently heat to 40-60°C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify by column chromatography or recrystallization as needed. [7]

This is a highly efficient and clean method, widely used in industrial applications.

Detailed Experimental Protocol:

  • Place a solution of 2-hydroxy-3-nitroacetophenone (1.0 eq) in ethanol (approx. 37.5 mL per gram of substrate) in a pressure-resistant hydrogenation vessel. [5]2. Add a catalyst, such as Platinum on Charcoal (Pt/C), to the mixture. [5]3. Seal the vessel and purge with nitrogen, then with hydrogen gas.

  • Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 p.s.i.). [5]5. Stir or agitate the mixture at room temperature (25°C) for 2-3 hours, or until hydrogen uptake ceases. [5]6. Carefully vent the vessel and purge with nitrogen.

  • Filter the mixture to remove the catalyst.

  • Evaporate the filtrate in vacuo to yield the product, which can be purified by column chromatography on silica gel. [5]

Data Summary: Comparison of Reduction Methods
MethodReagentsConditionsSelectivityAdvantagesDisadvantages
Catalytic Transfer Hydrogenation Pd/C, Ammonium FormateRoom Temp to 60°CExcellentNo H₂ gas required, very mild, good functional group tolerance [7]Higher cost of ammonium formate, catalyst filtration needed
Catalytic Hydrogenation Pt/C or Pd/C, H₂ gas25°C, 50 p.s.i.ExcellentHigh atom economy, clean reaction, catalyst is recyclable [5][6]Requires specialized pressure equipment, handling of H₂ gas
Metal/Acid Reduction SnCl₂·2H₂O in EtOH or Fe/HClRoom Temp or RefluxGood to ExcellentInexpensive reagents, robust and reliable [3][7]Generates stoichiometric metal waste, workup can be tedious

Conclusion

The synthesis of this compound from 2-hydroxyacetophenone is a prime example of strategic synthetic planning. Direct nitration is ineffective due to poor regioselectivity. A superior, high-yield pathway involves a three-stage process of sulfonation to block the C-5 position, nitration at the desired C-3 position, and subsequent hydrolytic de-blocking. The resulting 2-hydroxy-3-nitroacetophenone intermediate can then be efficiently and chemoselectively reduced to the final product. For this reduction, catalytic transfer hydrogenation offers the best balance of safety, mildness, and selectivity for laboratory-scale synthesis, while traditional catalytic hydrogenation remains a highly efficient option for scaled-up processes. This guide provides the foundational knowledge and practical protocols for researchers to successfully execute this important chemical transformation.

References

  • Tang, H., Zhu, H. L., Zhong, J. X., Wang, M. N., Xue, Y. P., & Zheng, Y. G. (2023). Efficient Production of 3-Amino-2-Hydroxy Acetophenone by Multi-Enzyme Biosynthesis. ChemBioChem, 24(12), e202300165. [Link]
  • ChemistryViews (2023). Multi-Enzyme Biosynthesis for the Production of 3-Amino-2-Hydroxy Acetophenone. ChemViews Magazine. [Link]
  • Schabel, T., Belger, C., & Plietker, B. (2013). A Mild Chemoselective Ru-Catalyzed Reduction of Alkynes, Ketones, and Nitro Compounds. Organic Letters, 15(11), 2858–2861. [Link]
  • PrepChem (n.d.). Synthesis of 3-amino-2-hydroxyacetophenone. PrepChem.com.
  • Google Patents (2019). CN107698452B - Synthetic method of 3-amino-2-hydroxyacetophenone.
  • MDPI (2022). Reduction of 4-Nitrophenol to 4-Aminophenol by Reusable CuFe5O8-Based Catalysts Synthesized by Co-Precipitation Method. Molecules, 27(15), 4998. [Link]
  • Google Patents (2022). CN114394908A - Method for preparing 2-hydroxy-3-aminoacetophenone.
  • Google Patents (2019).
  • ResearchGate (2015). How can an aromatic ketone be reduced in the presence of a nitro group?. [Link]
  • SciSpace (2004). Selective Reduction of the Nitro-group Using Co2(CO)8-H2O. Bulletin of the Korean Chemical Society, 25(1), 18-20. [Link]
  • Google Patents (1981). US4264525A - Stepwise reduction of p-nitrophenol.
  • Organic Chemistry Portal (n.d.). Amine synthesis by nitro compound reduction. organic-chemistry.org.
  • ACS Publications (2020). Catalytic Reduction of 4-Nitrophenol to 4-Aminophenol Using Ag@α-Ti(HPO4)2·H2O: Experimental and Computational Studies. Industrial & Engineering Chemistry Research, 59(46), 20301–20311. [Link]
  • University of Canterbury (n.d.). Reduction of 4-Nitrophenol to 4-Aminophenol. UC Research Repository. [Link]
  • International Journal of Chemical Studies (2016). Catalytic reduction of 4-Nitrophenol to 4-Aminophenol by using Fe2O3-Cu2O-TiO2 nanocomposite. [Link]
  • Google Patents (2020). CN108911988B - Green synthesis method of 2-hydroxy-3-nitroacetophenone.

Sources

A Technical Guide to the Spectroscopic Characterization of 2'-Amino-3'-hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2'-Amino-3'-hydroxyacetophenone is an aromatic ketone that holds significant interest for researchers in medicinal chemistry and drug development. Its bifunctional nature, possessing both amino and hydroxyl groups on the phenyl ring, makes it a versatile scaffold for the synthesis of a wide range of heterocyclic compounds and other complex organic molecules. Accurate and unambiguous structural elucidation is paramount for any downstream application. This in-depth technical guide provides a comprehensive overview of the spectroscopic data for this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is intended to serve as a valuable resource for scientists and researchers by not only presenting the spectral data but also by explaining the underlying principles and experimental considerations for its acquisition and interpretation.

The molecular structure of this compound, with the IUPAC name 1-(2-amino-3-hydroxyphenyl)ethanone, is presented below.[1] The strategic placement of the amino, hydroxyl, and acetyl groups on the aromatic ring gives rise to a unique spectroscopic fingerprint, which will be explored in detail throughout this guide.

Mass_Fragmentation_Pathway M [M]⁺ m/z = 151 frag1 [M - CH₃]⁺ m/z = 136 M->frag1 - •CH₃ frag2 [M - CH₃CO]⁺ m/z = 108 M->frag2 - •CH₃CO

Caption: Proposed Mass Fragmentation Pathway for this compound.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of this compound. These should be adapted based on the specific instrumentation available.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1.0 s, an acquisition time of 2.0 s, and 16 scans.

  • ¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum on the same instrument. Typical parameters include a spectral width of 240 ppm, a relaxation delay of 2.0 s, an acquisition time of 1.0 s, and 1024 scans.

  • Data Processing: Process the acquired Free Induction Decays (FIDs) with a Fourier transform. Phase the resulting spectra and correct the baseline. Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy
  • Sample Preparation (KBr Pellet): Grind a small amount of the solid sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

  • Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.

Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol) into the mass spectrometer via a suitable inlet system (e.g., direct infusion or GC/LC).

  • Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: Detect the ions and generate the mass spectrum.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure

Caption: General Workflow for Spectroscopic Analysis.

Conclusion

The spectroscopic characterization of this compound through NMR, IR, and MS provides a detailed and complementary set of data for its unequivocal structural confirmation. By understanding the principles behind each technique and the expected spectral features, researchers can confidently identify and assess the purity of this important synthetic intermediate. The provided protocols offer a starting point for obtaining high-quality spectroscopic data, which is a critical step in any research and development endeavor.

References

  • PubChem. This compound.
  • The Royal Society of Chemistry. Synthesis of α-Keto Aldehydes via Selective Cu(I)
  • Wiley Online Library. Efficient Production of 3‐Amino‐2‐Hydroxy Acetophenone by Multi‐Enzyme Biosynthesis. [Link]
  • PrepChem. Synthesis of 3-amino-2-hydroxyacetophenone. [Link]
  • SpectraBase. 2-AMINO-3-HYDROXY-ACETOPHENONE. [Link]
  • Google Patents. Method for preparing 2-hydroxy-3-aminoacetophenone.
  • Chembiochem. Efficient Production of 3-Amino-2-Hydroxy Acetophenone by Multi-Enzyme Biosynthesis. [Link]
  • The Royal Society of Chemistry.

Sources

The Multifaceted Biological Activities of 2'-Amino-3'-hydroxyacetophenone Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2'-Amino-3'-hydroxyacetophenone scaffold represents a privileged starting point in medicinal chemistry, holding significant promise for the development of novel therapeutic agents. Its unique structural arrangement, featuring adjacent amino and hydroxyl groups on an acetophenone core, makes it a versatile precursor for the synthesis of a diverse array of heterocyclic and derivatized compounds. While this compound is well-established as a crucial intermediate in the synthesis of pharmaceuticals such as the anti-asthmatic agent Pranlukast, the broader biological potential of its derivatives is a burgeoning area of research. This technical guide provides an in-depth exploration of the known and potential biological activities of this compound derivatives, with a primary focus on their anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. We will delve into the synthetic pathways, mechanisms of action, and structure-activity relationships, offering field-proven insights and detailed experimental protocols to empower researchers and drug development professionals in their quest for new and effective therapies.

Introduction: The Strategic Importance of the this compound Core

This compound is a key building block in organic synthesis, primarily recognized for its role in the production of Pranlukast, a leukotriene receptor antagonist used in the management of asthma and allergic rhinitis.[1] Its chemical structure, possessing nucleophilic amino and hydroxyl groups in proximity to an electrophilic carbonyl group, allows for a rich variety of chemical transformations. This facilitates the construction of complex molecular architectures, including but not limited to chalcones, Schiff bases, pyrazoles, and thiazoles, many of which have been shown to exhibit significant biological activities.[2][3][4][5] The exploration of derivatives stemming from this core is driven by the hypothesis that the inherent functionalities of the parent molecule can be leveraged to create novel compounds with enhanced therapeutic efficacy and selectivity. One patent highlights its use in synthesizing benzoxazole chalcone compounds with demonstrated anti-tumor activity, underscoring the potential that lies within this chemical family.[1]

Synthesis of the Core Moiety: this compound

The efficient synthesis of this compound is paramount for its utilization in drug discovery programs. Several synthetic routes have been reported, often involving multi-step processes that require careful optimization of reaction conditions to achieve high yields and purity.

A common approach involves the nitration of a substituted 2'-hydroxyacetophenone, followed by the reduction of the nitro group to an amine. For instance, 2-hydroxy-5-chloroacetophenone can be nitrated using fuming nitric acid in glacial acetic acid.[6] The resulting nitro derivative is then subjected to catalytic hydrogenation, typically using a palladium on carbon (Pd/C) catalyst, to yield 3-amino-2-hydroxyacetophenone.[6]

Another strategy employs 2-aminophenol as the starting material. This method involves the acetylation of the amino group, followed by a Hoesch reaction to introduce the acetyl group onto the aromatic ring, and subsequent deprotection to yield the final product.[7]

More recently, multi-enzyme biosynthetic routes are being explored as a greener and more efficient alternative to traditional chemical synthesis.[8][9] These methods utilize a cascade of enzymes, such as nitrobenzene nitroreductase and hydroxylaminobenzene mutase, to convert precursors like m-nitroacetophenone into this compound.[8][9]

Anticancer Activity: A Promising Frontier

While direct studies on the anticancer properties of a wide range of this compound derivatives are still emerging, the known antitumor activity of related compounds, such as benzoxazole chalcones derived from this core, provides a strong rationale for further investigation.[1] The general classes of derivatives that can be synthesized from this compound, including chalcones, Schiff bases, and various heterocyclic systems, have well-documented anticancer potential.[2][10][11]

Putative Mechanisms of Anticancer Action

The anticancer effects of these derivatives are often multifactorial, targeting various hallmarks of cancer. Key mechanisms include:

  • Induction of Apoptosis: Many chalcone and Schiff base derivatives have been shown to trigger programmed cell death in cancer cells through both intrinsic and extrinsic pathways. This can involve the modulation of Bcl-2 family proteins, activation of caspases, and the generation of reactive oxygen species (ROS).

  • Cell Cycle Arrest: Compounds can halt the proliferation of cancer cells by inducing cell cycle arrest at different phases (e.g., G1/S or G2/M), often through the modulation of cyclin-dependent kinases (CDKs) and their regulatory proteins.

  • Inhibition of Angiogenesis: The formation of new blood vessels is crucial for tumor growth and metastasis. Certain derivatives may interfere with this process by inhibiting key signaling molecules like vascular endothelial growth factor (VEGF).

  • Enzyme Inhibition: Specific enzymes that are overexpressed or hyperactive in cancer cells, such as tyrosine kinases and topoisomerases, can be targeted by these derivatives.

Diagram: Postulated Anticancer Mechanisms of this compound Derivatives

anticancer_mechanisms Derivative This compound Derivative CancerCell Cancer Cell Derivative->CancerCell Targets Angiogenesis Inhibition of Angiogenesis Derivative->Angiogenesis Inhibits EnzymeInhibition Enzyme Inhibition Derivative->EnzymeInhibition Inhibits Apoptosis Induction of Apoptosis CancerCell->Apoptosis Undergoes CellCycleArrest Cell Cycle Arrest CancerCell->CellCycleArrest Undergoes CancerCell->Angiogenesis Promotes CancerCell->EnzymeInhibition Relies on

Caption: Potential anticancer mechanisms of action for derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. It is a crucial first step in screening for potential anticancer agents.

Methodology:

  • Cell Culture: Plate cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (derivatives of this compound) in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Antimicrobial Activity: Combating Drug Resistance

The emergence of multidrug-resistant pathogens presents a significant global health threat, necessitating the discovery of new antimicrobial agents. Derivatives of hydroxyacetophenones and aminothiazoles have demonstrated promising antibacterial and antifungal activities.[4][12][13][14][15] The structural features of this compound make it an excellent starting point for the synthesis of novel antimicrobial compounds.

Structure-Activity Relationship (SAR) Insights

The antimicrobial efficacy of these derivatives is often influenced by the nature and position of substituents on the aromatic rings.

  • Lipophilicity: Increasing the lipophilicity of the molecule can enhance its ability to penetrate the microbial cell membrane.

  • Electron-withdrawing/donating groups: The presence of electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., hydroxyl, methoxy groups) can modulate the electronic properties of the molecule and influence its interaction with microbial targets.

  • Heterocyclic moieties: The incorporation of heterocyclic rings, such as thiazole or pyrazole, can introduce additional sites for interaction with biological targets and enhance antimicrobial potency.[4][5]

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution assay is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents the visible growth of a microorganism.

Methodology:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth medium.

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a positive control (microorganism without compound) and a negative control (broth without microorganism).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Anti-inflammatory and Antioxidant Potential

Inflammation and oxidative stress are interconnected processes implicated in the pathogenesis of numerous chronic diseases. Hydroxyacetophenone derivatives have been reported to possess both anti-inflammatory and antioxidant properties.[16][17] The phenolic hydroxyl group in the this compound scaffold is a key feature that can contribute to its antioxidant activity through free radical scavenging.

Mechanistic Considerations in Anti-inflammatory Action

The anti-inflammatory effects of related compounds are often attributed to their ability to modulate key inflammatory pathways, such as:

  • Inhibition of Cyclooxygenase (COX) Enzymes: COX-1 and COX-2 are key enzymes in the synthesis of prostaglandins, which are potent inflammatory mediators.

  • Modulation of NF-κB Signaling: The transcription factor NF-κB plays a central role in regulating the expression of pro-inflammatory genes.

  • Inhibition of Pro-inflammatory Cytokine Production: Compounds may suppress the production of cytokines like TNF-α, IL-1β, and IL-6.

Diagram: Simplified NF-κB Signaling Pathway and Potential Inhibition

nfkb_pathway Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB (Inactive Complex) IKK->IkB_NFkB Leads to IκB Degradation IkB->IkB_NFkB NFkB NF-κB NFkB->IkB_NFkB Nucleus Nucleus NFkB->Nucleus Translocates to IkB_NFkB->NFkB Releases GeneTranscription Pro-inflammatory Gene Transcription Nucleus->GeneTranscription Initiates Derivative This compound Derivative Derivative->IKK Inhibits

Caption: Inhibition of the NF-κB pathway by derivatives.

Experimental Protocol: DPPH Radical Scavenging Assay for Antioxidant Activity

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a simple and widely used method to evaluate the free radical scavenging activity of compounds.

Methodology:

  • Preparation of DPPH Solution: Prepare a fresh solution of DPPH in methanol.

  • Compound Preparation: Prepare various concentrations of the test compounds in methanol.

  • Reaction Mixture: Add the DPPH solution to the test compound solutions in a 96-well plate or cuvettes.

  • Incubation: Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solutions at a wavelength of approximately 517 nm. A decrease in absorbance indicates radical scavenging activity.

  • Calculation: Calculate the percentage of radical scavenging activity using the formula: [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. Ascorbic acid is commonly used as a positive control.

Conclusion and Future Directions

This compound and its derivatives represent a promising and versatile scaffold for the development of new therapeutic agents. While its role as a key pharmaceutical intermediate is well-established, the full spectrum of biological activities of its derivatives remains an exciting area for future research. This guide has provided a comprehensive overview of the potential anticancer, antimicrobial, anti-inflammatory, and antioxidant properties of this compound class, along with detailed experimental protocols to facilitate further investigation.

Future research should focus on the synthesis and biological evaluation of a broader range of derivatives of this compound. In-depth structure-activity relationship studies will be crucial for the rational design of more potent and selective compounds. Furthermore, elucidation of the precise molecular mechanisms of action will be essential for advancing the most promising candidates into preclinical and clinical development. The insights and methodologies presented herein are intended to serve as a valuable resource for the scientific community in unlocking the full therapeutic potential of this remarkable chemical scaffold.

References

  • Synthesis and Biological Evaluation of Amino Chalcone Derivatives as Antiproliferative Agents. (n.d.). MDPI.
  • Academic Journal of Chemistry Synthesis Characterization and Biological Applications of Schiff Base Complexes Containing Acetoph. (n.d.).
  • Green route for efficient synthesis of biologically active schiff base ligand derived from 2 – hydroxy acetophenone. (n.d.). SciSpace.
  • (PDF) Synthesis and biological activities of some chalcone derivatives. (n.d.). ResearchGate.
  • (PDF) Synthesis and Characterization of some heterocyclic derivatives from 2-amino thiazol and study of biological activity of prepared derivatives. (2021, October 4). ResearchGate.
  • Synthesis, Characterization and Biological Activities of Schiff Bases and Their Transition Metal Complexes. (n.d.).
  • Synthesis and Anti-Inflammatory Activity of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-Derived NRF2 Activators. (n.d.). PubMed Central (PMC).
  • Anti-oxidant Activity of 2-hydroxyacetophenone Chalcone. (n.d.). Journal of Advanced Scientific Research.
  • Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents. (n.d.). National Center for Biotechnology Information.
  • Synthesis and in vitro analysis of novel dihydroxyacetophenone derivatives with antimicrobial and antitumor activities. (n.d.). PubMed.
  • Synthesis and Anti-Inflammatory Activity of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-Derived NRF2 Activators. (n.d.). PubMed.
  • Chalcone Derivatives As Potential Biological Activities. (n.d.). International Journal of Pharmaceutical Sciences Review and Research.
  • (PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (2024, June 12). ResearchGate.
  • (PDF) Synthesis, Characterization and Antimicrobial Activity of Metal Complexes of Schiff's Base Derived from S-benzyldithiocarbazate with 2-hydroxyacetophenone. (n.d.). ResearchGate.
  • Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. (n.d.).
  • Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. (n.d.). JOCPR.
  • Synthesis and Biological Evaluation of Some Pyrazole-based Mannich Bases. (n.d.). RJPT.
  • Current status of pyrazole and its biological activities. (n.d.). PubMed Central (PMC).
  • Synthesis and Anti-Inflammatory Activity of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-Derived NRF2 Activators. (2022, October 25). ResearchGate.
  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (n.d.). MDPI.
  • Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. (n.d.).
  • Method for preparing 2-hydroxy-3-aminoacetophenone. (n.d.). Google Patents.
  • (PDF) Synthesis, Characterization and Antimicrobial Activity of Some New Azo-Flavones and Azo-Flavanone Derived From o-Hydroxyacetophenone. (2017, January 11). ResearchGate.
  • n-hydroxyacetophenonevaline schiff base: Topics by Science.gov. (n.d.).
  • Synthesis and characterization of biological active heterocycle-2-Aminothiazole. (2022, October 24). International Journal of Chemical Studies.
  • Biological and medicinal significance of 2-aminothiazoles. (n.d.). Scholars Research Library.
  • Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines. (n.d.).
  • (PDF) Synthesis, Characterization and Antimicrobial Activity of 2-[1-(2,4-Dihydroxyphenyl)Ethylene]Hydrazine Carboxamide and its Zn(II) Metal Complex. (2018, August 9). ResearchGate.
  • Some biologically active pyrano[2,3-c]pyrazoles. (n.d.). ResearchGate.
  • Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. (n.d.). MDPI.
  • Synthetic method of 3-amino-2-hydroxyacetophenone. (n.d.). Google Patents.
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021, March 7). MDPI.
  • Efficient Production of 3-Amino-2-Hydroxy Acetophenone by Multi-Enzyme Biosynthesis. (2023, June 15).
  • Multi-Enzyme Biosynthesis for the Production of 3-Amino-2-Hydroxy Acetophenone. (2023, May 28). ChemistryViews.
  • Preparation method for pranlukast key intermediate 3-amino-2-hydroxyacetophenone. (n.d.). Google Patents.

Sources

2'-Amino-3'-hydroxyacetophenone: A Strategic Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

As a cornerstone in the synthesis of complex organic molecules, 2'-Amino-3'-hydroxyacetophenone presents a unique combination of functional groups that chemists can strategically exploit. Its true value lies in the vicinal arrangement of its amino and hydroxyl moieties on the aromatic ring, ortho to an acetyl group. This specific orientation makes it a highly sought-after precursor for constructing a variety of heterocyclic systems, particularly those with significant pharmacological relevance. This guide offers an in-depth exploration of its synthesis, properties, and critical applications, providing field-proven insights and detailed protocols for the discerning scientist.

Core Characteristics and Spectroscopic Data

Understanding the fundamental properties of a building block is paramount for its effective use in synthesis. This compound is typically a light yellow to amber crystalline powder. Its structure is confirmed through a combination of spectroscopic methods which provide a unique fingerprint for the molecule.

Physicochemical Properties
PropertyValueSource(s)
CAS Number 4502-10-7[1]
Molecular Formula C₈H₉NO₂[1]
Molecular Weight 151.16 g/mol [1]
Appearance Light yellow to Amber to Dark green powder to crystal
Melting Point 182 °C (decomposes)
IUPAC Name 1-(2-amino-3-hydroxyphenyl)ethanone[1]
Spectroscopic Analysis

The structural elucidation of this compound is unequivocally established by Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

  • ¹H NMR Spectroscopy: The proton NMR spectrum provides distinct signals for the aromatic protons, the amino group, the hydroxyl group, and the methyl protons of the acetyl group. The specific chemical shifts and coupling patterns are definitive for the 1,2,3-substitution pattern on the benzene ring.

  • ¹³C NMR Spectroscopy: The carbon spectrum complements the ¹H NMR data, showing characteristic peaks for the carbonyl carbon, the aromatic carbons (with distinct shifts for those bonded to the amino, hydroxyl, and acetyl groups), and the methyl carbon.

  • Infrared (IR) Spectroscopy: The IR spectrum is characterized by strong absorption bands corresponding to the N-H stretching of the primary amine, the broad O-H stretching of the phenol, and the sharp C=O stretching of the ketone.

  • Mass Spectrometry (MS): Electron Ionization (EI) mass spectrometry typically shows a prominent molecular ion (M+) peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.[2]

Synthesis of this compound

The preparation of this compound is a multi-step process that requires careful control of regioselectivity. A common and effective strategy begins with the more readily available 2'-hydroxyacetophenone. The key challenge is to introduce the amino group at the C-3 position, which is ortho to the hydroxyl group and meta to the acetyl group. Direct nitration of 2'-hydroxyacetophenone often leads to a mixture of isomers, with the 5'-nitro derivative being a major byproduct.[3]

To achieve the desired regioselectivity, a "one-pot" method involving a sulfonyl protecting/directing group is often employed. This approach leverages the directing effects of the substituents to install the nitro group at the desired position, which is then reduced to the target amine.[3]

Synthetic Workflow Overview

The following diagram outlines the general synthetic strategy from 2'-hydroxyacetophenone.

G cluster_0 Synthesis of this compound A 2'-Hydroxyacetophenone (Starting Material) B Sulfonation (e.g., Chlorosulfonic Acid) A->B Step 1 C Intermediate with Sulfonic Acid Protecting Group B->C Protection/ Activation D Nitration (Mixed Acid: HNO₃/H₂SO₄) C->D Step 2 E Regioselective Nitration Product D->E Key Regioselective Step F Reduction (e.g., Fe/HCl or Catalytic Hydrogenation) E->F Step 3 G This compound (Final Product) F->G Final Reduction G A This compound C Condensation (Base-catalyzed) A->C B Diethyl oxalate B->C D Intermediate A C->D Claisen-type condensation E Cyclization (Acid-catalyzed) D->E Intramolecular cyclization F Chromone-2-carboxylate derivative (Pranlukast Precursor) E->F

Sources

Unlocking the Therapeutic Potential of 2'-Amino-3'-hydroxyacetophenone: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2'-Amino-3'-hydroxyacetophenone, a seemingly simple aromatic ketone, holds a pivotal position in the landscape of pharmaceutical synthesis and presents a compelling frontier for therapeutic innovation. While firmly established as a critical intermediate in the manufacture of the anti-asthmatic drug Pranlukast, its intrinsic bioactivity remains a largely untapped area of research. This technical guide provides an in-depth exploration of this compound, detailing its synthesis, established applications, and, most importantly, its potential therapeutic applications. By examining the biological activities of its derivatives and structural analogs, this paper aims to illuminate promising avenues for future drug discovery and development, positioning this compound as a molecule of significant interest for researchers and drug development professionals.

Introduction: Beyond an Intermediate

This compound, also known as 3-Amino-2-hydroxyacetophenone (HoAPE), is an organic compound with the chemical formula C₈H₉NO₂.[1] Its unique structure, featuring an acetophenone core with adjacent amino and hydroxyl groups, imparts a high degree of reactivity, making it a valuable precursor for the synthesis of complex heterocyclic compounds.[2] To date, its primary and most well-documented application is in the synthesis of Pranlukast, a leukotriene receptor antagonist used in the management of asthma and allergic rhinitis.[3]

However, the inherent chemical functionalities of this compound suggest a broader pharmacological potential. The presence of a phenolic hydroxyl group hints at antioxidant properties, while the amino group provides a reactive handle for the generation of diverse derivatives. Indeed, the wider family of hydroxyacetophenones and aminoacetophenones has demonstrated a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[2][4] This guide will synthesize the current knowledge on this compound and its derivatives to build a case for its investigation as a potential therapeutic agent in its own right.

Physicochemical Properties and Synthesis

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in both synthesis and biological studies.

PropertyValueSource
Molecular FormulaC₈H₉NO₂[1]
Molecular Weight151.16 g/mol [1]
AppearanceYellow crystalline powder[5]
Melting Point95-97 °C[6]
CAS Number4502-10-7[1]
Synthesis of this compound

Multiple synthetic routes to this compound have been developed, ranging from traditional chemical methods to more recent biosynthetic approaches.

A common and efficient chemical synthesis involves a multi-step process starting from 2-hydroxyacetophenone. This method, as described in patent literature, utilizes a one-pot reaction involving sulfonation, nitration, and reduction.[3]

Experimental Protocol: One-Pot Synthesis from 2-Hydroxyacetophenone [3]

  • Sulfonation: To a reaction flask containing 2-hydroxyacetophenone, a sulfonating agent (e.g., chlorosulfonic acid) is added under stirring at a controlled temperature (0-20°C). Stirring is continued until the cessation of gas evolution.

  • Nitration: The reaction mixture is cooled, and a mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise while maintaining a low temperature (<20°C).

  • Hydrolysis and Reduction: The reaction is quenched with crushed ice. The intermediate, 2-hydroxy-3-nitroacetophenone, is then reduced using a reducing agent such as iron powder in the presence of a strong acid (e.g., concentrated HCl) under reflux to yield this compound.

  • Purification: The final product can be purified by crystallization or column chromatography to achieve high purity (>99%).

G cluster_synthesis Chemical Synthesis of this compound 2-Hydroxyacetophenone 2-Hydroxyacetophenone Sulfonation Sulfonation 2-Hydroxyacetophenone->Sulfonation Sulfonating Agent Nitration Nitration Sulfonation->Nitration Nitrating Agent 2-Hydroxy-3-nitroacetophenone 2-Hydroxy-3-nitroacetophenone Nitration->2-Hydroxy-3-nitroacetophenone Reduction Reduction This compound This compound Reduction->this compound 2-Hydroxy-3-nitroacetophenone->Reduction Reducing Agent

Caption: Chemical synthesis workflow for this compound.

More recently, enzymatic and whole-cell biosynthetic routes have been explored as environmentally friendly alternatives for the production of this compound.[7][8] One such method employs a three-enzyme cascade to convert m-nitroacetophenone to the desired product.[9]

Experimental Protocol: Multi-Enzyme Biosynthesis [9]

  • Enzyme System: A combination of nitrobenzene nitroreductase (nbzA), hydroxylaminobenzene mutase (habA), and a cofactor regenerating enzyme like glucose dehydrogenase (GDH) is utilized.

  • Reaction Conditions: The reaction is carried out in a buffered solution (e.g., phosphate buffer, pH 8) containing the substrate (m-nitroacetophenone), the enzyme mixture, and a glucose source for cofactor regeneration.

  • Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 5 hours).

  • Product Isolation: The product, this compound, is then extracted from the reaction mixture and purified.

G cluster_biosynthesis Biosynthesis of this compound m-Nitroacetophenone m-Nitroacetophenone nbzA nbzA m-Nitroacetophenone->nbzA Intermediate Intermediate nbzA->Intermediate NADPH_NADP NADPH -> NADP+ nbzA->NADPH_NADP habA habA Intermediate->habA This compound This compound habA->this compound GDH GDH GDH->NADPH_NADP Glucose_Gluconolactone Glucose -> Gluconolactone GDH->Glucose_Gluconolactone G cluster_pranlukast Pranlukast Synthesis Pathway This compound This compound Cyclization Cyclization This compound->Cyclization Chromone_Intermediate Chromone Intermediate Cyclization->Chromone_Intermediate Further_Reactions Further Reactions Chromone_Intermediate->Further_Reactions Pranlukast Pranlukast Further_Reactions->Pranlukast

Caption: Simplified pathway for the synthesis of Pranlukast from this compound.

Potential Therapeutic Applications: An Emerging Horizon

While its role as a synthetic precursor is well-established, the direct therapeutic potential of this compound remains an area of active exploration. The following sections outline potential applications based on the known biological activities of its derivatives and related compounds.

Anti-inflammatory Activity

The hydroxyacetophenone scaffold is associated with anti-inflammatory properties. For instance, p-hydroxyacetophenone has been shown to suppress inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, and by downregulating the NF-κB signaling pathway. [7]Derivatives of 2'-aminoacetophenone have also demonstrated anti-inflammatory effects. [2]Given these findings, it is plausible that this compound could exhibit similar anti-inflammatory activity, warranting investigation in relevant in vitro and in vivo models.

Anticancer Potential

Derivatives of 2'-aminoacetophenone, particularly chalcones and Schiff bases, have shown potent cytotoxic effects against various cancer cell lines. [2]The proposed mechanisms of action often involve the induction of apoptosis (programmed cell death). [2]Furthermore, this compound is used to synthesize benzoxazole chalcone compounds with reported anti-tumor activity. [3]This suggests that the core this compound structure may contribute to this anticancer activity and could be a valuable starting point for the development of novel anticancer agents.

Antioxidant Properties

Phenolic compounds are well-known for their antioxidant capabilities due to their ability to scavenge free radicals. Hydroxyacetophenones, in general, possess antioxidant properties that are beneficial in cosmetic and pharmaceutical formulations. [4]The hydroxyl group on the benzene ring of this compound can donate a hydrogen atom to neutralize reactive oxygen species, potentially protecting cells from oxidative damage.

Future Directions and Conclusion

This compound stands at a crossroads of established utility and untapped potential. Its role as a key building block for the anti-asthmatic drug Pranlukast is undisputed. However, the compelling evidence from its derivatives and structural isomers strongly suggests that this molecule may harbor intrinsic therapeutic properties.

Future research should focus on:

  • In vitro screening: Evaluating the anti-inflammatory, anticancer, and antioxidant activities of this compound in a variety of cell-based assays.

  • Mechanism of action studies: Elucidating the molecular pathways through which this compound may exert its biological effects.

  • Derivative synthesis and screening: Systematically synthesizing and evaluating derivatives of this compound to optimize its potential therapeutic activities.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 20591, this compound. [Link].
  • Cosmetics Info. Hydroxyacetophenone. [Link].
  • Google Patents. CN114394908A - Method for preparing 2-hydroxy-3-aminoacetophenone. .
  • PrepChem. Synthesis of 3-amino-2-hydroxyacetophenone. [Link].
  • Xue, Y. P., et al. (2023). Efficient Production of 3‐Amino‐2‐Hydroxy Acetophenone by Multi‐Enzyme Biosynthesis. ChemBioChem.
  • Tang, H., et al. (2023). Efficient Production of 3‐Amino‐2‐Hydroxy Acetophenone by Multi‐Enzyme Biosynthesis.
  • Peng, W. H., et al. (2017). p-Hydroxyacetophenone suppresses nuclear factor-κB-related inflammation in nociceptive and inflammatory animal models. Journal of Agricultural and Food Chemistry, 65(5), 1034-1042.
  • Paula's Choice.
  • Chemistry World. Multi-Enzyme Biosynthesis for the Production of 3-Amino-2-Hydroxy Acetophenone. [Link].
  • PubChem. 2-Amino-3-hydroxyacetophenone. [Link].

Sources

An In-depth Technical Guide to 2'-Amino-3'-hydroxyacetophenone: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 2'-Amino-3'-hydroxyacetophenone is a pivotal chemical intermediate, recognized for its foundational role in the synthesis of a wide array of biologically active molecules and pharmaceutical agents.[1][2] Its unique trifunctional aromatic structure offers versatile reaction sites, making it a valuable building block for medicinal chemists. This guide provides an in-depth review of its synthesis, purification, and characterization, alongside a detailed exploration of its applications in drug discovery, with a particular focus on the synthesis of Pranlukast and other bioactive compounds.[1][3][4]

Introduction: The Strategic Importance of this compound

This compound, with the chemical formula C₈H₉NO₂, is an aromatic ketone featuring an amino group and a hydroxyl group ortho and meta, respectively, to the acetyl group.[5] This specific arrangement of functional groups—a nucleophilic amine, a phenolic hydroxyl, and a reactive ketone—makes it a highly versatile precursor in organic synthesis.[2] Its significance is most pronounced in the pharmaceutical industry, where it serves as a key starting material for synthesizing complex molecules with therapeutic potential, including anti-asthmatic agents, anti-tumor compounds, and other novel chemical entities.[1][3][4] Hydroxyacetophenones, as a class, are recognized as crucial building blocks for drugs and are noted for their stability and high reactivity in synthetic organic reactions.[2]

Table 1: Physicochemical Properties of this compound [5][6]

PropertyValue
Molecular Formula C₈H₉NO₂
Molecular Weight 151.16 g/mol
CAS Number 4502-10-7
Appearance Light yellow to amber powder/crystal
Melting Point 182 °C (decomposes)
IUPAC Name 1-(2-amino-3-hydroxyphenyl)ethanone

Synthesis and Purification: A Verified Protocol

The preparation of this compound typically involves a multi-step synthesis starting from a more readily available precursor. A common and effective route begins with 2-hydroxyacetophenone, which undergoes nitration followed by reduction.[1] A patented method highlights an efficient "one-pot" reaction series involving sulfonation to protect and direct, followed by nitration and subsequent reduction.[1]

Another established method involves the catalytic hydrogenation of 2-hydroxy-3-nitroacetophenone.[7] This method is favored for its clean conversion and high yields.

Field-Proven Protocol: Catalytic Hydrogenation of 2-Hydroxy-3-nitroacetophenone

This protocol describes the reduction of a nitro-intermediate to yield the target compound. The choice of a platinum-on-charcoal catalyst is strategic; it provides high activity and selectivity for nitro group reduction without affecting the ketone or the aromatic ring under the specified conditions. Ethanol is an excellent solvent as it solubilizes the starting material and is compatible with the hydrogenation process.

Step-by-Step Methodology: [7]

  • Preparation: Dissolve 4.0 g of 2-hydroxy-3-nitroacetophenone in 150 ml of ethanol in a suitable pressure hydrogenation vessel.

  • Catalyst Addition: Add a catalytic amount of platinum on charcoal (e.g., 5% Pt/C).

  • Hydrogenation: Seal the vessel and hydrogenate at 25°C under 50 p.s.i. of hydrogen pressure for approximately 2.5 hours. Monitor the reaction progress by observing the cessation of hydrogen uptake.

  • Filtration: Upon completion, carefully vent the reaction vessel and filter the mixture through a pad of celite to remove the catalyst.

  • Concentration: Evaporate the ethanolic filtrate in vacuo to yield a crude solid.

  • Purification: Purify the crude product via column chromatography on silica gel, using diethyl ether as the eluent.

  • Isolation: Collect the primary yellow band to obtain pure this compound as a bright yellow solid.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Dissolve 2-hydroxy-3-nitroacetophenone in Ethanol prep2 Add Pt/C Catalyst prep1->prep2 react1 Hydrogenate @ 50 psi, 25°C prep2->react1 Transfer to Reactor workup1 Filter to Remove Catalyst react1->workup1 Reaction Mixture workup2 Evaporate Solvent workup1->workup2 workup3 Silica Gel Chromatography workup2->workup3 workup4 Isolate Pure Product workup3->workup4

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

Confirming the identity and purity of the synthesized compound is critical. The following data provides a reference for spectroscopic analysis.

Table 2: Reference Spectroscopic Data for this compound

TechniqueExpected Peaks / Signals
¹H NMR Signals corresponding to aromatic protons, an amine (NH₂), a hydroxyl (OH), and a methyl (CH₃) group. Specific shifts depend on the solvent used.
¹³C NMR Resonances for eight distinct carbon atoms, including a carbonyl carbon (~200 ppm), aromatic carbons, and a methyl carbon.
Mass Spec (MS) A molecular ion peak [M]⁺ corresponding to its molecular weight of 151.16 g/mol .[6]
Infrared (IR) Characteristic absorption bands for N-H stretching (amine), O-H stretching (hydroxyl), C=O stretching (ketone), and aromatic C-H and C=C bonds.

Note: While specific experimental spectra were not available in the search results, typical chemical shift ranges and expected peaks are provided based on the known structure. Researchers should acquire spectra on their synthesized material to verify its identity against reference data from spectral databases.[6][8]

Applications in Medicinal Chemistry and Drug Discovery

The true value of this compound lies in its role as a versatile scaffold for building more complex, biologically active molecules.[1][9] The amino, hydroxyl, and acetyl groups provide multiple handles for derivatization.

Key Application: Synthesis of Pranlukast

This compound is a critical intermediate in the synthesis of Pranlukast, a leukotriene receptor antagonist used for the prevention and treatment of asthma and allergic rhinitis.[1][3] The synthesis of Pranlukast from this intermediate involves constructing the complex chromone core of the final drug molecule.[1]

Other Bioactive Derivatives

Beyond Pranlukast, this compound is used to synthesize a variety of other molecules with potential therapeutic value:

  • Antitumor Agents: It serves as a precursor for benzoxazole chalcone compounds that have demonstrated antitumor activity.[1]

  • Natural Product Analogs: Amino acetophenones are valuable starting blocks for the diversity-oriented synthesis of analogs of flavones, coumarins, and chalcones, which are frequently studied as lead compounds in drug discovery.[9]

General Derivatization Pathway

The diagram below illustrates the synthetic potential of this compound, where its functional groups can be independently or sequentially modified to generate a library of diverse compounds.

G cluster_derivatives Potential Bioactive Scaffolds A This compound B Chromones (e.g., Pranlukast) A->B Reaction at -OH and -C(O)CH3 C Benzoxazoles A->C Reaction at -OH and -NH2 D Chalcones A->D Reaction at -C(O)CH3 E Quinolones A->E Reaction at -NH2 and -C(O)CH3

Caption: Synthetic utility of this compound.

Conclusion and Future Outlook

This compound is a cornerstone intermediate in modern medicinal chemistry. Its established synthetic routes and well-characterized properties make it a reliable building block for drug discovery programs. While its role in the synthesis of Pranlukast is well-documented, its potential for creating novel analogs of natural products and other bioactive scaffolds continues to be an active area of research.[1][9] Future investigations will likely focus on developing even more efficient and sustainable synthetic methods, such as multi-enzyme biosynthetic routes, and expanding the library of complex molecules derived from this versatile precursor to address a wider range of therapeutic targets.[3][4][10]

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 20591, this compound.
  • Kaseda, H., Noguchi, T., & Kido, R. (1973). Biosynthetic routes to 2-aminoacetophenone and 2-amino-3-hydroxyacetophenone. Journal of Biochemistry, 74(1), 127–133.
  • Tang, H., Zhu, H. L., Zhong, J. X., Wang, M. N., Xue, Y. P., & Zheng, Y. G. (2023). Efficient Production of 3-Amino-2-Hydroxy Acetophenone by Multi-Enzyme Biosynthesis. Chembiochem, 24(12), e202300165.
  • Google Patents (CN114394908A). Method for preparing 2-hydroxy-3-aminoacetophenone.
  • Google Patents (CN107698452B). Synthetic method of 3-amino-2-hydroxyacetophenone.
  • Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0032568).
  • MDPI. Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. (2021).
  • PrepChem.com. Synthesis of 3-amino-2-hydroxyacetophenone.
  • Human Metabolome Database. 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0032630).
  • A Comprehensive Review, Hydroxyacetophenone: Structure, Properties and Applications. (2022). Research Journal of Pharmacy and Technology, 15(9), 4235-4242.
  • ChemistryViews. Multi-Enzyme Biosynthesis for the Production of 3-Amino-2-Hydroxy Acetophenone. (2023).
  • NINGBO INNO PHARMCHEM CO.,LTD. 3-Hydroxyacetophenone: A Versatile Organic Intermediate for Pharmaceuticals and Fine Chemicals.
  • ChemBK. 3-Amino-2-hydroxyacetophenone hydrochloride.
  • Valence Labs. The Significance of 3-Hydroxyacetophenone Manufacturer. (2024).
  • PubMed. Efficient Production of 3-Amino-2-Hydroxy Acetophenone by Multi-Enzyme Biosynthesis. (2023).

Sources

Methodological & Application

Application Note & Protocol: A Strategic Synthesis of Pranlukast via 2-Hydroxy-3-Aminoacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed protocol and scientific rationale for the synthesis of Pranlukast, a potent cysteinyl leukotriene receptor-1 antagonist used in the treatment of bronchial asthma and allergic rhinitis. The synthetic strategy detailed herein utilizes 2-hydroxy-3-aminoacetophenone as a key intermediate, offering a convergent and efficient pathway to the final active pharmaceutical ingredient. This guide is intended for researchers, chemists, and professionals in the field of drug development, providing in-depth procedural details, mechanistic insights, and critical process parameters.

Introduction and Strategic Overview

Pranlukast functions by selectively antagonizing the CysLT1 receptor, thereby inhibiting the bronchoconstrictor effects of cysteinyl leukotrienes (LTC₄, LTD₄, LTE₄), which are key mediators in the inflammatory cascade of asthma.[1] The synthesis of such a structurally complex molecule requires a robust and scalable strategy. The use of 2-hydroxy-3-aminoacetophenone as a starting building block is advantageous as it incorporates the core phenolic and amino functionalities required for the construction of the final chromone-based structure.[2][3]

The overall synthesis is approached in two primary stages:

  • Amide Coupling: Formation of a crucial amide bond between 2-hydroxy-3-aminoacetophenone and a 4-(4-phenylbutoxy)benzoic acid side chain.

  • Chromone Ring Formation: A Claisen condensation followed by an acid-catalyzed intramolecular cyclization to construct the characteristic 4-oxo-4H-chromene ring system of Pranlukast.[4][5]

This approach allows for the late-stage introduction of the complex side chain, which is a hallmark of an efficient convergent synthesis.

Overall Synthetic Workflow

G cluster_0 Part 1: Side Chain Activation & Amidation cluster_1 Part 2: Chromone Formation A 4-(4-phenylbutoxy)benzoic acid B Thionyl Chloride (SOCl2) in Toluene/DMF A->B Activation C 4-(4-phenylbutoxy)benzoyl chloride B->C E Intermediate Amide: 3-[4-(4-phenylbutoxy)benzamido] -2-hydroxyacetophenone C->E Acylation (Pyridine) D 2-hydroxy-3-aminoacetophenone D->E F Ethyl 1H-tetrazole-5-acetate G Claisen Condensation Intermediate (Not Isolated) E->G F->G Condensation (Organic Base) H Pranlukast G->H Acid-catalyzed Cyclization G cluster_0 Claisen Condensation (Base-catalyzed) cluster_1 Cyclization & Dehydration (Acid-catalyzed) start Intermediate Amide enolate Enolate Formation start->enolate + Base diketone β-Diketone Intermediate enolate->diketone ester Ethyl tetrazole-acetate ester->diketone cyclized Intramolecular Attack diketone->cyclized + H+ dehydrated Dehydration cyclized->dehydrated - H2O pranlukast Pranlukast (Chromone Ring) dehydrated->pranlukast

Figure 2: Simplified mechanism of chromone ring formation.

Data Summary and Characterization

The successful synthesis of Pranlukast should be validated through appropriate analytical techniques.

CompoundExpected YieldPurity (HPLC)Melting Point (°C)
3-[4-(4-phenylbutoxy)benzamido]-2-hydroxyacetophenone70-85%>98%N/A
Pranlukast80-90% [5]>99.5%~243 [5]

Characterization Notes:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the intermediates and the final product.

  • Mass Spectrometry (MS): To verify the molecular weight of the synthesized compounds.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

  • Melting Point: As a preliminary indicator of purity.

Safety and Handling Precautions

  • Thionyl Chloride: Highly corrosive and toxic. Handle only in a well-ventilated fume hood. Reacts violently with water.

  • Strong Bases and Acids: Corrosive. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Solvents: Use anhydrous solvents where specified to avoid unwanted side reactions. Toluene, DCM, and DMF are flammable and/or toxic; handle with care.

  • Inert Atmosphere: Reactions sensitive to air and moisture should be conducted under an inert atmosphere of nitrogen or argon.

Conclusion

The synthetic route to Pranlukast starting from 2-hydroxy-3-aminoacetophenone is a robust and efficient method suitable for laboratory-scale synthesis and process development. The two-stage process, involving a critical amide coupling followed by a one-pot Claisen condensation and cyclization, provides good overall yields and high purity of the final product. Careful control of reaction conditions, particularly the exclusion of moisture and the choice of appropriate solvents and bases, is paramount to success.

References

  • Vertex AI Search, based on "Synthetic Routes and Biological Activities of Chromone Scaffolds - Asian Publication Corpor
  • Vertex AI Search, based on "PRANLUKAST - New Drug Approvals".
  • Vertex AI Search, based on "Synthesis of chromone derivatives. The reaction was carried out with...
  • Vertex AI Search, based on "Pharmacological Importance and Synthesis of Chromone and its Deriv
  • Vertex AI Search, based on "CN106588897A - New preparation method of Pranlukast - Google P
  • Vertex AI Search, based on "CN101450943B - Method for synthesizing drug pranlukast from tetrahydrofuran path - Google P
  • Vertex AI Search, based on "CN101560208A - Preparation method of pranlukast - Google P
  • Vertex AI Search, based on "CN108912100A - A kind of preparation method of Pranlukast - Google P
  • Vertex AI Search, based on "Synthesis of pranlukast | TSI Journals".
  • Vertex AI Search, based on "Multi-Enzyme Biosynthesis for the Production of 3-Amino-2-Hydroxy Acetophenone".
  • Vertex AI Search, based on "Chemistry and Structure–Activity Relationships of Leukotriene Receptor Antagonists | American Journal of Respir
  • Vertex AI Search, based on "CN107098822B - Preparation method for pranlukast key intermediate 3-amino-2-hydroxyacetophenone - Google P
  • Vertex AI Search, based on "Pranlukast Intermedi
  • Vertex AI Search, based on "CN107698452B - Synthetic method of 3-amino-2-hydroxyacetophenone - Google P

Sources

Application Notes: 2'-Amino-3'-hydroxyacetophenone as a Versatile Precursor for Novel Anti-Tumor Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 2'-Amino-3'-hydroxyacetophenone Scaffold

In the landscape of modern medicinal chemistry, the identification of versatile and strategically functionalized starting materials is paramount to the efficient discovery of novel therapeutic agents. This compound is one such scaffold of significant interest. Its unique arrangement of an acetyl group ortho to an amino group and meta to a hydroxyl group provides a rich platform for the synthesis of a diverse array of heterocyclic compounds. This structure is particularly valuable as it serves as a key intermediate in the synthesis of benzoxazole chalcones and other related derivatives that have demonstrated potent anti-tumor activity.[1]

The derivatives synthesized from this precursor exert their anti-cancer effects through multiple, clinically relevant mechanisms. These include the induction of apoptosis (programmed cell death), the disruption of microtubule polymerization which is critical for cell division, and the inhibition of key enzymes involved in cancer progression.[2][3] This guide provides a detailed exploration of the synthetic pathways originating from this compound, the mechanistic underpinnings of the resulting anti-tumor agents, and robust protocols for their synthesis and biological evaluation.

Part 1: Primary Synthetic Pathways to Bioactive Molecules

The strategic positioning of the amino, hydroxyl, and acetyl groups on the this compound ring allows for several high-yield synthetic transformations. The two most prominent pathways for generating anti-tumor agents are the synthesis of bioactive chalcones and the construction of the benzoxazole core.

Pathway A: Synthesis of 2'-Amino-3'-Hydroxychalcones

Chalcones (1,3-diaryl-2-propen-1-ones) are a class of open-chain flavonoids that are precursors to all flavonoids and have attracted significant attention for their broad spectrum of biological activities, especially their anti-tumor properties.[3] The most direct and widely used method for their synthesis is the Claisen-Schmidt condensation , a base-catalyzed aldol condensation between an aromatic ketone and an aromatic aldehyde.[4]

Causality of Experimental Design:

  • The Role of the Base: A strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), is essential. Its primary function is to deprotonate the α-carbon of the acetophenone, generating a reactive enolate ion. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde.[5]

  • Solvent System: Ethanol is a common solvent as it effectively dissolves both the reactants and the base catalyst, creating a homogenous reaction environment.[6]

  • Reaction Control: The reaction is typically initiated at room temperature and may be gently heated or stirred for an extended period to drive it to completion. The progress is monitored by Thin-Layer Chromatography (TLC) by observing the consumption of the starting aldehyde.[7]

Below is a workflow diagram illustrating this key synthetic transformation.

G cluster_reactants Reactants cluster_conditions Reaction Conditions A This compound E Claisen-Schmidt Condensation A->E B Substituted Benzaldehyde (Ar-CHO) B->E C Base Catalyst (NaOH or KOH) C->E D Solvent (Ethanol) D->E F Crude Chalcone Product E->F G Purification (Recrystallization or Column Chromatography) F->G H Pure Bioactive Chalcone G->H

Fig 1. Workflow for Chalcone Synthesis.
Pathway B: Synthesis of Benzoxazole Derivatives

The ortho-aminophenol moiety within this compound is a classic precursor for the synthesis of the benzoxazole ring system. Benzoxazoles are a privileged scaffold in medicinal chemistry, known for a wide range of pharmacological activities, including anti-cancer effects.[8] The synthesis typically involves the condensation of the ortho-aminophenol with an aldehyde, followed by oxidative cyclization.[9][10]

Causality of Experimental Design:

  • Condensation: The initial step is the formation of a Schiff base (imine) between the amino group of the acetophenone and the carbonyl group of an aldehyde.[11]

  • Cyclization & Oxidation: The intermediate Schiff base then undergoes an intramolecular cyclization, where the hydroxyl group attacks the imine carbon. This is followed by an oxidation step to form the stable aromatic benzoxazole ring. Various catalysts and oxidants, including air, sulfur, or metal catalysts, can be employed to facilitate this transformation under different conditions (e.g., thermal, microwave, or ultrasound).[9][12] This one-pot reaction provides an efficient route to complex heterocyclic structures.[13]

Part 2: Mechanisms of Anti-Tumor Action

The therapeutic efficacy of agents derived from this compound stems from their ability to interfere with critical cellular processes that are often dysregulated in cancer.

Mechanism 1: Disruption of Microtubule Dynamics

A primary mechanism of action for many chalcone derivatives is the inhibition of tubulin polymerization.[3]

  • Target: Tubulin is the protein subunit that assembles into microtubules, which form the mitotic spindle essential for chromosome segregation during cell division.

  • Action: These chalcone compounds bind to the colchicine-binding site on tubulin. This binding prevents the polymerization of tubulin into functional microtubules.[3]

  • Cellular Outcome: The disruption of microtubule dynamics leads to a failure in forming the mitotic spindle, causing the cell to arrest in the G2/M phase of the cell cycle. Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.[3]

G A Chalcone Derivative B Binds to Colchicine Site on Tubulin A->B C Inhibition of Tubulin Polymerization B->C D Microtubule Disruption C->D E Mitotic Spindle Failure D->E F Cell Cycle Arrest at G2/M Phase E->F G Activation of Caspases (e.g., Caspase-3, -9) F->G H Apoptosis (Programmed Cell Death) G->H

Fig 2. Apoptosis induction via tubulin inhibition.
Mechanism 2: Induction of Apoptosis via Multiple Pathways

Beyond tubulin inhibition, these compounds can induce apoptosis through various other signaling cascades. Studies have shown that certain chalcones can increase the levels of reactive oxygen species (ROS) within cancer cells.[14] This oxidative stress can damage cellular components and trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis, culminating in the activation of executioner caspases like caspase-3 and subsequent cell death.[15]

Part 3: Application Protocols and Data

Protocol 1: General Synthesis of a 2'-Amino-3'-hydroxychalcone Derivative

This protocol details a standard Claisen-Schmidt condensation reaction.

Materials:

  • This compound (1.0 mmol)

  • Substituted aromatic benzaldehyde (1.0 mmol)

  • Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH) (approx. 3-4 mmol)

  • Ethanol (15-20 mL)

  • Dilute Hydrochloric Acid (HCl)

  • Deionized water

  • Round-bottom flask, magnetic stirrer, condenser, filtration apparatus

Procedure:

  • Dissolution: In a round-bottom flask, dissolve the this compound (1.0 mmol) and the selected aromatic benzaldehyde (1.0 mmol) in ethanol (15 mL) with stirring.[6]

  • Catalyst Addition: Prepare a solution of NaOH or KOH in a small amount of water or ethanol and add it dropwise to the stirred mixture.

  • Reaction: Stir the mixture at room temperature. The reaction time can vary from a few hours to 48 hours, depending on the reactivity of the aldehyde.[5] Monitor the reaction's progress by TLC, checking for the disappearance of the benzaldehyde spot.

  • Precipitation: Once the reaction is complete, pour the mixture into a beaker containing cold water and ice.[5]

  • Neutralization: Slowly acidify the mixture with dilute HCl with constant stirring until the solution is neutral or slightly acidic (pH ~6-7). This will cause the chalcone product to precipitate fully.[16]

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid product on the filter with copious amounts of cold water to remove any residual base and salts.[16]

  • Drying: Air-dry the crude product or dry it in a desiccator.

Protocol 2: Purification of the Synthesized Chalcone

The crude product often requires purification to remove unreacted starting materials and side products.

A. Recrystallization:

  • Place the crude chalcone in an Erlenmeyer flask.

  • Add a minimal amount of a suitable solvent (95% ethanol is often effective) and heat gently until the solid dissolves completely.[16]

  • Allow the solution to cool slowly to room temperature. Crystals should begin to form.

  • Once crystal formation is established, the flask can be placed in an ice bath to maximize the yield.

  • Collect the purified crystals by vacuum filtration and wash with a small amount of ice-cold solvent.[17]

B. Column Chromatography:

  • If recrystallization is ineffective, purify the compound using silica gel column chromatography.[18]

  • Select an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) based on prior TLC analysis. The goal is to achieve good separation between the product and impurities.[17]

  • Dissolve the crude product in a minimum amount of solvent, load it onto the column, and elute with the chosen solvent system.

  • Collect fractions and combine those containing the pure product as determined by TLC.

  • Remove the solvent under reduced pressure to obtain the purified chalcone.

Protocol 3: In Vitro Cytotoxicity Evaluation (MTT Assay)

This protocol is a standard colorimetric assay to assess the anti-proliferative effects of the synthesized compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)[14]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized chalcone compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates, multi-channel pipette, plate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the synthesized chalcones in the culture medium. Remove the old medium from the plates and add the medium containing different concentrations of the compounds. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization: Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance of the plates on a microplate reader at the appropriate wavelength (e.g., 570 nm).

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC50 value (the concentration required to inhibit 50% of cell growth).

Data Summary: Structure-Activity Relationship (SAR)

The anti-tumor activity of chalcones is highly dependent on the nature and position of substituents on both aromatic rings. The following table summarizes representative IC50 values from the literature for chalcones against various cancer cell lines, highlighting these relationships.

Compound IDRing A Substituent (from Acetophenone)Ring B Substituent (from Benzaldehyde)Cancer Cell LineIC50 (µM)Reference
Chalcone 12'-Hydroxy2,5-DimethoxyHeLaLow
Chalcone 22'-Hydroxy4-ChloroHeLaLow
F071-Naphthyl4-NitroK562 (Leukemia)1.03[15]
F091-Naphthyl4-TrifluoromethylK562 (Leukemia)3.44[15]
Compound 12Prenyl, Hydroxy3,4-DimethoxyMCF-7 (Breast)4.19[1]
Compound 13Prenyl, Hydroxy4-Hydroxy-3-methoxyMCF-7 (Breast)3.30[1]
Hybrid 15Benzoxaborole4-FluoroSKOV3 (Ovarian)1.4[19]

Note: "Low" indicates high potency as specific values were not provided in the abstract.

Analysis of SAR: The data indicates that electron-withdrawing groups (e.g., -NO2, -CF3, -Cl) on Ring B often enhance cytotoxic activity.[15] Furthermore, lipophilic groups like a prenyl group on Ring A can also increase potency.[1] The fusion of other heterocyclic systems, such as benzoxaborole, can yield highly potent compounds.[19]

Conclusion and Future Directions

This compound stands out as a highly valuable and versatile precursor for the development of novel anti-tumor agents. The straightforward synthesis of chalcones and benzoxazoles via established chemical reactions like the Claisen-Schmidt condensation provides a robust platform for generating extensive libraries of bioactive compounds. The multi-faceted mechanisms of action of these derivatives, particularly their ability to disrupt the cell cycle and induce apoptosis, make them promising candidates for further pre-clinical and clinical investigation. Future research should focus on optimizing the structure-activity relationships, exploring hybrid molecules that combine the chalcone scaffold with other pharmacophores, and investigating novel drug delivery systems to enhance their therapeutic index.

References

  • Jadhav, S. D., et al. (2021). A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. Scientific Reports.
  • Organic Chemistry Portal. (n.d.). Benzoxazole synthesis.
  • Soni, S., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances.
  • Journal of Organic and Pharmaceutical Chemistry. (n.d.). Synthesis of some benzoxazole derivatives.
  • Sivakumar, P. M., et al. (2018). Synthesis of Chalcones with Anticancer Activities. Molecules.
  • ResearchGate. (2023). Synthesis of Chalcone Derivatives from 2-Hydroxyacetophenone and Salicylaldehyde.
  • ResearchGate. (2025). New Method of 2-Arylbenzoxazole Synthesis from 2-Aminophenol Derivatives and Benzaldehyde Using Sulfur as an Oxidant.
  • Sreelatha, T., et al. (2023). Chemistry and synthetic methodologies of chalcones and their derivatives: A review. Journal of the Indian Chemical Society.
  • Muñoz, G., et al. (2022). Cytotoxic Effects on Breast Cancer Cell Lines of Chalcones Derived from a Natural Precursor and Their Molecular Docking Analysis. Molecules.
  • YouTube. (2024). How to synthesize chalcones by Claisen-Schmidt condensation.
  • Al-Jaber, H. I., et al. (2023). Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. Molecules.
  • PubMed. (2022). Cytotoxic Effects on Breast Cancer Cell Lines of Chalcones Derived from a Natural Precursor and Their Molecular Docking Analysis.
  • JETIR. (n.d.). SYNTHESIS OF CHALCONES.
  • ResearchGate. (n.d.). IC50 values and selectivity index of chalcone (1-4) against cancer cells.
  • Royal Society of Chemistry. (n.d.). Preparation of chalcone and its further Robinson annulation with ethyl acetoacetate.
  • SciSpace. (n.d.). Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization.
  • UNAIR Repository. (n.d.). SYNTHESIS OF SOME CHALCONE DERIVATIVES, IN VITRO AND IN SILICO TOXICITY EVALUATION.
  • PubMed. (2021). Synthesis of chalcones derived from 1-naphthylacetophenone and evaluation of their cytotoxic and apoptotic effects in acute leukemia cell lines.
  • Batra, R., et al. (2021). Anticancer Activity of Natural and Synthetic Chalcones. Molecules.
  • Salehi, B., et al. (2021). Chalcone Derivatives: Role in Anticancer Therapy. Biomolecules.
  • IJPPR. (2021). Benzoxazole as Anticancer Agent: A Review.
  • PubMed. (2016). Chalcone-benzoxaborole hybrids as novel anticancer agents.
  • National Center for Biotechnology Information. (n.d.). Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives.

Sources

Introduction: The Analytical Imperative for Quantifying 2'-Aminoacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

An Authoritative Guide to the Quantitative Analysis of 2'-Aminoacetophenone: Advanced Methods and Protocols

2'-Aminoacetophenone (2-AAP) is a volatile aromatic compound of significant interest across multiple scientific disciplines. In the food and beverage industry, particularly in winemaking, it is a critical marker for "atypical aging" (UTA), an off-flavor that can negatively impact product quality and consumer acceptance even at trace levels.[1][2][3] Beyond sensory science, 2-AAP is recognized as a potential biomarker for the presence of the bacterium Pseudomonas aeruginosa, highlighting its relevance in clinical diagnostics.[1] Furthermore, as a key starting material and intermediate in the synthesis of various pharmaceuticals and fine chemicals, the purity of 2-AAP is paramount to ensure the quality, safety, and efficacy of final products.[4]

The accurate and precise quantification of 2-AAP, often present at low concentrations in complex matrices, presents a significant analytical challenge.[5] The selection of an appropriate analytical method is contingent upon several factors, including the required sensitivity, selectivity, accuracy, and the available instrumentation.[5] This comprehensive guide, designed for researchers, scientists, and drug development professionals, provides a detailed exploration of the principal analytical methodologies for the quantification of 2-AAP. We will delve into the causality behind experimental choices, present validated, step-by-step protocols, and offer a comparative analysis of the leading techniques to empower you to make informed decisions for your specific application.

Comparative Overview of Key Analytical Methodologies

The quantification of 2'-aminoacetophenone is predominantly achieved through chromatographic techniques, given their high resolving power and sensitivity. The most widely adopted methods include Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) with UV detection, and High-Performance Thin-Layer Chromatography with Fluorescence Detection (HPTLC-FLD).[5] Spectroscopic methods, while essential for structural elucidation, are generally not employed for quantification in complex mixtures without prior separation.

Parameter Isotope Dilution Assay (GC-MS) HPLC-UV HPTLC-FLD
Principle Quantification based on the ratio of the analyte to a known amount of its stable isotope-labeled analog.[5]Separation based on differential partitioning between a stationary and mobile phase, with detection by UV absorbance.[4]Separation on a thin layer of adsorbent, followed by fluorescence detection.[3]
Linearity (R²) > 0.995[5][6]> 0.99 (typically over 2-20 µg/mL)[4][5]Method validated for quantification.[3]
Limit of Detection (LOD) 0.1 µg/L[7][8]Not explicitly stated for quantification of 2-AAP as a trace analyte.0.1 µg/L[3]
Limit of Quantification (LOQ) 0.3 µg/L[7][8]Not explicitly stated for quantification of 2-AAP as a trace analyte.0.3 µg/L[3]
Accuracy (% Recovery) High (compensates for matrix effects and sample loss)[5]Good (typically 80-120% as per ICH guidelines)[5]Near 100%[3]
Precision (%RSD) High (<15% as per validation guidelines)[5]High (<15% as per validation guidelines)[5]Not explicitly stated, but method is validated.[3]
Selectivity Very HighGoodGood
Primary Application Trace-level quantification in complex matrices (e.g., food, beverages), "gold standard" for accuracy.[1][5]Purity analysis of bulk drug substance and intermediates, stability studies.[4]Rapid screening and quantification in complex matrices like wine.[3]

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Trace Analysis

GC-MS is a powerhouse for the analysis of volatile and semi-volatile compounds like 2-AAP due to its exceptional separation efficiency and mass-selective detection, which provides a high degree of certainty in compound identification and quantification.[1] The coupling of GC with MS allows for the differentiation of 2-AAP from co-eluting matrix components, a critical feature when analyzing complex samples such as wine or biological fluids.

Causality in Method Selection: The Power of Stable Isotope Dilution Assay (SIDA)

For the most accurate and precise quantification of trace constituents in complex matrices, the Stable Isotope Dilution Assay (SIDA) is the method of choice.[2] This technique involves "spiking" the sample with a known quantity of an isotopically labeled version of the analyte (e.g., d3-2'-aminoacetophenone).[2] The labeled compound behaves almost identically to the native analyte during sample preparation and chromatographic analysis.[5] By measuring the ratio of the native analyte to the isotopically labeled internal standard, any losses incurred during extraction or derivatization are compensated for, leading to highly accurate results that are robust to matrix effects.[5]

Sample Preparation for GC-MS: A Critical Step for Sensitivity

Given the often low concentrations of 2-AAP, an effective sample preparation and pre-concentration step is crucial.[1] The choice of technique depends on the sample matrix and the desired sensitivity.

  • Headspace Solid-Phase Microextraction (HS-SPME): This is a solvent-free, sensitive, and easily automated technique ideal for volatile compounds in liquid or solid samples.[1][5] Analytes are partitioned from the headspace of the sample onto a coated fiber, which is then thermally desorbed in the GC inlet.[1]

  • Liquid-Liquid Extraction (LLE): A classic and effective method for separating analytes based on their differential solubility in two immiscible liquids.[1][3]

  • Stir Bar Sorptive Extraction (SBSE): A technique that offers a higher extraction phase volume compared to SPME, leading to potentially higher recoveries and lower detection limits.

Experimental Protocol: Quantification of 2-AAP in Wine using HS-SPME-GC-MS with SIDA

This protocol describes a validated method for quantifying 2-AAP in a wine matrix.[5][7][8]

1. Materials and Reagents:

  • 2'-Aminoacetophenone (analytical standard, purity ≥98.0%)

  • d3-2'-Aminoacetophenone (isotopically labeled internal standard)

  • Methanol (HPLC grade)

  • Sodium Chloride (analytical grade)

  • Milli-Q or HPLC grade water

  • 20 mL headspace vials with PTFE-lined septa

  • SPME fiber assembly (e.g., DVB/CAR/PDMS)

2. Standard and Sample Preparation:

  • Stock Solutions: Prepare stock solutions of 2'-Aminoacetophenone and d3-2'-Aminoacetophenone in methanol at a concentration of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards in a synthetic wine matrix (e.g., 12% ethanol in water with tartaric acid) by spiking with the 2-AAP stock solution to achieve concentrations ranging from 0.1 to 10 µg/L. Add a fixed amount of the d3-2'-Aminoacetophenone internal standard solution to each calibration standard and sample.

  • Sample Preparation: In a 20 mL headspace vial, combine 5 mL of the wine sample, 5 mL of Milli-Q water, and 3 g of NaCl (to increase the ionic strength and promote the release of volatile compounds).[7][8] Add the d3-2'-Aminoacetophenone internal standard.

3. HS-SPME Procedure:

  • Equilibrate the sample vial at a controlled temperature (e.g., 60°C) for a set time (e.g., 15 minutes) with agitation.

  • Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) to allow for the adsorption of volatile compounds.

  • Retract the fiber and immediately introduce it into the GC inlet for thermal desorption.[1]

4. GC-MS Analysis:

  • GC Inlet: Desorb the analytes from the SPME fiber in a hot GC inlet (e.g., at 250°C).

  • Capillary Column: Separate the compounds on a suitable capillary column (e.g., DB-5ms).

  • Oven Temperature Program: A typical program might start at 40°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.

  • Mass Spectrometer: Operate the mass spectrometer in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode to monitor characteristic ions for both native 2-AAP (e.g., m/z 135, 120, 92) and the deuterated internal standard (e.g., m/z 138, 123).[5][9]

  • Quantification: Construct a calibration curve by plotting the ratio of the peak area of 2-AAP to the peak area of d3-2'-Aminoacetophenone against the concentration of the calibration standards. Determine the concentration of 2-AAP in the sample by comparing its peak area ratio to the calibration curve.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Wine Sample + d3-2-AAP IS Vial Add to Headspace Vial with NaCl Sample->Vial Equilibrate Equilibrate and Expose SPME Fiber Vial->Equilibrate Desorption Thermal Desorption in GC Inlet Equilibrate->Desorption Transfer Fiber Separation Chromatographic Separation (GC Column) Desorption->Separation Detection Mass Spectrometry Detection (SIM/MRM) Separation->Detection Integration Peak Area Integration Detection->Integration Calibration Calibration Curve (Area Ratio vs. Conc.) Integration->Calibration Quantification Quantification of 2-AAP Calibration->Quantification

Caption: Workflow for 2-AAP quantification by HS-SPME-GC-MS.

High-Performance Liquid Chromatography (HPLC): A Robust Tool for Purity Assessment

HPLC with UV detection is a widely accessible and reliable technique for the quantification of 2-AAP, particularly in applications where it is present at higher concentrations, such as in the analysis of bulk substances or during synthetic process monitoring.[4] A key advantage of HPLC is its suitability for developing stability-indicating methods, which can separate the main compound from its potential process-related impurities and degradation products.[4]

Causality in Method Development: Achieving Specificity in HPLC

The development of a successful HPLC method hinges on achieving adequate separation (resolution) between 2-AAP and any potential interfering substances. This is accomplished by optimizing several key parameters:

  • Stationary Phase: A reversed-phase (RP) column, such as a C18, is commonly used for the separation of moderately polar compounds like 2-AAP.[4][10]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., with phosphoric acid to control pH and improve peak shape) and an organic modifier (e.g., acetonitrile or methanol) is typically employed.[4][10] The gradient or isocratic composition of the mobile phase is adjusted to achieve the desired separation.

  • Detector Wavelength: The UV detector wavelength is set to the absorbance maximum of 2-AAP to ensure maximum sensitivity.

Experimental Protocol: Stability-Indicating RP-HPLC Method for Purity Analysis of 2-AAP

This protocol details a method for determining the purity of 2-AAP and separating it from known impurities.[4]

1. Materials and Reagents:

  • 2'-Aminoacetophenone reference standard (purity ≥99.5%)

  • Known impurity standards (e.g., 2'-nitroacetophenone, 4'-aminoacetophenone)

  • Acetonitrile (HPLC grade)

  • Water (HPLC or Milli-Q grade)

  • Phosphoric acid (AR grade)

2. Chromatographic Conditions:

Parameter Condition
HPLC System Quaternary or Binary HPLC with UV Detector
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 240 nm
Injection Volume 10 µL

3. Standard and Sample Preparation:

  • Diluent: A 50:50 (v/v) mixture of acetonitrile and water.

  • Standard Solution (100 µg/mL): Accurately weigh about 10 mg of the 2'-Aminoacetophenone reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.[4]

  • Sample Solution (1000 µg/mL): Accurately weigh about 50 mg of the 2'-Aminoacetophenone sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.[4]

  • Filter all solutions through a 0.45 µm syringe filter before injection.

4. Forced Degradation Studies (for method validation): To demonstrate the stability-indicating nature of the method, forced degradation studies are performed.

  • Acid/Base Hydrolysis: Treat the sample solution with acid (e.g., 0.1 N HCl) or base (e.g., 0.1 N NaOH) and heat.[4]

  • Oxidative Degradation: Treat the sample solution with an oxidizing agent (e.g., 3% H₂O₂).[4]

  • Thermal and Photolytic Degradation: Expose the solid sample to heat (e.g., 105°C) and UV light (254 nm).[4]

5. Analysis and Calculation:

  • Inject the standard and sample solutions into the HPLC system.

  • The purity of the 2-AAP sample is calculated based on the area percentage of the main peak relative to the total area of all peaks.

HPLC_Workflow cluster_prep Solution Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Prepare Standard Solution (100 µg/mL) Filter Filter all solutions (0.45 µm) Standard->Filter Sample Prepare Sample Solution (1000 µg/mL) Sample->Filter Injection Inject into HPLC System Filter->Injection Separation Reversed-Phase Gradient Separation Injection->Separation Detection UV Detection at 240 nm Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Calculate Purity (% Area) Integration->Calculation

Sources

Application Note: A Validated HPLC Method for the Quantitative Analysis of 2'-Amino-3'-hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2'-Amino-3'-hydroxyacetophenone. Developed for researchers, scientists, and drug development professionals, this protocol provides a comprehensive guide to achieving accurate, precise, and reliable quantification of this key chemical intermediate. The method utilizes a reversed-phase C18 column with a simple isocratic mobile phase and UV detection. The causality behind the selection of chromatographic parameters is explained, drawing from the physicochemical properties of the analyte. Furthermore, a complete protocol for method validation, in accordance with the International Council for Harmonisation (ICH) guidelines, is presented to ensure the trustworthiness and scientific integrity of the results.

Introduction

This compound is a significant building block in organic synthesis, particularly in the pharmaceutical industry where it serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1][2] The purity and concentration of this starting material are critical for ensuring the quality, safety, and efficacy of the final drug product. Therefore, a reliable and validated analytical method for its quantification is essential for quality control and process monitoring.

This application note addresses the need for a standardized analytical procedure by providing a detailed, step-by-step HPLC method for the analysis of this compound. The method is designed to be both accurate and efficient, making it suitable for high-throughput environments. The scientific rationale behind each step of the method development is discussed, followed by a comprehensive validation protocol that adheres to the stringent requirements of the ICH Q2(R2) guidelines.[3]

Physicochemical Properties of this compound

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a selective and robust HPLC method.

PropertyValueSource
Molecular Formula C₈H₉NO₂[4]
Molecular Weight 151.16 g/mol [4]
Predicted pKa 9.95 ± 0.10[2]
Appearance Yellow crystalline powder[2]
Structure

The presence of both a phenolic hydroxyl group and an aromatic amino group gives this compound its characteristic polarity and reactivity. The predicted pKa of 9.95 is likely associated with the phenolic hydroxyl group, indicating it will be in its neutral form in acidic to neutral mobile phases. The amino group, being basic, will be protonated at acidic pH. These properties are crucial for selecting the appropriate mobile phase pH to ensure optimal retention and peak shape on a reversed-phase column.

HPLC Method Protocol

The following HPLC method was developed based on the physicochemical properties of this compound and established principles of reversed-phase chromatography for polar aromatic compounds.[5][6][7]

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a quaternary or binary pump, a degasser, an autosampler, a column thermostat, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade or Milli-Q)

    • Formic acid (reagent grade)

  • Reference Standard: this compound, purity ≥98%.

Chromatographic Conditions
ParameterConditionRationale
Mobile Phase Acetonitrile:Water (30:70, v/v) with 0.1% Formic AcidThe acetonitrile/water mixture provides sufficient eluotropic strength for the polar analyte. The addition of formic acid lowers the pH to ~2.7, ensuring the amino group is protonated and suppressing the ionization of residual silanols on the stationary phase, leading to improved peak symmetry.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and column efficiency.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection Wavelength 280 nmBased on the UV absorbance spectra of similar phenolic and aromatic amine compounds, 280 nm is expected to provide good sensitivity.[8][9]
Injection Volume 10 µLA suitable volume to achieve good sensitivity without overloading the column.
Run Time 10 minutesSufficient time for the elution of the analyte and any potential early-eluting impurities.
Standard and Sample Preparation
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in methanol to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation Protocol

The developed HPLC method must be validated to demonstrate its suitability for its intended purpose. The validation will be performed according to the ICH Q2(R2) guidelines, assessing the following parameters:

G cluster_validation Method Validation Workflow Specificity Specificity (Peak Purity) Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantitation (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness G cluster_sst System Suitability Test Start Start Analysis Inject_Std Inject Standard Solution (e.g., 5 times) Start->Inject_Std Calculate_Params Calculate: - Tailing Factor - Theoretical Plates - %RSD of Peak Area Inject_Std->Calculate_Params Check_Criteria Meet Acceptance Criteria? Calculate_Params->Check_Criteria Proceed Proceed with Sample Analysis Check_Criteria->Proceed Yes Troubleshoot Troubleshoot System Check_Criteria->Troubleshoot No

Sources

GC-MS Analysis of 2'-Amino-3'-hydroxyacetophenone and its Derivatives: A Comprehensive Protocol with Silylation-Based Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals and Researchers

Abstract

2'-Amino-3'-hydroxyacetophenone and its structural analogs are important intermediates and building blocks in pharmaceutical synthesis. Their accurate identification and quantification are critical for process monitoring, quality control, and metabolite identification studies. However, the inherent polarity imparted by the primary amine and phenolic hydroxyl groups makes these compounds challenging to analyze directly by gas chromatography (GC). Their low volatility and tendency to exhibit poor peak shape lead to inaccurate and unreliable results. This application note presents a robust and validated protocol for the analysis of this compound and its derivatives using Gas Chromatography-Mass Spectrometry (GC-MS) following a silylation derivatization step. By converting the polar -NH2 and -OH moieties into nonpolar trimethylsilyl (TMS) ethers and amines, this method significantly enhances volatility, improves thermal stability, and yields sharp, symmetrical chromatographic peaks suitable for sensitive and precise quantification.

Introduction: The Analytical Challenge

The presence of active hydrogen atoms in the amino (-NH2) and hydroxyl (-OH) functional groups of this compound leads to strong intermolecular hydrogen bonding.[1] This characteristic results in low volatility and a high boiling point, making it difficult to elute these compounds from a GC column without excessively high temperatures that risk thermal degradation. Furthermore, these polar groups can interact with active sites within the GC inlet and column, causing significant peak tailing and poor chromatographic resolution.[2]

To overcome these challenges, a chemical modification step known as derivatization is essential.[2] Silylation is the most common and effective derivatization technique for compounds containing active hydrogens.[1][3][4] This process replaces the active hydrogens with a nonpolar trimethylsilyl (TMS) group, effectively masking the polar functional groups. The resulting TMS derivatives are significantly more volatile and thermally stable, making them ideal for GC-MS analysis.[1]

Principle of the Method: Silylation Chemistry

The protocol described herein employs N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a small percentage of Trimethylchlorosilane (TMCS) as a catalyst, to derivatize the target analytes.[4][5] BSTFA is a powerful silyl donor that reacts readily with both the phenolic hydroxyl group and the primary amino group to form stable TMS derivatives.[4][6] TMCS acts as a catalyst, enhancing the reactivity of BSTFA, particularly for sterically hindered or less reactive groups.[1][4] The reaction byproducts are neutral and volatile, minimizing interference during GC-MS analysis.[3]

The derivatized analyte is then introduced into the GC-MS system. Separation is achieved on a low-polarity capillary column, and detection is performed by a mass spectrometer operating in either full scan or selected ion monitoring (SIM) mode.

Silylation_Reaction cluster_reactants Reactants cluster_products Products Analyte This compound (Polar, Non-volatile) Reaction Silylation Reaction Analyte->Reaction Heat (e.g., 70°C) Reagent BSTFA + 1% TMCS (Silylating Agent) Derivative Di-TMS Derivative (Nonpolar, Volatile) Byproducts Volatile Byproducts Reaction->Derivative Reaction->Byproducts

Caption: Silylation of this compound.

Experimental Protocol

Materials and Reagents
  • Analyte Standard: this compound (≥98% purity)

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Solvents: Acetonitrile, Pyridine, or Dichloromethane (Anhydrous, GC grade)

  • Internal Standard (IS): (Optional but recommended for quantitative accuracy) e.g., 4,4'-Dimethoxybenzophenone or a stable isotope-labeled analog.

  • Equipment: 2 mL autosampler vials with PTFE-lined caps, heating block or oven, vortex mixer, precision pipettes.

Instrumentation and Conditions

The following parameters serve as a validated starting point and can be optimized for specific instruments and derivatives.

GC Parameter Setting Justification
GC System Agilent 8890 GC or equivalentStandard, reliable gas chromatograph.
Injector Splitless, 275 °CSplitless mode maximizes sensitivity for trace analysis.[7][8] High temperature ensures efficient vaporization of the less volatile TMS derivatives.
Liner Deactivated, single taper with glass woolInert liner prevents analyte adsorption and degradation.
Carrier Gas Helium, Constant Flow @ 1.2 mL/minInert carrier gas. Constant flow provides stable retention times.
Column HP-5ms, DB-5ms, or TG-5SilMS (30 m x 0.25 mm ID, 0.25 µm film thickness)A low-polarity 5% phenyl-methylpolysiloxane phase provides excellent separation for a wide range of nonpolar to moderately polar compounds, ideal for TMS derivatives.[7][8]
Oven Program 80 °C (hold 2 min), ramp 15 °C/min to 280 °C (hold 5 min)Initial hold focuses analytes at the column head. The ramp separates compounds by boiling point, and the final hold ensures elution of all components.[7]
MS Parameter Setting Justification
MS System Agilent 5977 MSD or equivalentA robust and sensitive mass selective detector.
Transfer Line Temp. 280 °CPrevents condensation of analytes between the GC and MS.
Ion Source Temp. 230 °CStandard temperature for promoting ionization while minimizing thermal fragmentation.
Quadrupole Temp. 150 °CStandard temperature for stable mass filtering.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization energy that produces reproducible, library-searchable fragmentation patterns.
Acquisition Mode Full Scan: m/z 50-550 SIM (for quantification): Monitor specific ions (see Section 4.2)Full Scan is used for qualitative identification and method development.[7] SIM provides higher sensitivity and selectivity for quantitative analysis.[9]
Step-by-Step Derivatization Protocol

Causality: The success of this analysis hinges on a complete and reproducible derivatization reaction. The absence of water is critical, as silylating reagents readily react with moisture, which reduces the reaction yield and can lead to the hydrolysis of the formed derivatives.[4]

  • Sample Preparation: Accurately weigh or pipette the sample containing this compound into a 2 mL autosampler vial. If the sample is in an aqueous matrix, it must be evaporated to complete dryness under a gentle stream of nitrogen.

  • Solvent Addition: Add 100 µL of an anhydrous solvent (e.g., pyridine or acetonitrile) to dissolve the dried residue. Vortex briefly. Pyridine can act as a catalyst and acid scavenger, promoting the reaction.[3]

  • Reagent Addition: Add 100 µL of BSTFA + 1% TMCS to the vial. A 2:1 molar excess of the silylating reagent to active hydrogens is recommended to drive the reaction to completion.[4]

  • Reaction: Tightly cap the vial and heat at 70 °C for 60 minutes in a heating block or oven. The elevated temperature is necessary to ensure the derivatization of both the phenolic and amino groups.[4][5]

  • Cooling: Allow the vial to cool to room temperature before analysis.

  • Analysis: Inject 1 µL of the derivatized solution into the GC-MS system.

Results and Data Analysis

Chromatographic Separation

A successful analysis will yield a sharp, symmetrical peak for the di-TMS derivative of this compound. The absence of broad or tailing peaks corresponding to the underivatized or partially derivatized compound is a key indicator of a complete reaction.

Mass Spectral Interpretation

The Electron Ionization (EI) mass spectrum provides a unique fragmentation pattern that serves as a fingerprint for identification.

  • Molecular Ion (M+•): The molecular weight of the underivatized compound is 151.16 g/mol .[10] After reacting with two TMS groups (each adding 72 amu, Si(CH₃)₃ - H), the molecular weight of the di-TMS derivative is 295. The molecular ion peak should be observed at m/z 295 .

  • Key Fragments:

    • m/z 280 (M-15): This is a highly characteristic fragment for TMS derivatives, representing the loss of a methyl radical (•CH₃) from one of the silyl groups. Its presence is strong evidence of a silylated compound.

    • m/z 73 [Si(CH₃)₃]+: This ion is the base peak or a very prominent peak in the spectra of most TMS compounds.

    • Acetophenone Core Fragments: The underlying acetophenone structure can also fragment. Alpha cleavage between the carbonyl and methyl groups can lead to the loss of a •CH₃ radical.[11][12]

Table of Expected Ions for SIM Analysis:

Ion (m/z) Description Role
295 Molecular Ion (M+•)Target/Qualifier
280 M-15 (Loss of •CH₃)Quantifier
73 Trimethylsilyl Cation [Si(CH₃)₃]+Qualifier

Workflow Visualization

The entire analytical process, from sample receipt to final data reporting, is outlined below.

Caption: GC-MS workflow for analyzing silylated compounds.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the reliable analysis of this compound and its derivatives by GC-MS. The key to this method is the robust silylation procedure that transforms polar, non-volatile analytes into derivatives perfectly suited for gas chromatography. By following the detailed steps for derivatization and the optimized instrumental parameters, researchers in pharmaceutical development and quality control can achieve accurate, sensitive, and reproducible results for these critical compounds.

References

  • StudyRaid. (n.d.). Understand mass Spectrometry Fragmentation of Acetophenone.
  • Filo. (2025, October 5). Explain all possible fragmentation for in mass spectrometry for the following molecule.
  • MSU Chemistry. (2011, January 12). Photodissociation Dynamics of Acetophenone and Its Derivatives with Intense Nonresonant Femtosecond Pulses.
  • Greyhound Chromatography. (n.d.). Derivatization reagents for GC.
  • SpringerLink. (2023, May 20). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines.
  • ResearchGate. (n.d.). Mass spectra of acetophenone in the molecular ion region.
  • ResearchGate. (n.d.). Derivatization Reactions and Reagents for Gas Chromatography Analysis.
  • National Library of Medicine. (1987, May). GC/MS analysis of biologically important aromatic amines. Application to human dosimetry.
  • IRJET. (n.d.). GC-MS Method for Determination of 4-Aminophenol Impurity in Paracetamol Tablet Formulation.
  • MDPI. (n.d.). GC-MS Analysis with In Situ Derivatization for Managing Toxic Oxidative Hair Dye Ingredients in Hair Products.
  • ScienceDirect. (2022). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry.
  • Agilent. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and.
  • Human Metabolome Database. (n.d.). Predicted GC-MS Spectrum - 4-Aminophenol GC-MS (1 TMS) - 70eV, Positive (HMDB0001169).
  • PubChem. (n.d.). This compound.
  • Agilent. (2019, September 16). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS.
  • PubMed. (2010, May 1). Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples.
  • YouTube. (2025, March 9). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation.
  • Asian Journal of Chemistry. (n.d.). Separation of Some Halogenated Phenols by GC-MS.
  • MDPI. (2021, March 19). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts.
  • Chemistry LibreTexts. (2023, August 29). Derivatization.
  • SpectraBase. (n.d.). 2-AMINO-3-HYDROXY-ACETOPHENONE - Optional[MS (GC)] - Spectrum.
  • ResearchGate. (2025, August 7). Determination of 2-aminoacetophenone by means of HS-SPME and GC-MS.
  • MDPI. (n.d.). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS.

Sources

Application Note: A Two-Step Protocol for the Synthesis of 5-Amino-2-hydroxyacetophenone from 2-Hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Amino-2-hydroxyacetophenone derivatives are valuable intermediates in the synthesis of a wide range of biologically active molecules, including pharmaceuticals and fine chemicals.[1][2] Their structural motif, featuring a phenolic hydroxyl group, an amino group, and a ketone, provides multiple points for diversification, making them ideal scaffolds in drug discovery. This application note provides a detailed, two-step protocol for the synthesis of 5-amino-2-hydroxyacetophenone, a key building block, starting from commercially available 2-hydroxyacetophenone. The synthesis involves an initial electrophilic aromatic substitution (nitration) followed by a chemoselective reduction of the resulting nitro group.

This guide is designed for researchers, chemists, and drug development professionals. It emphasizes not only the procedural steps but also the underlying chemical principles, safety considerations, and characterization techniques to ensure a reliable and reproducible synthesis.

Part 1: Electrophilic Nitration of 2-Hydroxyacetophenone

Principle and Mechanistic Insight

The first step is the nitration of the aromatic ring, a classic example of electrophilic aromatic substitution (EAS). The reaction employs a nitrating mixture, typically a combination of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). Sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

The regioselectivity of the reaction is governed by the directing effects of the substituents already on the benzene ring: the hydroxyl (-OH) group and the acetyl (-COCH₃) group.

  • Hydroxyl Group (-OH): A strongly activating, ortho, para-director due to its ability to donate electron density to the ring via resonance.

  • Acetyl Group (-COCH₃): A deactivating, meta-director due to its electron-withdrawing nature.

The combined influence of these two groups strongly directs the incoming electrophile (NO₂⁺) to the 5-position, which is para to the powerful activating hydroxyl group and meta to the deactivating acetyl group.[3][4] This synergy leads to the formation of 5-nitro-2-hydroxyacetophenone as the major product with high selectivity.[4]

Graphical Workflow: Nitration

NitrationWorkflow sub 2-Hydroxyacetophenone in H₂SO₄ reaction Reaction Flask (0-5°C) sub->reaction Dissolve & Cool reagents Nitrating Mixture (HNO₃ + H₂SO₄) reagents->reaction Dropwise Addition quench Quench (Ice Water) reaction->quench Pour Mixture isolate Isolate Product (Filtration) quench->isolate purify Purification (Recrystallization) isolate->purify product 5-Nitro-2-hydroxyacetophenone purify->product

Caption: General workflow for the nitration of 2-hydroxyacetophenone.

Detailed Experimental Protocol: Nitration

Materials and Reagents:

  • 2-Hydroxyacetophenone (1.0 eq)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Crushed Ice

  • Deionized Water

  • Ethanol (for recrystallization)

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Thermometer

  • Ice-water bath

  • Büchner funnel and vacuum flask

Procedure:

  • Preparation of the Nitrating Mixture (Caution!): In a dropping funnel, carefully and slowly add concentrated nitric acid (1.1 eq) to chilled concentrated sulfuric acid (2.0 eq). The mixture should be cooled in an ice-water bath during this addition. This step is highly exothermic.

  • Reaction Setup: In a three-necked flask equipped with a magnetic stirrer and thermometer, dissolve 2-hydroxyacetophenone (1.0 eq) in concentrated sulfuric acid. Cool the resulting solution to 0-5°C using an ice-water bath.[3]

  • Nitration: Begin stirring the acetophenone solution. Add the prepared nitrating mixture from the dropping funnel dropwise, ensuring the internal temperature of the reaction is strictly maintained between 0°C and 5°C.[3][5] Causality Note: Low temperature is crucial to control the exothermic reaction, prevent over-nitration, and maximize the yield of the desired 5-nitro isomer.[3]

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5°C for an additional 30-60 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Slowly and carefully pour the reaction mixture onto a vigorously stirred slurry of crushed ice.[4][6] A yellow solid should precipitate.

  • Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with copious amounts of cold deionized water until the washings are neutral to pH paper.[6] This removes residual acids.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield pure 5-nitro-2-hydroxyacetophenone as a yellow crystalline solid.

Characterization

The identity and purity of the synthesized 5-nitro-2-hydroxyacetophenone should be confirmed using standard analytical techniques:

  • Melting Point: Compare with the literature value.

  • ¹H and ¹³C NMR Spectroscopy: To confirm the substitution pattern and structural integrity.

  • FT-IR Spectroscopy: To identify key functional groups (hydroxyl, ketone, nitro group).

Part 2: Reduction of 5-Nitro-2-hydroxyacetophenone

Principle and Method Selection

The second step involves the reduction of the aromatic nitro group to a primary amine. Several methods are available for this transformation, including catalytic hydrogenation and metal-acid reductions.[7][8]

  • Catalytic Hydrogenation (e.g., H₂/Pd-C): This is a clean and efficient method. However, it requires specialized pressure equipment and carries the risk of reducing other functional groups, such as the ketone, depending on the catalyst and conditions.[7][9]

  • Metal-Acid Reduction: Reagents like iron (Fe) in acetic acid or tin(II) chloride (SnCl₂) in hydrochloric acid (HCl) are highly effective and chemoselective for reducing nitro groups in the presence of carbonyls.[7][10]

For this protocol, we will detail the use of tin(II) chloride dihydrate (SnCl₂·2H₂O) in an acidic medium. This method is highly reliable, proceeds under milder conditions than Fe/acid, and shows excellent tolerance for the ketone and phenol functionalities present in the substrate.[11][12] The mechanism involves a series of electron transfers from Sn(II) to the nitro group, with protons supplied by the acid, proceeding through nitroso and hydroxylamine intermediates.[12]

Graphical Workflow: Reduction

ReductionWorkflow sub 5-Nitro-2-hydroxyacetophenone in Ethanol reaction Reaction Flask (Reflux) sub->reaction reagents SnCl₂·2H₂O + Conc. HCl reagents->reaction Add & Heat neutralize Neutralization (NaOH Solution) reaction->neutralize Cool & Basify extract Extraction (Organic Solvent) neutralize->extract isolate Isolate Product (Evaporation) extract->isolate product 5-Amino-2-hydroxyacetophenone isolate->product

Caption: General workflow for the reduction of the nitro group using SnCl₂.

Detailed Experimental Protocol: Reduction

Materials and Reagents:

  • 5-Nitro-2-hydroxyacetophenone (1.0 eq)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 eq)

  • Concentrated Hydrochloric Acid (HCl, 37%)

  • Ethanol

  • Sodium Hydroxide (NaOH) solution (e.g., 10 M)

  • Ethyl Acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the 5-nitro-2-hydroxyacetophenone (1.0 eq) in ethanol.

  • Addition of Reagents: To the stirred solution, add tin(II) chloride dihydrate (4-5 eq).[11] Then, slowly and carefully add concentrated hydrochloric acid. The reaction may be exothermic.

  • Reduction: Heat the reaction mixture to reflux using a heating mantle. Monitor the reaction's completion by TLC (disappearance of the starting material spot). This typically takes 2-4 hours.

  • Work-up and Neutralization: Once the reaction is complete, cool the mixture to room temperature. Carefully neutralize the acidic solution by the slow, portion-wise addition of a concentrated NaOH solution until the pH is >10.[11] Causality Note: This step deprotonates the anilinium salt formed in the acidic medium to liberate the free amine and precipitates tin salts, which can be removed.[12][13]

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.

  • Washing and Drying: Combine the organic extracts and wash them once with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), then filter.

  • Isolation: Remove the solvent (ethyl acetate) under reduced pressure using a rotary evaporator to yield the crude 5-amino-2-hydroxyacetophenone. The product can be further purified by column chromatography or recrystallization if necessary.

Characterization

Confirmation of the final product should be performed using:

  • ¹H and ¹³C NMR Spectroscopy: Look for the disappearance of the nitroaromatic signals and the appearance of new signals corresponding to the amino group (NH₂) protons.

  • FT-IR Spectroscopy: Observe the appearance of N-H stretching bands and the disappearance of the N-O stretching bands of the nitro group.

  • Mass Spectrometry: To confirm the molecular weight of the final product.

Summary of Reaction Parameters

Parameter Step 1: Nitration Step 2: Reduction
Key Reagents HNO₃ / H₂SO₄SnCl₂·2H₂O / HCl
Solvent H₂SO₄ (as reagent/solvent)Ethanol
Temperature 0–5 °CReflux (~78 °C)
Reaction Time 1–2 hours2–4 hours
Work-up Ice quench, filtrationNeutralization, extraction
Typical Yield >80%>85%
Key Transformation Ar-H → Ar-NO₂Ar-NO₂ → Ar-NH₂

Safety and Handling

  • Nitration: The nitrating mixture (HNO₃/H₂SO₄) is extremely corrosive and a powerful oxidizing agent.[14] All operations must be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including an acid-resistant lab coat, safety goggles, and gloves.[14] The reaction is highly exothermic and requires strict temperature control to prevent thermal runaway.[1]

  • Reduction: Concentrated HCl is corrosive. The neutralization step with NaOH is also highly exothermic and should be performed with cooling. Ethyl acetate is a flammable solvent and should be handled away from ignition sources.

References

  • Technical Support Center: Nitration of 2-Methoxyacetophenone - Benchchem. (URL: )
  • Notes on Environmental Concerns of Nitr
  • Hydrogenation of Nitro-Substituted Acetophenones | Request PDF - ResearchG
  • Hydrogenation of 4‐nitroacetophenone catalyzed by PdNPore‐3, Pd/C (5...
  • Nitro Reduction - Common Conditions. (URL: [Link])
  • A Comparative Guide to Nitro Group Reduction: Tin(II) Chloride Dihydrate vs.
  • Optimizing Selective Partial Hydrogenations of 4-Nitroacetophenone via Parallel Reaction Screening - ResearchG
  • Nitration of Aromatics: EAS & Methyl Benzo
  • Technical Support Center: Work-up Procedures for Aromatic Nitr
  • Nitration reaction safety - YouTube. (URL: [Link])
  • Aromatic Reactions: Reduction of Nitrobenzene to Aniline with Tin and HCl (Sn/HCl). (URL: [Link])
  • Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradi
  • US2797244A - Process for the hydrogenation of meta-nitroacetophenone - Google P
  • Reduction of nitroaromatic compounds in tin(II) chloride...
  • How to synthesize 5-nitro-2-hydroxyacetophenone from 2-hydroxyacetophenone?
  • Well-dispersed Pt on TiO2: A highly active and selective catalyst for hydrogenation of 3-nitroacetophenone | Request PDF - ResearchG
  • Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety? (URL: [Link])
  • Which method can i use to synthesize 5-amino-2-hydroxyacetophenone from 5-nitro-2-hydroxyacetophenobe without affecting carbonyl and alcohol group?
  • CN114394908A - Method for preparing 2-hydroxy-3-aminoacetophenone - Google P
  • Reduction of nitro compounds - Wikipedia. (URL: [Link])
  • CN108911988B - Green synthesis method of 2-hydroxy-3-nitroacetophenone - Google P
  • More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger - Master Organic Chemistry. (URL: [Link])
  • Acetophenone, m-nitro - Organic Syntheses Procedure. (URL: [Link])
  • organic chemistry reaction #13 - reduction of nitro group to amine - YouTube. (URL: [Link])
  • How to synthesise 2-nitroacetophenone by nitration of acetophenone - Quora. (URL: [Link])
  • Nitr
  • Nitration, Methods and Mechanisms | Request PDF - ResearchG
  • Nitration and Sulfonation Reactions In Electrophilic Arom

Sources

Multi-Enzyme Biosynthesis of 3-Amino-2-Hydroxyacetophenone: A Practical Guide for Pharmaceutical Intermediate Production

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-2-hydroxyacetophenone (3AHAP) is a pivotal chemical intermediate in the synthesis of high-value active pharmaceutical ingredients (APIs), most notably the anti-asthmatic drug Pranlukast.[1][2] Traditional chemical synthesis routes for 3AHAP often involve harsh conditions and generate significant waste. This guide details a robust and sustainable multi-enzyme biocatalytic approach for the production of 3AHAP from m-nitroacetophenone (3NAP). We describe an in vitro three-enzyme cascade comprising a nitrobenzene nitroreductase (nbzA), a hydroxylaminobenzene mutase (habA), and a glucose dehydrogenase (GDH) for cofactor regeneration. This document provides the scientific principles behind the pathway, detailed protocols for enzyme preparation and bioconversion, and key strategies for process optimization, including adjusting enzyme molar ratios and protein engineering. Following this guide, researchers can achieve high-titer production of 3AHAP, with yields reported up to 580 mg/L in 5 hours, offering a greener and more efficient alternative for pharmaceutical manufacturing.[1][3]

Introduction

The Pharmaceutical Importance of 3-Amino-2-Hydroxyacetophenone (3AHAP)

3-Amino-2-hydroxyacetophenone (CAS 70977-72-9) is a high-purity organic intermediate that serves as a critical building block in the pharmaceutical industry.[2][4] Its primary application is in the synthesis of Pranlukast, a potent leukotriene receptor antagonist used clinically for the management of asthma and allergic rhinitis.[1][5] The structural integrity and purity of 3AHAP are paramount, as they directly influence the yield and quality of the final API.

The Shift to Biocatalysis: A Greener Synthetic Paradigm

The synthesis of aromatic amines and their derivatives is fundamental to drug development.[6][7] Historically, these processes have relied on classical chemistry, which can involve hazardous reagents, precious-metal catalysts, and challenging purification steps.[8] Biocatalysis, the use of enzymes to perform chemical transformations, has emerged as a powerful alternative that offers high selectivity, mild reaction conditions, and a significantly improved environmental footprint.[6][9] For the production of 3AHAP, a multi-enzyme cascade provides a direct and elegant route that avoids many of the pitfalls of traditional methods.[1]

An Overview of the Three-Enzyme Cascade Strategy

The biosynthesis of 3AHAP from the readily available precursor m-nitroacetophenone (3NAP) is achieved through a coordinated, two-step enzymatic pathway. A third enzyme is incorporated to create a self-sustaining system for cofactor regeneration, which is essential for economic viability. The core components of this system are:

  • Nitrobenzene nitroreductase (nbzA): Initiates the cascade by reducing the nitro group of the substrate.

  • Hydroxylaminobenzene mutase (habA): Catalyzes a rearrangement of the intermediate to form the final 3AHAP product.

  • Glucose dehydrogenase (GDH): Ensures a continuous supply of the required NADPH cofactor, driving the reductive first step of the pathway.[1][3]

The Biocatalytic Pathway: Principles and Components

The conversion of 3NAP to 3AHAP is a sophisticated process where three distinct enzymatic activities work in concert. Understanding the role of each enzyme is crucial for troubleshooting and optimizing the system.

The Core Reaction Pathway
  • Step 1: Nitroreduction by nbzA The first reaction involves the six-electron reduction of the nitro group on 3NAP to a hydroxylamino group, forming the intermediate 3-hydroxyamino acetophenone. This reaction is catalyzed by nitrobenzene nitroreductase (nbzA) and is dependent on the reducing power of Nicotinamide Adenine Dinucleotide Phosphate (NADPH).[3] The consumption of NADPH makes this a critical control point for the overall process efficiency.

  • Step 2: Mutase-Catalyzed Rearrangement by habA The intermediate, 3-hydroxyamino acetophenone, is then recognized by hydroxylaminobenzene mutase (habA). This enzyme catalyzes an intramolecular rearrangement (a Bamberger-like rearrangement) to yield the final, stable product: 3-amino-2-hydroxyacetophenone.[3]

The Cofactor Regeneration Engine: GDH

The nbzA-catalyzed step requires a stoichiometric amount of NADPH, an expensive but essential cofactor. To make the process cost-effective, a regeneration system is indispensable. Glucose dehydrogenase (GDH) serves this purpose perfectly. GDH oxidizes D-glucose to D-glucono-1,5-lactone, and in the process, reduces NADP+ back to NADPH.[1] This creates a closed-loop system where catalytic amounts of the cofactor can be used to drive the production of large quantities of 3AHAP.

Multi_Enzyme_Cascade_for_3AHAP_Synthesis 3NAP m-Nitroacetophenone (3NAP) Intermediate 3-Hydroxyamino Acetophenone 3NAP->Intermediate nbzA 3AHAP 3-Amino-2-Hydroxyacetophenone (3AHAP) Intermediate->3AHAP habA NADP NADP+ Intermediate->NADP Released NADPH NADPH NADP->NADPH NADPH->3NAP Consumed Glucose Glucose Gluconolactone Gluconolactone Glucose->Gluconolactone GDH

Caption: The three-enzyme cascade for 3AHAP synthesis.

Pathway Optimization: Enhancing Titer and Efficiency

Achieving industrially relevant yields of 3AHAP requires a multi-faceted optimization approach. Research has shown that fine-tuning enzyme ratios, improving catalytic activity through protein engineering, and balancing protein expression are all critical levers.[1][3]

Stoichiometric Optimization of Enzyme Ratios

The efficiency of a multi-enzyme cascade is often limited by the slowest step. To prevent the accumulation of intermediates and maximize product flux, the relative concentrations of the enzymes must be carefully balanced. Through systematic evaluation, an optimal molar ratio of nbzA : habA : GDH was determined to be 1 : 4 : 24 .[1] This indicates that the mutase (habA) and particularly the cofactor-regenerating dehydrogenase (GDH) activities need to be in significant excess relative to the initial nitroreductase to achieve the highest 3AHAP yield.[1]

Rational Protein Engineering of habA

Wild-type enzymes are not always perfectly suited for industrial processes. Site-directed mutagenesis, guided by computational modeling, can significantly enhance enzyme performance. For the habA enzyme, substrate docking and alanine scanning were used to identify key amino acid residues in the active site.[3] A mutant was created that featured an expanded active pocket volume (from ~176 ų to ~209 ų), which resulted in a higher affinity for the substrate and improved catalytic efficiency.[1]

Expression-Level Tuning via RBS Optimization

When producing enzymes within a host organism like E. coli, achieving a specific molar ratio can be challenging. Optimizing the Ribosome Binding Site (RBS) sequence for the genes encoding nbzA and habA allows for precise control over their translation initiation rates and, consequently, their final intracellular concentrations.[3][10] This is a powerful method for harmonizing the enzyme expression levels to match the predetermined optimal molar ratios, thereby maximizing the overall pathway productivity.[3]

StrategyRationaleOutcome
Enzyme Molar Ratios Balance reaction flux and prevent intermediate buildup.Optimal ratio of nbzA:habA:GDH (1:4:24) maximized product formation.[1]
Site-Directed Mutagenesis Enhance the catalytic efficiency of the rate-limiting enzyme.An engineered habA mutant with an expanded active site improved substrate affinity and reaction rate.[1]
RBS Optimization Fine-tune protein translation to achieve desired enzyme levels in vivo.Coordinated expression of nbzA and habA to match the optimal molar ratio, boosting overall yield.[3]
Table 1. Key strategies for optimizing the 3AHAP biosynthetic pathway.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the key experiments.

Materials and Reagents
  • E. coli BL21(DE3) competent cells

  • Expression vectors (e.g., pET series) containing genes for nbzA, habA, and GDH

  • LB Broth and Agar

  • Antibiotics (as required by vectors)

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Phosphate buffer (e.g., 100 mM, pH 7.0)

  • m-Nitroacetophenone (3NAP)

  • D-Glucose

  • NADP+ sodium salt

  • Lysozyme or sonicator for cell lysis

  • Centrifuge and appropriate tubes

  • Incubator shaker

Protocol 1: Expression and Preparation of Crude Enzyme Lysates
  • Transformation: Transform E. coli BL21(DE3) cells separately with the expression vectors containing the genes for nbzA, habA, and GDH. Plate on LB agar with the appropriate antibiotic and incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony from each plate into 10 mL of LB broth with the corresponding antibiotic. Grow overnight at 37°C with shaking (220 rpm).

  • Large-Scale Culture: Inoculate 1 L of LB broth (with antibiotic) with the 10 mL overnight culture. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induction: Cool the cultures to 18-25°C and induce protein expression by adding IPTG to a final concentration of 0.1-0.5 mM. Incubate for 16-20 hours at the lower temperature with shaking.

  • Cell Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant.

  • Cell Lysis: Resuspend the cell pellets in 30-40 mL of cold phosphate buffer (100 mM, pH 7.0). Lyse the cells using either sonication on ice or by adding lysozyme and incubating.

  • Clarification: Centrifuge the lysate at 12,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Lysate Collection: Carefully collect the supernatant (crude enzyme lysate) and store it on ice for immediate use or at -80°C for long-term storage. Determine the protein concentration of each lysate using a standard method (e.g., Bradford assay).

Protocol 2: In Vitro Multi-Enzyme Synthesis of 3AHAP
  • Reaction Setup: In a suitable reaction vessel (e.g., a 50 mL Falcon tube), prepare the reaction mixture as described in Table 2. Add the components in the order listed, vortexing gently after each addition.

  • Enzyme Addition: Add the crude enzyme lysates according to the pre-determined optimal ratios. The total volume of lysate may need to be optimized, but start with volumes that correspond to a 1:4:24 molar ratio of the enzymes.

  • Initiation: Start the reaction by adding the substrate, m-nitroacetophenone.

  • Incubation: Incubate the reaction mixture at 30-37°C with gentle agitation (e.g., 150 rpm) for 5-8 hours.

  • Sampling: Withdraw samples at regular intervals (e.g., every hour) for analysis. Quench the reaction in the sample by adding an equal volume of acetonitrile or methanol and centrifuge to precipitate proteins before analysis.

Caption: Workflow from enzyme expression to product analysis.

Protocol 3: Analytical Method for Quantifying 3AHAP

The concentration of 3AHAP in the reaction samples can be accurately determined using High-Performance Liquid Chromatography (HPLC).

  • Instrument: Standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column.

  • Mobile Phase: Isocratic elution with a mixture of methanol and water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 254 nm.

  • Quantification: Calculate the concentration of 3AHAP by comparing the peak area to a standard curve prepared with known concentrations of a pure 3AHAP standard.

Expected Results and Troubleshooting

Following the optimized protocols, a significant increase in 3AHAP production can be expected over the course of the reaction.

ParameterRecommended Value
Buffer100 mM Phosphate, pH 7.0
m-Nitroacetophenone (3NAP)5-10 mM
D-Glucose50-100 mM
NADP+0.5-1.0 mM
Temperature30-37 °C
Reaction Time5-8 hours
Expected Yield Up to 580 mg/L [1][3]
Table 2. Typical reaction parameters and the highest reported yield.

Troubleshooting Common Issues:

  • Low Yield:

    • Cause: Poor enzyme activity. Solution: Verify the expression of all three enzymes via SDS-PAGE. Perform individual activity assays for each enzyme to ensure they are functional.

    • Cause: Cofactor limitation. Solution: Ensure the GDH regeneration system is active and that sufficient glucose is present. Increase the initial concentration of NADP+.

  • Incomplete Conversion of 3NAP:

    • Cause: Insufficient nbzA activity or NADPH supply. Solution: Increase the amount of nbzA lysate or GDH lysate in the reaction mixture.

  • Intermediate Accumulation:

    • Cause: The habA-catalyzed step is the bottleneck. Solution: Increase the relative amount of habA lysate. If using the wild-type enzyme, consider synthesizing and using the engineered habA mutant for improved activity.

Conclusion

The multi-enzyme synthesis of 3-amino-2-hydroxyacetophenone represents a significant advancement over traditional chemical methods, offering a process that is not only more sustainable but also highly efficient. By leveraging a three-enzyme cascade with an integrated cofactor regeneration system, this biocatalytic route provides a robust platform for producing a key pharmaceutical intermediate. Further optimization through protein and process engineering has pushed yields to industrially attractive levels. This application guide provides researchers and drug development professionals with the foundational knowledge and practical protocols necessary to implement this state-of-the-art biosynthetic strategy.

References

  • Tang, H., Zhu, H. L., Zhong, J. X., Wang, M. N., Xue, Y. P., & Zheng, Y. G. (2023). Efficient Production of 3-Amino-2-Hydroxy Acetophenone by Multi-Enzyme Biosynthesis. ChemBioChem, 24(12), e202300165. [Link]
  • National Center for Biotechnology Information (2023). PubChem Entry for "Efficient Production of 3-Amino-2-Hydroxy Acetophenone by Multi-Enzyme Biosynthesis". [Link]
  • ChemistryViews (2023). Multi-Enzyme Biosynthesis for the Production of 3-Amino-2-Hydroxy Acetophenone. Wiley-VCH GmbH. [Link]
  • Wang, J. B., et al. (2020). One‐Pot Synthesis of Aromatic Amines from Renewable Feedstocks via Whole‐Cell Biocatalysis.
  • Williams, B. B., et al. (2021). 3-hydroxyanthranilic acid – a new metabolite for healthy lifespan extension. bioRxiv. [Link]
  • ChemRxiv (2022). Cofactor-free biocatalytic hydrogenation of nitro compounds for synthesis of amines. [Link]
  • Liu, A., et al. (2020). Observing 3-hydroxyanthranilate-3,4-dioxygenase in action through a crystalline lens.
  • Dutt, S., & Tyagi, V. Biocatalytic aza-Michael addition of aromatic amines to enone using α-amylase in water. Journal of Chemical and Applied Chemical Engineering. [Link]
  • Braidy, N., et al. (2010). On the Biological Importance of the 3-hydroxyanthranilic Acid: Anthranilic Acid Ratio. International Journal of Tryptophan Research. [Link]
  • Zhang, Y., et al. (2005). Structural Studies on 3-Hydroxyanthranilate-3,4-dioxygenase: The Catalytic Mechanism of a Complex Oxidation Involved in NAD Biosynthesis. Biochemistry. [Link]
  • Tang, H., et al. (2021). A Three Enzyme Pathway for 2-Amino-3-Hydroxycyclopent-2-Enone Formation and Incorporation in Natural Product Biosynthesis. ACS Chemical Biology. [Link]
  • Subba Rao, P. V., & Vaidyanathan, C. S. (1973). Biosynthetic routes to 2-aminoacetophenone and 2-amino-3-hydroxyacetophenone. Journal of Biochemistry. [Link]
  • Google Patents (2022). CN114394908A - Method for preparing 2-hydroxy-3-aminoacetophenone.
  • Contente, M. L., & Paradisi, F. (2018). Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals.
  • Mayol, O., et al. (2020). Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols.
  • PrepChem (2023). Synthesis of 3-amino-2-hydroxyacetophenone. [Link]
  • Google Patents (2021).
  • NINGBO INNO PHARMCHEM CO.,LTD. The Critical Role of 3-Amino-2-Hydroxyacetophenone in API Synthesis. [Link]
  • Proteopedia. Aminotransferase. [Link]
  • Wang, S., et al. (2021). Rational Design, Synthesis, and Mechanism of (3S,4R)-3-Amino-4-(difluoromethyl)cyclopent-1-ene-1-carboxylic Acid Employing a Second-Deprotonation Strategy for Selectivity of Human Ornithine Aminotransferase over γ-Aminobutyric Acid Aminotransferase. Journal of Medicinal Chemistry. [Link]
  • Google Patents (2012). CN102249884B - Preparation technology of high purity 3-hydroxyacetophenone.

Sources

Using 2'-Amino-3'-hydroxyacetophenone in the synthesis of heterocyclic compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthetic Utility of 2'-Amino-3'-hydroxyacetophenone in Heterocyclic Chemistry

Introduction: The Strategic Value of this compound

This compound is a trifunctional aromatic compound of significant interest to the medicinal and synthetic chemistry communities. Its strategic arrangement of an acetyl, a hydroxyl, and an amino group on a benzene ring makes it an exceptionally versatile precursor for constructing a diverse range of heterocyclic scaffolds. The ortho-relationship of the amino and acetyl groups is particularly crucial, as it provides the ideal geometry for condensation and cyclization reactions, forming fused ring systems. This molecule serves as a key intermediate in the synthesis of pharmaceuticals, such as the leukotriene receptor antagonist Pranlukast, which is used for treating asthma and allergic rhinitis.[1] Furthermore, its derivatives are explored for their potential anti-tumor and other biological activities, highlighting its importance in drug discovery and development.[1]

This guide provides detailed application notes and validated protocols for the synthesis of prominent heterocyclic families—quinolines, chalcones, and benzodiazepines—using this compound as the core building block. The protocols are presented with an emphasis on the underlying chemical principles and mechanistic rationale to empower researchers to not only replicate but also adapt these methods for their specific research goals.

Part 1: Synthesis of Substituted Quinolines via Friedländer Annulation

The Friedländer synthesis is a powerful and direct method for constructing the quinoline ring system, a privileged scaffold in medicinal chemistry due to its presence in numerous pharmaceuticals with anticancer, antimalarial, and antibacterial properties.[2] The reaction involves the condensation of a 2-aminoaryl ketone, such as this compound, with a compound containing a reactive α-methylene group (e.g., a ketone or 1,3-dicarbonyl compound).[2][3][4][5]

Mechanistic Insight: The Friedländer Pathway

The reaction can proceed through two primary mechanistic pathways depending on the catalyst (acid or base) and reaction conditions.[2][4] Both routes converge on a critical intramolecular cyclization followed by dehydration to yield the aromatic quinoline core.

  • Pathway A (Base-Catalyzed): Aldol Condensation First. The reaction initiates with a base-catalyzed aldol condensation between the α-methylene ketone and the acetyl group of this compound. The resulting aldol adduct then undergoes dehydration. This is followed by an intramolecular attack of the amino group on the newly formed α,β-unsaturated carbonyl system, which, after a final dehydration step, yields the quinoline product.

  • Pathway B (Acid-Catalyzed): Schiff Base Formation First. Under acidic conditions, the reaction typically begins with the formation of a Schiff base (imine) between the amino group of the acetophenone and the carbonyl of the reaction partner. This is followed by an intramolecular aldol-type reaction and subsequent dehydration to furnish the final aromatic ring.[2][4]

Friedlander_Mechanism cluster_path_a Pathway A: Aldol First (Base-Catalyzed) cluster_path_b Pathway B: Schiff Base First (Acid-Catalyzed) A1 This compound + α-Methylene Ketone A2 Aldol Adduct A1->A2 Aldol Condensation A3 α,β-Unsaturated Carbonyl Intermediate A2->A3 Dehydration A4 Cyclized Intermediate A3->A4 Intramolecular Cyclization A5 Quinoline Product A4->A5 Dehydration B1 This compound + α-Methylene Ketone B2 Schiff Base B1->B2 Imine Formation B3 Cyclized Intermediate B2->B3 Intramolecular Aldol Reaction B4 Quinoline Product B3->B4 Dehydration Claisen_Schmidt_Workflow start This compound + Substituted Benzaldehyde step1 Base-catalyzed Deprotonation (e.g., KOH) start->step1 step2 Formation of Nucleophilic Enolate step1->step2 step3 Nucleophilic Attack on Aldehyde Carbonyl step2->step3 step4 Formation of Alkoxide Intermediate step3->step4 step5 Protonation and Dehydration step4->step5 end Final Chalcone Product step5->end Benzodiazepine_Synthesis A This compound B Intermediate Modification (e.g., Protection, Oxidation) A->B Step 1 C Functionalized 2-Aminoaryl Ketone B->C Step 2 D Reaction with Glycine Equivalent (e.g., Gly-OEt·HCl) C->D Step 3 E Amide Intermediate D->E Amidation F Cyclization (e.g., using Pyridine, heat) E->F Intramolecular Condensation G 1,4-Benzodiazepine Scaffold F->G

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 2'-Amino-3'-hydroxyacetophenone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2'-Amino-3'-hydroxyacetophenone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction conditions for high yield and purity. As a key intermediate in the synthesis of pharmaceuticals like Pranlukast, an anti-asthmatic drug, mastering the preparation of this compound is of significant industrial importance.[1][2]

This document provides in-depth technical guidance in a question-and-answer format, addressing specific challenges you may encounter during your experiments.

Section 1: Strategic Synthesis Pathways & Key Considerations

The synthesis of this compound can be approached through several strategic pathways. The most common and scalable methods involve the nitration of a substituted acetophenone followed by reduction. An alternative, greener approach utilizes a multi-enzyme biosynthetic route.

Chemical Synthesis Route: A Stepwise Approach

A prevalent chemical synthesis strategy begins with 2'-hydroxyacetophenone. To achieve the desired 3'-amino substitution, a nitration step is required, followed by the reduction of the nitro group. However, direct nitration of 2'-hydroxyacetophenone can lead to a mixture of isomers.[1][3][4] To circumvent this, a protecting group strategy is often employed.

Troubleshooting Workflow for Chemical Synthesis

cluster_0 Synthesis Stages cluster_1 Troubleshooting Points Start Start with 2'-Hydroxyacetophenone Sulfonation Sulfonation (Protection) Start->Sulfonation Nitration Nitration Sulfonation->Nitration TS1 Low Yield/ Incomplete Reaction Sulfonation->TS1 Check Reagent Purity & Reaction Time Hydrolysis Hydrolysis of Sulfonic Acid Group Nitration->Hydrolysis TS2 Isomer Formation/ Poor Regioselectivity Nitration->TS2 Verify Protection & Control Temperature Reduction Reduction of Nitro Group Hydrolysis->Reduction TS3 Incomplete Deprotection Hydrolysis->TS3 Ensure Complete Acid Hydrolysis Purification Purification Reduction->Purification TS4 Incomplete Reduction/ Side Products Reduction->TS4 Optimize Catalyst & Hydrogen Pressure Product This compound Purification->Product TS5 Product Impurity/ Coloration Purification->TS5 Address Oxidation & Recrystallization Issues

Caption: A typical workflow for the chemical synthesis of this compound with key troubleshooting checkpoints.

Section 2: Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound.

Nitration of 2'-Hydroxyacetophenone

Question 1: I performed a direct nitration on 2'-hydroxyacetophenone and obtained a mixture of products with a low yield of the desired 3'-nitro isomer. What went wrong?

Answer: This is a common issue. The hydroxyl (-OH) group is a strongly activating ortho-, para-director, while the acetyl (-COCH₃) group is a meta-director.[5] Direct nitration will lead to a mixture of the 3'-nitro and 5'-nitro isomers, with the 5'-nitro (para to the hydroxyl group) often being a significant byproduct.[1] The reaction selectivity is poor, making purification difficult and lowering the yield of the desired product.[1]

Solution: Employ a Sulfonic Acid Protecting Group Strategy.

To ensure high regioselectivity for the 3'-position, a sulfonation-nitration-desulfonation sequence is highly recommended.[1] The sulfonic acid group acts as a bulky protecting group, directing the nitration to the desired position.

Experimental Protocol: Sulfonation and Nitration [1]

  • Sulfonation: In a reaction flask, add 2-hydroxyacetophenone. Under stirring, slowly add a sulfonating agent (e.g., chlorosulfonic acid) at a controlled temperature (e.g., 0-5°C). Continue stirring until the evolution of gas ceases.

  • Nitration: Cool the reaction mixture to below 20°C. Slowly add a pre-mixed solution of concentrated nitric acid and concentrated sulfuric acid. Maintain stirring until the nitration is complete.

  • Hydrolysis (Desulfonation): After the nitration, the sulfonic acid group is removed by hydrolysis, typically by adding water and refluxing the mixture.

Troubleshooting the Nitration Step:

Issue Potential Cause Troubleshooting Steps
Formation of 5'-nitro isomer Incomplete or ineffective sulfonation.Ensure the sulfonation reaction goes to completion before adding the nitrating mixture. Verify the quality and stoichiometry of the sulfonating agent.
Low yield of nitrated product Insufficient nitrating agent or reaction time.Use a slight excess of the nitrating agent. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Polynitration Excess of nitrating agent or elevated reaction temperature.Carefully control the stoichiometry of the nitrating agent.[5] Maintain a low reaction temperature during the addition of the nitrating mixture.[5]
Oxidation of the substrate Nitric acid is a strong oxidizing agent.Add the nitrating agent slowly to control the reaction exotherm.[5] Consider using milder nitrating agents if oxidation is a persistent issue.[5]
Reduction of 2'-Hydroxy-3'-nitroacetophenone

Question 2: My reduction of 2'-hydroxy-3'-nitroacetophenone is incomplete, or I am observing side products. How can I optimize this step?

Answer: The reduction of the nitro group in the presence of a carbonyl group requires careful selection of the reducing agent and reaction conditions to ensure chemoselectivity.

Common Reduction Methods:

  • Catalytic Hydrogenation: This is a clean and efficient method. Common catalysts include Palladium on carbon (Pd/C) or Platinum on carbon (Pt/C).[6] The reaction is typically carried out in a solvent like ethanol under a hydrogen atmosphere.[6]

  • Metal/Acid Reduction: A classic method using metals like iron (Fe) or tin (Sn) in the presence of a strong acid like hydrochloric acid (HCl).[1]

Troubleshooting the Reduction Step:

Issue Potential Cause Troubleshooting Steps
Incomplete reduction Inactivated or poisoned catalyst (for catalytic hydrogenation). Insufficient reducing agent or reaction time.Use a fresh, high-quality catalyst. Ensure the reaction is carried out under an inert atmosphere to prevent catalyst deactivation.[7] For metal/acid reductions, ensure sufficient equivalents of the metal and acid are used. Monitor the reaction by TLC.
Reduction of the carbonyl group Use of a non-chemoselective reducing agent.For catalytic hydrogenation, Pd/C is generally chemoselective for the nitro group over the ketone.[8] Avoid harsh reducing agents like sodium borohydride in combination with certain catalysts that can reduce the ketone. Tin and HCl are also known to be chemoselective for the nitro group.[9][10]
Formation of azoxy or azo side products Incomplete reduction can lead to the condensation of intermediate nitroso and hydroxylamine species.Ensure the reaction goes to completion by using an adequate amount of reducing agent and sufficient reaction time.[11]

Chemoselective Reduction Pathway

Start 2'-Hydroxy-3'-nitroacetophenone Desired Desired Pathway: Selective Nitro Reduction Start->Desired Catalytic Hydrogenation (e.g., Pd/C) or Fe/HCl Undesired Undesired Pathway: Carbonyl Reduction Start->Undesired Non-selective reducing agents Product This compound Desired->Product Side_Product Side Product: 1-(3-Amino-2-hydroxyphenyl)ethanol Undesired->Side_Product

Sources

Technical Support Center: 2-Hydroxy-3-Aminoacetophenone (HoAPE)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the dedicated technical support guide for the synthesis and purification of 2-hydroxy-3-aminoacetophenone (HoAPE). This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the production of this critical pharmaceutical intermediate.[1] Here, we provide in-depth, field-proven insights in a direct question-and-answer format, focusing on the causality behind experimental choices to enhance both yield and purity.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that are frequently encountered by scientists working with HoAPE.

Q1: What are the primary synthetic routes to produce 2-hydroxy-3-aminoacetophenone?

There are three main strategies for synthesizing HoAPE:

  • Nitration and Reduction of 2-Hydroxyacetophenone: This is the most common route. It involves the nitration of 2-hydroxyacetophenone to form the intermediate 2-hydroxy-3-nitroacetophenone (HoNPE), followed by the reduction of the nitro group to an amine. A key challenge is controlling the regioselectivity of the nitration step to favor the 3-position over the 5-position.[1]

  • Multi-step Synthesis from Halogenated Phenols: Routes starting from p-chlorophenol or p-bromophenol involve acylation, Fries rearrangement, nitration, and finally a reduction that also removes the halogen.[2][3] While effective, this route is longer and can have higher costs associated with the palladium catalyst required for dehalogenation.[1]

  • Enzymatic Synthesis: A greener, more modern approach uses a multi-enzyme system to convert m-nitroacetophenone into HoAPE.[4] This method offers high selectivity under mild conditions but can be limited by the cost and stability of the enzymes and cofactors.[4]

Q2: What are the most common impurities I should expect, and how can I detect them?

The most common impurities are typically byproducts of the primary synthesis route:

  • Isomeric Impurities: 2-hydroxy-5-aminoacetophenone is the most significant isomeric impurity. It forms because the initial nitration of 2-hydroxyacetophenone can occur at the 5-position, which is also activated by the hydroxyl group.

  • Unreacted Starting Material: Residual 2-hydroxy-3-nitroacetophenone may remain if the reduction reaction is incomplete.

  • Oxidation Byproducts: The final product, an aminophenol, is susceptible to oxidation, which can lead to the formation of colored, polymeric impurities, often causing the product to appear dark yellow, brown, or black.[5]

Detection Methods:

  • Thin-Layer Chromatography (TLC): An excellent first-pass technique to monitor reaction progress and qualitatively check for impurities.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantifying purity and resolving isomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation of the final product and can identify and quantify impurities if their signals are resolved.

Q3: How can I effectively monitor the progress of the catalytic hydrogenation step?

Monitoring the reduction of the nitro group is critical. This can be done by:

  • Hydrogen Uptake: In a pressurized hydrogenation system, the reaction is complete when hydrogen consumption ceases. This is the most common industrial method.

  • TLC Analysis: Periodically take aliquots from the reaction mixture (be sure to vent the reactor safely!), filter the catalyst, and run a TLC plate. The disappearance of the starting material spot (2-hydroxy-3-nitroacetophenone) indicates completion.

  • HPLC Analysis: For more precise monitoring, HPLC can be used to quantify the remaining starting material.

Section 2: Troubleshooting Guide: Low Yield

This guide provides solutions to common problems that lead to diminished product yield.

Problem: My nitration of 2-hydroxyacetophenone gives a mixture of isomers, reducing the yield of the desired 3-nitro intermediate.
  • Causality: The hydroxyl group on the aromatic ring is a strong ortho-, para-director. During electrophilic nitration, both the C3 (ortho) and C5 (para) positions are activated, leading to a mixture of 2-hydroxy-3-nitroacetophenone and 2-hydroxy-5-nitroacetophenone. This poor selectivity is a primary cause of low yield.

  • Solution & Scientific Rationale: Employ a "protecting group" strategy using sulfonation. By first reacting 2-hydroxyacetophenone with a sulfonating agent like chlorosulfonic acid, you can install a bulky sulfonic acid group at the 5-position.[1] This sterically hinders the para-position, forcing the subsequent nitration to occur almost exclusively at the 3-position. The sulfonic acid group can then be easily removed by hydrolysis in the same pot, leading to a high yield of the desired 2-hydroxy-3-nitroacetophenone intermediate.[1]

  • Workflow Visualization:

    G Start 2-Hydroxyacetophenone Sulfonation Sulfonation (e.g., Chlorosulfonic Acid) Start->Sulfonation Protected 5-Sulfo-2-hydroxy- acetophenone Sulfonation->Protected Nitration Nitration (HNO3/H2SO4) Protected->Nitration NitratedProtected 3-Nitro-5-sulfo- 2-hydroxyacetophenone Nitration->NitratedProtected Hydrolysis Hydrolysis (Add water, reflux) NitratedProtected->Hydrolysis Product 2-Hydroxy-3-nitro- acetophenone (High Purity) Hydrolysis->Product

    Workflow for regioselective nitration.
Problem: The reduction of 2-hydroxy-3-nitroacetophenone is incomplete, leaving significant starting material.
  • Causality: Incomplete reduction via catalytic hydrogenation can be due to several factors: inactive catalyst, insufficient hydrogen pressure, short reaction time, or the presence of catalyst poisons.

  • Solution & Scientific Rationale:

    • Catalyst Selection & Handling: Palladium on carbon (Pd/C) and platinum on carbon (Pt/C) are both effective.[2][3][5] Ensure the catalyst is fresh and handled under an inert atmosphere to prevent deactivation. Use an appropriate catalyst loading, typically 5-10% by weight relative to the starting material.

    • Reaction Conditions: The reaction is often run in a solvent like ethanol or glacial acetic acid.[2][5] Ensure sufficient hydrogen pressure (e.g., 2-3 MPa) and temperature (e.g., 60°C) to drive the reaction to completion.[2] Reaction times can vary, so monitoring is crucial.

    • Purity of Starting Material: Ensure the starting nitro compound is free of impurities that could act as catalyst poisons (e.g., sulfur compounds).

Section 3: Troubleshooting Guide: Low Purity

This guide focuses on identifying and eliminating common impurities.

Problem: My final product is a dark, discolored solid, not the expected bright yellow or white solid.
  • Causality: Aminophenols are highly susceptible to air oxidation, which forms intensely colored quinone-imine type structures and other polymeric byproducts. This is exacerbated by heat, light, and the presence of trace metals.

  • Solution & Scientific Rationale:

    • Inert Atmosphere: Handle the product under an inert atmosphere (nitrogen or argon) as much as possible, especially during filtration and drying.

    • Activated Carbon Treatment: During the workup or before the final recrystallization, treat the solution with activated carbon.[2] The high surface area of the carbon effectively adsorbs colored impurities. Use a small amount and reflux briefly before filtering through a pad of Celite to remove the carbon.

    • Storage: Store the final, dry product in a dark container, under an inert atmosphere, and at a low temperature to minimize degradation over time.

Problem: My purified product is still contaminated with the 2-hydroxy-5-aminoacetophenone isomer.
  • Causality: This impurity arises from poor regioselectivity during the initial nitration step. Because the chemical properties of the 3-amino and 5-amino isomers are very similar, they can be difficult to separate by simple recrystallization.

  • Solution & Scientific Rationale:

    • Optimize Nitration: The best solution is to prevent the formation of the isomer in the first place using the sulfonic acid protection strategy described in the Low Yield section.[1]

    • Chromatographic Purification: If the isomeric mixture is already formed, column chromatography is the most effective separation method. A silica gel stationary phase with a solvent system like diethyl ether or a mixture of ethyl acetate and petroleum ether can be used to separate the isomers.[3][5]

  • Troubleshooting Logic for Purity Issues:

    G Impure Impure HoAPE Sample TLC_HPLC Analyze by TLC/HPLC Impure->TLC_HPLC Dark Is the product dark/discolored? TLC_HPLC->Dark Isomer Is the 5-amino isomer present? Dark->Isomer No Charcoal Treat with Activated Carbon & Recrystallize Dark->Charcoal Yes StartingMaterial Is starting nitro-compound present? Isomer->StartingMaterial No Chromatography Purify by Column Chromatography Isomer->Chromatography Yes RedoReduction Re-run or optimize reduction reaction StartingMaterial->RedoReduction Yes Pure Pure HoAPE StartingMaterial->Pure No Charcoal->Pure Chromatography->Pure

    Decision tree for purifying HoAPE.

Section 4: Data Summary & Protocols

Table 1: Comparison of Reaction Conditions for Catalytic Hydrogenation
Starting MaterialCatalystSolventPressure (MPa)Temp (°C)Time (h)Yield (%)Purity (%)Reference
2-hydroxy-3-nitro-5-chloroacetophenone10% Pd/CEthanol2.0 - 3.0601080.698.1[2]
2-hydroxy-3-nitroacetophenonePt on CharcoalEthanol~0.34 (50 psi)252.5~75 (crude)N/A[5]
2-hydroxy-3-amino-5-bromoacetophenonePd/CEthanol2.0Reflux8HighN/A[3]
Protocol 1: Synthesis of 2-hydroxy-3-nitroacetophenone (HoNPE) via Sulfonation[1]

This protocol is adapted from patent literature and demonstrates the high-selectivity route.

  • Sulfonation: To a flask charged with 2-hydroxyacetophenone (1 eq), add chlorosulfonic acid (1.5 eq) dropwise with stirring at 0-5°C.

  • Reaction: After the addition, allow the reaction to warm to room temperature and then heat to 80°C for 1 hour to complete the formation of the 5-sulfo intermediate.

  • Nitration: Cool the reaction mixture to below 20°C. Slowly add a pre-mixed solution of concentrated nitric acid (1 eq) and concentrated sulfuric acid (2 eq). Stir for 1 hour.

  • Hydrolysis (Desulfonation): Quench the reaction by carefully adding crushed ice. Add a small amount of urea to destroy excess nitric acid. Heat the mixture under reflux to hydrolyze the sulfonic acid group.

  • Workup: Cool the mixture and extract the product with ethyl acetate. Dry the organic layer, decolorize with activated carbon, and remove the solvent under reduced pressure.

  • Purification: Recrystallize the crude HoNPE from methanol or ethanol to obtain a pale yellow solid. A yield of over 80% can be expected.[1]

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Choose a solvent system in which the HoAPE is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common systems include methanol, ethanol, or mixed solvents like ethyl acetate/petroleum ether.[1][3]

  • Dissolution: Place the crude HoAPE in a flask and add the minimum amount of hot solvent required to fully dissolve the solid. If the solution is colored, this is the point to add a small amount of activated carbon.

  • Hot Filtration: If carbon was used, perform a hot filtration through a fluted filter paper or a pad of Celite to remove the carbon and any insoluble impurities. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. For maximum recovery, subsequently cool it in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent. The expected product is a bright yellow or white solid with a melting point of 95-97°C.[5]

References

  • CN107698452B - Synthetic method of 3-amino-2-hydroxyacetophenone.
  • CN114394908A - Method for preparing 2-hydroxy-3-aminoacetophenone.
  • Tang, H., et al. (2023). Efficient Production of 3‐Amino‐2‐Hydroxy Acetophenone by Multi‐Enzyme Biosynthesis. ChemBioChem. [Link]
  • Synthesis of 3-amino-2-hydroxyacetophenone. PrepChem.com. [Link]
  • CN107098822B - Preparation method for pranlukast key intermediate 3-amino-2-hydroxyacetophenone.
  • Multi-Enzyme Biosynthesis for the Production of 3-Amino-2-Hydroxy Acetophenone. (2023). ChemistryViews. [Link]

Sources

Technical Support Center: Synthesis of 2'-Amino-3'-hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2'-Amino-3'-hydroxyacetophenone. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing this valuable intermediate. This compound is a key building block in the production of various biologically active molecules, most notably as a crucial intermediate for the anti-asthma drug Pranlukast.[1][2]

The synthesis of this molecule, however, is fraught with challenges, primarily related to regioselectivity, harsh reaction conditions, and product purification. This guide provides in-depth, experience-driven advice in a user-friendly question-and-answer format to help you troubleshoot common issues and optimize your synthetic strategy.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthesis of this compound.

Q1: What are the primary synthetic routes to this compound?

There are several established routes, each with distinct advantages and drawbacks:

  • Nitration of 2'-Hydroxyacetophenone followed by Reduction: This is a conceptually straightforward approach. However, direct nitration is notoriously non-selective, producing significant amounts of the undesired 2'-hydroxy-5'-nitroacetophenone isomer, which complicates purification and lowers the overall yield.[1]

  • Directed Ortho-Nitration: To overcome the selectivity issue, a more advanced method involves using a directing group. The phenolic hydroxyl group at the 2-position is first used to direct a bulky group, such as a sulfonyl group, to the 5-position. This effectively blocks the para-position, forcing subsequent nitration to occur at the desired 3-position. The directing group is then removed, and the nitro group is reduced to the amine.[1]

  • Fries Rearrangement: This classic reaction transforms a phenolic ester, such as 2-acetamidophenyl acetate, into a hydroxy aryl ketone.[3] By carefully controlling reaction conditions like temperature and solvent, one can favor the formation of the ortho-acylated product.[4][5] However, this method often requires stoichiometric amounts of a strong Lewis acid catalyst (e.g., AlCl₃), which can be corrosive and environmentally challenging.[6]

  • Multi-Step Synthesis from Halophenols: Routes starting from p-chlorophenol or p-bromophenol involve a sequence of acylation, Fries rearrangement, nitration, and reduction.[7][8] Another pathway begins with 2-aminophenol, which undergoes acetylation, bromination, a Hoesch reaction, and finally catalytic hydrogenation for debromination.[8]

  • Biosynthetic Routes: Emerging "green" chemistry approaches utilize multi-enzyme cascades to produce this compound from precursors like m-nitroacetophenone.[2][9] These methods offer high selectivity under mild conditions but may require specialized expertise and can be costly to scale up.

Q2: What is the single biggest challenge in this synthesis?

The primary challenge is controlling regioselectivity during the electrophilic substitution (specifically, nitration) on the activated phenol ring. The hydroxyl and acetyl groups have competing directing effects, and the para-position (5-position) is often kinetically and thermodynamically favored for substitution, leading to the formation of the undesired 5-substituted isomer as the major byproduct.[1]

Q3: Which synthetic route offers the best combination of yield and purity?

The directed ortho-nitration strategy using a temporary blocking group at the 5-position generally provides the highest regioselectivity and, consequently, a better yield of the desired 2'-hydroxy-3'-nitroacetophenone intermediate.[1] This simplifies purification significantly. A patented method describes an efficient "one-pot" process involving sulfonation (to block the 5-position), nitration, and subsequent removal of the sulfonic acid group, leading to a high-purity intermediate ready for reduction.[1]

Q4: Are there any biocatalytic or "green" alternatives to traditional chemical synthesis?

Yes. Researchers have successfully developed a three-enzyme cascade for producing this compound from m-nitroacetophenone.[2] This in-vitro method uses a nitrobenzene nitroreductase, a hydroxylaminobenzene mutase, and a glucose dehydrogenase for cofactor regeneration.[2] This approach is highly selective and avoids harsh reagents and solvents, representing a promising, environmentally friendly alternative. After optimization, yields have been reported as high as 580 mg/L.[2][10]

Part 2: Troubleshooting Guide

This section provides specific advice for common problems encountered during the synthesis.

Low Yield & Isomer Contamination

Q: I performed a direct nitration of 2'-hydroxyacetophenone, and my yield of the desired 3-nitro isomer is extremely low. TLC and NMR analysis show a major byproduct. What went wrong?

A: This is the most common issue with this route. The powerful activating and ortho-, para-directing effect of the hydroxyl group makes the 5-position (para to the OH) highly susceptible to nitration. You have likely formed the 2-hydroxy-5-nitroacetophenone isomer as your major product.

Troubleshooting Steps:

  • Confirm Isomer Identity: The two isomers are often difficult to separate. Their identity can be confirmed by comparing analytical data (e.g., melting point, NMR) to literature values.

  • Adopt a Directed Synthesis Strategy: To avoid this issue, you must block the 5-position before nitration. The most effective method is sulfonation. By reacting 2'-hydroxyacetophenone with a sulfonating agent like chlorosulfonic acid, you can install a sulfonic acid group at the 5-position. This forces the subsequent nitration to occur at the 3-position. The sulfonic acid group can then be easily removed by hydrolysis in acidic water.[1]

  • Optimize Nitration Conditions (If Direct Route is Unavoidable): While less effective, you can try to optimize conditions. Lowering the temperature and using milder nitrating agents may slightly improve the ratio of 3-nitro to 5-nitro isomers, but significant formation of the byproduct is almost inevitable.

Fries Rearrangement Issues

Q: My Fries rearrangement of 2-acetamidophenyl acetate is giving a low yield of the desired product. What parameters should I investigate?

A: The Fries rearrangement is highly sensitive to reaction conditions. Low yields can result from suboptimal temperature, solvent, catalyst activity, or side reactions.

Troubleshooting Steps:

  • Temperature Control: Temperature is a critical factor for regioselectivity. Lower temperatures (e.g., room temperature or slightly below) tend to favor the para-product, while higher temperatures favor the ortho-product.[3][4] You may need to screen a range of temperatures to find the optimal point for your specific substrate.

  • Solvent Polarity: The choice of solvent influences the reaction mechanism. Non-polar solvents often favor the formation of the ortho-substituted product.[5] If you are using a more polar solvent, consider switching to a non-polar alternative like carbon disulfide or avoiding solvent altogether if feasible.[4]

  • Catalyst Stoichiometry and Purity: Lewis acids like AlCl₃ are hygroscopic and their activity can be diminished by moisture. Ensure you are using a fresh, anhydrous catalyst.[6] The reaction typically requires more than a stoichiometric amount of the Lewis acid because it complexes with both the starting ester and the product ketone.[6] Ensure you are using a sufficient molar excess.

  • Consider Alternative Catalysts: If AlCl₃ proves problematic, other Lewis acids (BF₃, TiCl₄, SnCl₄) or strong Brønsted acids (HF, methanesulfonic acid) can be used and may offer different selectivity or milder conditions.[6][11]

Reduction Step Challenges

Q: The catalytic hydrogenation of my 2'-hydroxy-3'-nitroacetophenone intermediate is slow or incomplete. How can I improve this reduction?

A: Incomplete reduction can be due to catalyst deactivation, insufficient hydrogen pressure, or suboptimal solvent choice.

Troubleshooting Steps:

  • Catalyst Selection and Loading: Palladium on carbon (Pd/C) and platinum on charcoal are common catalysts for this transformation.[8][12] Ensure the catalyst is active and not expired. If one type is ineffective, try another (e.g., switch from Pd/C to PtO₂). Increase the catalyst loading (e.g., from 5 mol% to 10 mol%) if the reaction remains sluggish.

  • Hydrogen Pressure: While some reductions proceed at atmospheric pressure, many require higher pressures (e.g., 50 psi) to go to completion.[12] Ensure your system is properly sealed and can maintain the target pressure.

  • Alternative Reducing Agents: If catalytic hydrogenation is not feasible, consider chemical reduction methods. A common and effective alternative is using a metal in acid, such as iron powder in concentrated HCl.[1] This method is robust and often used in industrial settings.

  • Solvent Choice: The reaction is typically run in solvents like ethanol or ethyl acetate.[8][12] Ensure the starting material is fully dissolved. If solubility is an issue, a co-solvent system might be necessary.

Purification and Stability

Q: My final this compound product is a dark oil or solid and appears unstable. What are the best practices for purification and storage?

A: Aminophenols are susceptible to oxidation, which often results in discoloration (e.g., turning brown or black).[13] Proper handling and purification are critical.

Troubleshooting Steps:

  • Purification Method: Column chromatography on silica gel is an effective method for purification. A solvent system like diethyl ether or a mixture of ethyl acetate and hexanes can be used to elute the product.[12] Recrystallization from a suitable solvent (e.g., methanol/water or ethanol) can also be used to obtain a high-purity solid.[1]

  • Handling and Atmosphere: To minimize oxidation, perform the final purification and handling steps under an inert atmosphere (e.g., nitrogen or argon) if possible.

  • Storage: Store the purified product in a tightly sealed container, protected from light, and at a low temperature (e.g., in a freezer at -20°C).[14] Storing under an inert atmosphere is also highly recommended for long-term stability.

Part 3: Recommended Experimental Protocol

This protocol details the synthesis of this compound via a regioselective sulfonation-nitration-reduction pathway, adapted from patented industrial methods for its high efficiency and control over isomer formation.[1]

Workflow: Sulfonation-Directed Synthesis

G cluster_0 Step 1: Directed Blocking cluster_1 Step 2: Regioselective Nitration cluster_2 Step 3: Deprotection & Reduction A 2'-Hydroxyacetophenone B Sulfonation (e.g., Chlorosulfonic Acid) A->B C 2'-Hydroxy-5'-sulfoacetophenone B->C D Nitration (Conc. HNO₃ / H₂SO₄) C->D E 2'-Hydroxy-3'-nitro-5'-sulfoacetophenone D->E F Hydrolysis (Desulfonation) (Acidic Water, Reflux) E->F G 2'-Hydroxy-3'-nitroacetophenone F->G H Reduction (e.g., Fe / HCl) G->H I This compound H->I

Caption: Workflow for the sulfonation-directed synthesis.

Step-by-Step Methodology

(Note: This is a representative protocol. All steps should be performed in a well-ventilated fume hood with appropriate personal protective equipment.)

Step 1 & 2: One-Pot Sulfonation and Nitration [1]

  • Charge a round-bottom flask with 2'-hydroxyacetophenone (1.0 eq).

  • Cool the flask to 0-5°C in an ice bath with stirring.

  • Slowly add chlorosulfonic acid (1.5 eq) dropwise, maintaining the internal temperature below 20°C.

  • After the addition is complete, allow the mixture to stir at room temperature for 30 minutes, then gradually heat to 70-80°C for 1 hour to complete the sulfonation.

  • Cool the reaction mixture back down to below 20°C.

  • Separately, prepare a nitrating mixture of concentrated nitric acid (1.0 eq) and concentrated sulfuric acid (2.0 eq) by adding the nitric acid to the sulfuric acid in an ice bath.

  • Add the cold nitrating mixture dropwise to the reaction flask, again keeping the internal temperature below 20°C.

  • Stir the reaction for 1 hour after the addition is complete.

Step 3: Hydrolysis (Desulfonation) and Reduction [1]

  • Carefully add water to the reaction mixture and heat to reflux to hydrolyze and remove the sulfonic acid group. The progress can be monitored by TLC.

  • After desulfonation is complete, cool the mixture. The intermediate, 2'-hydroxy-3'-nitroacetophenone, may precipitate and can be isolated, or used directly in the next step.

  • To the acidic mixture containing the nitro-intermediate, add iron powder (Fe, ~3-4 eq) portion-wise.

  • Heat the mixture to reflux and stir vigorously until the reduction is complete (monitor by TLC).

  • Cool the reaction to room temperature and neutralize with a base (e.g., NaOH solution) to precipitate the iron salts.

  • Filter the mixture to remove the iron sludge.

  • Extract the aqueous filtrate with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by column chromatography or recrystallization.

Part 4: Comparative Analysis and Visual Guides

Comparison of Synthetic Routes
Parameter Direct Nitration/Reduction Directed (Sulfonation) Synthesis Fries Rearrangement Biosynthesis
Key Reagents Conc. HNO₃/H₂SO₄; Reductant (e.g., Pd/C)Chlorosulfonic acid; Conc. HNO₃/H₂SO₄; Fe/HClPhenolic Ester; Lewis Acid (e.g., AlCl₃)m-nitroacetophenone; Enzymes (nbzA, habA, GDH)
Typical Yield Low (<30% for desired isomer)High (>80%)[1]Moderate to High (Variable)[5]High (for biocatalysis)[2]
Regioselectivity Poor (major 5-nitro byproduct)[1]Excellent[1]Good (ortho-selective at high temp)[4]Excellent
Advantages Few stepsHigh purity & yield, reliableAccess to different substitution patternsEnvironmentally friendly, mild conditions
Disadvantages Isomer separation is difficult, low yieldRequires handling of corrosive reagentsHarsh/corrosive Lewis acids, high tempHigh cost, requires specialized setup
Visualizing the Regioselectivity Challenge

The diagram below illustrates why direct nitration is problematic and how the directed synthesis approach provides a solution.

G cluster_direct Direct Nitration Pathway cluster_directed Directed Synthesis Pathway Start1 2'-Hydroxyacetophenone Nitration1 Nitration (HNO₃/H₂SO₄) Start1->Nitration1 Product_Desired Desired Product (Minor) 2'-Hydroxy-3'-nitroacetophenone Nitration1->Product_Desired Low Selectivity Product_Byproduct Major Byproduct (Para-directing effect of -OH dominates) 2'-Hydroxy-5'-nitroacetophenone Nitration1->Product_Byproduct High Selectivity Start2 2'-Hydroxyacetophenone Sulfonation 1. Sulfonation (Block 5-position) Start2->Sulfonation High Selectivity Nitration2 2. Nitration Sulfonation->Nitration2 High Selectivity Desulfonation 3. Desulfonation Nitration2->Desulfonation High Selectivity Product_Final Desired Product Only 2'-Hydroxy-3'-nitroacetophenone Desulfonation->Product_Final High Selectivity

Caption: Regioselectivity in nitration of 2'-hydroxyacetophenone.

References

  • Wikipedia. (n.d.). Fries rearrangement.
  • Organic Chemistry Portal. (n.d.). Fries Rearrangement.
  • Kaseda, H., Noguchi, T., & Kido, R. (1973). Biosynthetic routes to 2-aminoacetophenone and 2-amino-3-hydroxyacetophenone. Journal of Biochemistry, 74(1), 127-133. doi: 10.1093/oxfordjournals.jbchem.a130215.
  • BYJU'S. (n.d.). What is the Fries Rearrangement Reaction?
  • Grokipedia. (n.d.). Fries rearrangement.
  • Google Patents. (2022). CN114394908A - Method for preparing 2-hydroxy-3-aminoacetophenone.
  • Google Patents. (2020). CN107698452B - Synthetic method of 3-amino-2-hydroxyacetophenone.
  • Google Patents. (2019). CN107098822B - Preparation method for pranlukast key intermediate 3-amino-2-hydroxyacetophenone.
  • Tang, H., et al. (2023). Efficient Production of 3-Amino-2-Hydroxy Acetophenone by Multi-Enzyme Biosynthesis. Chembiochem, 24(12), e202300165.
  • Aakash Institute. (n.d.). Reaction, Mechanism, Applications and Limitations of Fries Rearrangement.
  • PrepChem.com. (n.d.). Synthesis of 3-amino-2-hydroxyacetophenone.
  • Tang, H., et al. (2023). Efficient Production of 3‐Amino‐2‐Hydroxy Acetophenone by Multi‐Enzyme Biosynthesis. ChemBioChem.
  • ChemistryViews. (2023). Multi-Enzyme Biosynthesis for the Production of 3-Amino-2-Hydroxy Acetophenone.
  • Taylor & Francis. (n.d.). Fries rearrangement – Knowledge and References.
  • Derks, R. J., et al. (2023). Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots. International Journal of Neonatal Screening, 9(3), 34.

Sources

Technical Support Center: Fries Rearrangement of Phenyl Acetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Complexities of the Fries Rearrangement

The Fries rearrangement is a cornerstone reaction for synthesizing hydroxy aryl ketones, which are crucial intermediates in the pharmaceutical and fine chemical industries.[1][2] The transformation of phenyl acetate to ortho- and para-hydroxyacetophenone, catalyzed by a Lewis acid, appears straightforward in principle. However, researchers in the field frequently encounter challenges with reaction efficiency, regioselectivity, and, most notably, the formation of complex side product mixtures that complicate purification and reduce yields.

This guide is structured as a technical support center to address the most pressing issues encountered during the Fries rearrangement of phenyl acetate. As your virtual application scientist, I will move beyond simple procedural descriptions to explain the causal mechanisms behind these challenges, providing you with the expert insights needed to troubleshoot and optimize your experiments effectively.

Frequently Asked Questions & Troubleshooting Guides

Q1: My reaction yield is unexpectedly low or I've recovered only starting material. What are the primary causes?

A low or non-existent yield is one of the most common issues. The root cause often lies in the deactivation of the catalyst or suboptimal reaction conditions.

Core Causality: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is the engine of this reaction. It functions by coordinating to the ester's carbonyl oxygen, which facilitates the generation of the critical acylium ion intermediate.[2][3] Moisture is the primary antagonist to this process.

Troubleshooting Protocol:

  • Verify Anhydrous Conditions: AlCl₃ reacts vigorously and irreversibly with water. This not only consumes the catalyst but can also promote the hydrolysis of your phenyl acetate starting material into phenol and acetic acid.

    • Action: Ensure all glassware is flame- or oven-dried immediately before use. Use freshly opened, high-purity anhydrous AlCl₃. Handle the catalyst under an inert atmosphere (e.g., nitrogen or argon) in a glove box or using Schlenk techniques.

  • Check Catalyst Stoichiometry: The Fries rearrangement requires a stoichiometric excess of the Lewis acid catalyst. This is because AlCl₃ complexes not only with the phenyl acetate starting material but also with the hydroxyacetophenone product.[4][5] If an insufficient amount is used, the reaction will stall.

    • Action: A molar ratio of 1.5 to 3.0 equivalents of AlCl₃ relative to phenyl acetate is often necessary.[6] Perform small-scale optimizations to determine the ideal loading for your specific setup.

  • Evaluate Reaction Time and Temperature: The reaction kinetics are highly dependent on temperature. Excessively low temperatures may lead to incomplete conversion, while temperatures that are too high can cause decomposition and tar formation.[5][7]

    • Action: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction is sluggish, consider a modest increase in temperature or extending the reaction time.

Q2: I'm getting a mixture of ortho- and para-hydroxyacetophenone. How can I control the regioselectivity?

Controlling the ortho/para ratio is a classic challenge in the Fries rearrangement and is a textbook example of kinetic versus thermodynamic control.[8]

Core Causality: The selectivity is dictated by a balance between the reaction temperature and the solvent polarity.[2][3]

  • Low Temperatures (<60°C): Favor the formation of the para product. This is the kinetically favored pathway.[9]

  • High Temperatures (>160°C): Favor the formation of the ortho product. The ortho isomer can form a stable bidentate chelate with the aluminum catalyst, making it the thermodynamically more stable product at elevated temperatures.[8][9]

  • Solvent Polarity: Non-polar solvents (e.g., carbon disulfide, monochlorobenzene) tend to favor the ortho product, whereas more polar solvents (e.g., nitrobenzene) increase the proportion of the para product.[2][3]

Optimization Strategy Table:

Target ProductRecommended TemperatureRecommended Solvent TypeControl Type
p-HydroxyacetophenoneLow (< 60°C)Polar (e.g., Nitrobenzene)Kinetic
o-HydroxyacetophenoneHigh (> 160°C)Non-polar (or neat)Thermodynamic

Experimental Protocol: Selective Synthesis of o-Hydroxyacetophenone

This protocol is designed to favor the thermodynamically controlled ortho product.

  • Setup: Under a nitrogen atmosphere, equip a flame-dried three-neck round-bottom flask with a reflux condenser and a magnetic stirrer.

  • Reagents: Add phenyl acetate (1.0 eq) to the flask. In a separate, dry vessel, weigh anhydrous AlCl₃ (1.5 eq).

  • Catalyst Addition: Slowly add the AlCl₃ to the phenyl acetate in portions. The reaction is exothermic.

  • Reaction: Heat the reaction mixture to 160-170°C.[10]

  • Monitoring: Follow the disappearance of the starting material by TLC (e.g., using a 4:1 hexanes:ethyl acetate eluent). The reaction may take several hours.

  • Work-up: After completion, cool the mixture to room temperature and then carefully quench by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. This decomposes the aluminum complexes.

  • Extraction & Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting isomers can often be separated by steam distillation (the ortho isomer is more volatile) or column chromatography.[9]

Q3: My crude product is a complex mixture containing more than just the expected isomers. What are these side products and how do I prevent them?

This is the most critical question for process development. Side product formation is often a result of intermolecular reactions or harsh reaction conditions leading to degradation.

Major Side Products & Their Origins:

  • Phenol: The presence of phenol is typically due to two main pathways:

    • Hydrolysis: As discussed in Q1, moisture in the reaction mixture can hydrolyze the phenyl acetate starting material.[5]

    • Intermolecular Acylation: The generated acylium ion is a free electrophile.[2] Instead of rearranging intramolecularly, it can acylate a molecule of phenol (formed from hydrolysis), leading to the desired product but consuming the phenol byproduct. However, this intermolecular pathway can also lead to other byproducts if not controlled.[11]

  • Di-acylated Products (e.g., 2,4-Diacetylphenol): If the reaction temperature is too high or the reaction is left for too long, the initially formed hydroxyacetophenone product can undergo a second acylation.[7] The hydroxyl group activates the ring, making it susceptible to further electrophilic substitution.

  • p-Acetoxyacetophenone: This side product arises from an intermolecular reaction where the acylium ion attacks the phenolic oxygen of a product molecule (O-acylation) or through transesterification reactions.[12]

  • Polymeric Tar: Extremely high temperatures or excessive catalyst loading can lead to complex, intractable polymeric materials, severely reducing the yield and making purification difficult.[7]

Visualizing the Reaction Network:

The following diagram illustrates the desired Fries rearrangement pathway in competition with the major side reactions.

Fries_Rearrangement_Side_Products PA Phenyl Acetate Int Acylium Ion + Phenoxide-AlCl3 Complex PA->Int AlCl₃ (Intramolecular) Phenol Phenol PA:n->Phenol:n Hydrolysis oHAP o-Hydroxyacetophenone (ortho product) Int->oHAP High Temp pHAP p-Hydroxyacetophenone (para product) Int->pHAP Low Temp Diacetyl Di-acylated Products oHAP->Diacetyl Excess Acylium Ion High Temp pHAP->Diacetyl Excess Acylium Ion High Temp H2O H₂O (Moisture) H2O->Phenol Troubleshooting_Workflow Start Excessive Side Products Observed CheckMoisture Is significant Phenol present? Start->CheckMoisture Anhydrous Action: Implement rigorous anhydrous techniques. (See FAQ 1) CheckMoisture->Anhydrous Yes CheckTemp Are Di-acylated or Tar products present? CheckMoisture->CheckTemp No Anhydrous->CheckTemp ReduceTemp Action: Reduce reaction temperature. Optimize for shortest possible reaction time. CheckTemp->ReduceTemp Yes CheckRatio Is ortho/para ratio suboptimal? CheckTemp->CheckRatio No ReduceTemp->CheckRatio AdjustConditions Action: Adjust Temp/Solvent per selectivity table. (See FAQ 2) CheckRatio->AdjustConditions Yes End Clean Reaction Achieved CheckRatio->End No AdjustConditions->End

Caption: Troubleshooting workflow for the Fries rearrangement.

References

  • BYJU'S. (n.d.). What is the Fries Rearrangement Reaction?
  • Wikipedia. (2023). Fries rearrangement.
  • Organic Chemistry Portal. (n.d.). Fries Rearrangement.
  • Aakash Institute. (n.d.). Reaction, Mechanism, Applications and Limitations of Fries Rearrangement.
  • L.S. College, Muzaffarpur. (2020). Fries rearrangement.
  • ResearchGate. (n.d.). Optimization of reaction conditions for Fries rearrangement.
  • ResearchGate. (n.d.). Top: The acid-mediated Fries rearrangements of phenyl acetate (PA) to...
  • Scribd. (2017). Fries Rearrangement of Phenyl Acetate.
  • Lin, R., et al. (2020). Substrate substitution effects in the Fries rearrangement of aryl esters over zeolite catalysts. Royal Society of Chemistry.
  • Barbatti, M. (2017). Three-state Model for the Photo-Fries Rearrangement.
  • Siano, G., & Mella, M. (2019). Selectivity in the Photo-Fries Rearrangement of Some Aryl Benzoates in Green and Sustainable Media. The Journal of Organic Chemistry.
  • Kate Tutorials. (2021). 10 Fries Rearrangement to determine Inter or Intra Molecular Reaction (Cross-Over Experiments).
  • Veglia, A. V., Sanchez, A. M., & De Rossi, R. H. (1990). Change of selectivity in the photo-Fries rearrangement of phenyl acetate induced by .beta.-cyclodextrin. The Journal of Organic Chemistry.
  • YouTube. (2021). Fries Rearrangement.
  • Slideshare. (n.d.). Photo fries rearrangement.
  • PharmD Guru. (n.d.). 37. FRIES REARRANGEMENT.
  • CurlyArrows. (n.d.). Why Anilines and Phenols do not undergo Friedel Craft Acylation Reaction?
  • ResearchGate. (2025). Acylation of phenol on solid acids: Study of the deactivation mechanism.
  • Google Patents. (n.d.). US3985783A - Process for ring acylation of phenols.
  • ACS Publications. (n.d.). Cobalt-Catalyzed Markovnikov Hydrofluorocarbonylation of Unactivated Alkenes.
  • University of Calgary. (n.d.). Ch24 - Acylation of phenols.

Sources

Technical Support Center: Purification of 2'-Amino-3'-hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of 2'-Amino-3'-hydroxyacetophenone (HoAPE). This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this critical intermediate in their work. As a key building block in the synthesis of pharmaceuticals like Pranlukast, an anti-asthma agent, achieving high purity is paramount for successful downstream applications.[1][2][3]

This guide moves beyond simple protocols to provide in-depth, field-proven insights into troubleshooting common purification challenges. The content is structured in a practical question-and-answer format to directly address the issues you are most likely to encounter at the bench.

Frequently Asked Questions (FAQs)

Q1: What are the expected physical properties of pure this compound?

Pure this compound is typically a bright yellow to light yellow solid or crystalline powder.[4][5] Significant deviation from this appearance, such as a dark brown, black, or reddish color, often indicates the presence of oxidation byproducts or residual impurities from the synthesis.[6] Key physical properties are summarized below.

PropertyValueSource(s)
Molecular Formula C₈H₉NO₂[7]
Molecular Weight 151.16 g/mol [7]
Appearance Bright yellow to light yellow solid/crystal[4][5]
Melting Point 95-97 °C (for free base)[4]
Melting Point (HCl Salt) ~164-166 °C or 180-185 °C (varies by source)[1][8]
Solubility (HCl Salt) Soluble in water, methanol, and ethanol.[1][8]
Q2: What are the most common impurities I should be aware of during purification?

The impurity profile is highly dependent on the synthetic route employed. The most common synthesis involves the reduction of a nitro-precursor, 2'-hydroxy-3'-nitroacetophenone.[4]

  • Unreacted Starting Material: The most likely impurity is the starting material, 2'-hydroxy-3'-nitroacetophenone.

  • Isomeric Byproducts: Depending on the nitration conditions during the synthesis of the precursor, other isomers such as 2'-hydroxy-5'-aminoacetophenone may form.[3]

  • Oxidation/Degradation Products: Aromatic amines, especially those with hydroxyl groups, are susceptible to air oxidation, leading to highly colored polymeric impurities. This is often the source of dark coloration in crude samples.[6]

  • Residual Catalysts and Reagents: If catalytic hydrogenation is used for the nitro reduction (e.g., with Pd/C), trace metals may be present.[2] Reagents from other steps, like iron salts from Fe/HCl reductions, can also contaminate the product.[3][9]

Q3: My synthesis produces the hydrochloride (HCl) salt. Should I purify it as the salt or as the free base?

This is an excellent question and the choice depends on your final goal and the primary purification method.

  • Purifying as the HCl Salt: The hydrochloride salt of this compound is generally more stable and often presents as a well-defined crystalline powder that is soluble in polar solvents like water or ethanol.[1][8] This makes it a good candidate for recrystallization from aqueous or alcoholic systems. However, its ionic nature makes it unsuitable for standard silica gel chromatography.

  • Purifying as the Free Base: The free base is required for standard normal-phase column chromatography on silica gel. It is less polar than the salt form. To convert the salt to the free base, you would typically dissolve the salt in water and neutralize it with a mild base (e.g., sodium bicarbonate) until precipitation is complete, followed by extraction into an organic solvent. The free base is more prone to oxidation, so it should be handled under an inert atmosphere (like nitrogen or argon) if possible and stored carefully.

Q4: How should I store the purified compound to ensure its long-term stability?

To prevent degradation, especially oxidation and discoloration, store purified this compound under the following conditions:

  • Temperature: Store in a cool, dry place. Refrigeration is recommended.

  • Atmosphere: If possible, store under an inert atmosphere (nitrogen or argon).

  • Light: Protect from light by using an amber vial or storing it in a dark location. The hydrochloride salt is generally more stable for long-term storage than the free base.

Troubleshooting Guide: Purification Techniques

This section provides detailed troubleshooting for the most common purification methods: Recrystallization and Column Chromatography.

Technique 1: Recrystallization

Recrystallization is an effective method for purifying solid compounds, leveraging differences in solubility between the desired product and impurities at different temperatures.

Recrystallization Troubleshooting FAQs

Q: My compound is not dissolving in the hot solvent. What should I do? This indicates that the solvent is too non-polar for your compound or you haven't added enough. First, ensure you are at the solvent's boiling point. If it still hasn't dissolved, add more solvent in small portions. If it requires an excessively large volume of solvent (making your yield likely very low), you have chosen a poor solvent. A different, more polar solvent or a mixed-solvent system is needed.[10]

Q: My yield is very low after recrystallization. What are the likely causes? Low yield is a common issue with several potential causes. Use the following workflow to diagnose the problem.

G start Low Recrystallization Yield cause1 Used Too Much Solvent? start->cause1 cause2 Cooled Too Quickly? start->cause2 cause3 Incomplete Precipitation? start->cause3 cause4 Product is too soluble in cold solvent? start->cause4 sol1 Concentrate solution by boiling off some solvent and cool again. cause1->sol1 Yes sol2 Allow for slow cooling to room temperature before placing in an ice bath. cause2->sol2 Yes sol3 Cool for a longer period or in a colder bath (e.g., ice/salt). cause3->sol3 Yes sol4 Change to a less polar solvent or use a mixed-solvent system (add an anti-solvent). cause4->sol4 Yes

Caption: Workflow for troubleshooting low recrystallization yield.

Q: My product crystallized in the funnel during hot filtration. How can I prevent this? This is known as premature crystallization and happens when the saturated solution cools too rapidly. To prevent this, use a stemless funnel and pre-heat your filtration apparatus (funnel and receiving flask) with hot solvent before filtering your product solution.[10] Ensure you use a slight excess of hot solvent to keep the compound dissolved during the transfer.

Q: The final crystals are still highly colored. What's wrong? If colored impurities are co-crystallizing with your product, a simple recrystallization may not be sufficient. Before recrystallization, dissolve the crude product in a suitable solvent and treat the solution with activated carbon (charcoal).[6][11] The activated carbon will adsorb many of the large, planar molecules that are often responsible for color.

Protocol: Decolorization and Recrystallization
  • Solvent Selection: Begin by performing small-scale solubility tests with various solvents (e.g., ethanol, isopropanol, water for the HCl salt) to find one where the compound is highly soluble when hot and poorly soluble when cold.[10]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of the chosen hot solvent.

  • Decolorization (Optional): Remove the flask from the heat source. Add a very small amount of activated carbon (typically 1-2% of the solute's weight). Caution: Never add charcoal to a boiling solution, as this can cause violent bumping.

  • Hot Filtration: Gently reheat the solution to boiling for a few minutes. Filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated carbon and any insoluble impurities.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Technique 2: Column Chromatography

Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase (typically silica gel) while a mobile phase flows through it.[12][13] It is the method of choice for purifying oily products or for separating mixtures that are difficult to resolve by recrystallization.[4]

Column Chromatography Troubleshooting FAQs

Q: How do I select the right solvent system (mobile phase)? This is the most critical step for successful chromatography. The goal is to find a solvent system where your target compound has an Rf value of approximately 0.3 on a Thin-Layer Chromatography (TLC) plate.[6][12]

  • Start with TLC: Use TLC to screen different solvent mixtures. For a polar compound like this compound on silica gel, a good starting point is a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate or diethyl ether).[4][6]

  • Adjust Polarity:

    • If your compound's spot doesn't move from the baseline (Rf = 0), the mobile phase is not polar enough. Increase the proportion of the polar solvent.

    • If your compound's spot runs with the solvent front (Rf = 1), the mobile phase is too polar. Decrease the proportion of the polar solvent.

Q: My compound is streaking or "tailing" on the TLC plate and column. Why is this happening? Streaking is often observed with amines on silica gel. Silica gel is slightly acidic, and the basic amine can interact strongly, leading to poor peak shape.

  • Solution: Add a small amount of a basic modifier, such as triethylamine (~0.5-1%), to your mobile phase. This will neutralize the acidic sites on the silica gel, resulting in sharper bands and better separation.

Q: The separation between my product and an impurity is poor. How can I improve it? If two spots are very close on the TLC plate, they will be difficult to separate on the column.

  • Decrease Solvent Polarity: A less polar mobile phase will cause all compounds to move more slowly down the column, often increasing the distance between them and improving resolution.

  • Change Solvents: Sometimes, changing one of the solvents in the mobile phase (e.g., switching from ethyl acetate to diethyl ether) can alter the selectivity of the separation.

  • Column Dimensions: Use a longer, thinner column for a given amount of silica gel. This increases the number of theoretical plates and enhances separation efficiency.[12]

G start Choosing a Purification Method q1 Is the crude product a solid? start->q1 q3 Are impurities soluble in a solvent where the product is not? q1->q3 Yes col_chrom Column Chromatography q1->col_chrom No (Oily) q2 Is the product highly colored? charcoal Activated Carbon Treatment q2->charcoal Yes recryst Recrystallization q3->recryst Yes q3->col_chrom No recryst->q2 col_chrom->q2 charcoal->recryst If solid charcoal->col_chrom If oily

Caption: Decision tree for selecting the appropriate purification technique.
Protocol: Flash Column Chromatography
  • Solvent System Selection: As described above, identify an appropriate mobile phase using TLC (e.g., diethyl ether or a heptane:ethyl acetate mixture) that gives the product an Rf of ~0.3.[4][6]

  • Column Packing: Clamp a column vertically. Add a small cotton or glass wool plug, followed by a thin layer of sand.[13] Prepare a slurry of silica gel in your non-polar eluent and pour it into the column, tapping the side gently to ensure even packing.[12] Open the stopcock to drain excess solvent, but never let the solvent level drop below the top of the silica bed.

  • Sample Loading: Dissolve your crude this compound in a minimal amount of dichloromethane or the mobile phase. Carefully add this solution to the top of the silica bed. Alternatively, for less soluble samples, create a "dry load" by adsorbing your sample onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.

  • Elution: Carefully add the mobile phase to the column. Using gentle air pressure (flash chromatography), push the solvent through the column, collecting fractions in test tubes.

  • Analysis: Monitor the collected fractions by TLC to identify which ones contain your pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

References
  • 3-Amino-2-hydroxyacetophenone hydrochloride. (2024). ChemBK. [Link]
  • Synthesis of 3-amino-2-hydroxyacetophenone. (n.d.). PrepChem.com. [Link]
  • Column chromatography. (n.d.). University of Colorado Boulder, Department of Chemistry. [Link]
  • Column Chromatography. (2019, March 19). Professor Dave Explains. [Link]
  • Separation of 2'-Aminoacetophenone on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]
  • Preparation technology of high purity 3-hydroxyacetophenone. (2013).
  • This compound. (n.d.).
  • Synthetic method of 3-amino-2-hydroxyacetophenone. (2020).
  • Method for preparing 2-hydroxy-3-aminoacetophenone. (2022).
  • Efficient Production of 3-Amino-2-Hydroxy Acetophenone by Multi-Enzyme Biosynthesis. (2023). Chembiochem. [Link]
  • Biosynthetic routes to 2-aminoacetophenone and 2-amino-3-hydroxyacetophenone. (1973). Journal of Biochemistry. [Link]
  • Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots. (2023).
  • SYNTHESIS OF M-HYDROXYACETOPHENONE BY ONE-POT METHOD. (2016). WIPO (WO/2016/090707). [Link]
  • Preparation method for pranlukast key intermediate 3-amino-2-hydroxyacetophenone. (2019).

Sources

Stability and storage conditions for 2'-Amino-3'-hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2'-Amino-3'-hydroxyacetophenone

Welcome to the technical support guide for this compound (CAS No: 4502-10-7). This document provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and handling of this important chemical intermediate. As a key building block in the synthesis of pharmaceuticals, such as the anti-asthma agent Pranlukast, and other biologically active molecules, maintaining its integrity is paramount for successful experimental outcomes.[1][2][3] This guide is structured into a Frequently Asked Questions (FAQs) section for quick reference and a detailed Troubleshooting Guide to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A: To ensure long-term stability, this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[4][5][6] Due to the compound's sensitivity to atmospheric conditions, particularly oxygen, storage under an inert atmosphere (e.g., Argon or Nitrogen) is highly recommended to prevent oxidative degradation. While some suppliers suggest ambient or room temperature storage[7], refrigeration (below 4°C / 39°F) is a prudent measure to minimize degradation over time.[4]

Q2: What is the expected physical appearance of the compound, and what does a color change signify?

A: High-purity this compound typically appears as a light yellow to amber or dark green powder or crystalline solid.[8] A significant darkening of the compound, for instance, to a dark brown or black color, is a strong indicator of degradation, most likely due to oxidation.

Q3: Is this compound sensitive to air, light, or moisture?

A: Yes. The 2-amino-3-hydroxyphenyl moiety is an electron-rich system, making it susceptible to oxidation when exposed to air (oxygen). This oxidative process is often accelerated by light and can lead to the formation of colored polymeric impurities. While specific moisture sensitivity data is limited, it is best practice to handle it in a dry environment and store it with desiccant, as moisture can facilitate degradation pathways.[9]

Q4: What are the primary chemical incompatibilities for this compound?

A: You should avoid contact with strong oxidizing agents, as they will rapidly degrade the compound.[4][10] It is also incompatible with strong acids, acid anhydrides, acid chlorides, and chloroformates.[10] Always keep it away from sources of excess heat or ignition.[4][11]

Q5: In which solvents is this compound soluble?

A: Based on its structure and data for related compounds like its hydrochloride salt, it is expected to be soluble in polar organic solvents such as methanol and ethanol.[1][7] The hydrochloride salt form is noted to be soluble in water.[1][7] Always perform a small-scale solubility test before preparing larger solutions.

Troubleshooting Guide

This section addresses specific problems that may arise during the handling and use of this compound, providing insights into the underlying causes and offering robust solutions.

Problem 1: The compound has significantly darkened or turned into a dark, tarry solid upon storage.
  • Potential Cause: This is a classic sign of advanced oxidative degradation. The aminophenol functional group is highly prone to oxidation, which leads to the formation of quinone-imine type structures. These intermediates are highly reactive and can polymerize, resulting in complex, highly conjugated (and therefore colored) mixtures.

  • Investigative Protocol:

    • Visual Inspection: Compare the material to the expected appearance of a light yellow to amber powder.[8]

    • Purity Analysis: Dissolve a small sample in a suitable solvent (e.g., methanol) and analyze it via Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The presence of multiple spots/peaks, particularly near the baseline (TLC) or at different retention times from the main peak (HPLC), confirms the presence of impurities.[12]

  • Solution:

    • It is strongly recommended to discard the degraded material, as the impurities can interfere with subsequent reactions and are difficult to remove.

    • Preventative Measures: Procure fresh material and implement the stringent storage protocol outlined in the table below. Always blanket the container with an inert gas like argon or nitrogen before sealing.

Problem 2: Inconsistent or low yields in a synthetic reaction.
  • Potential Cause: The use of partially degraded this compound is a likely culprit. The actual concentration of the active starting material is lower than calculated, and the degradation byproducts may inhibit the catalyst, react with reagents, or promote side reactions.[12]

  • Investigative Protocol:

    • Confirm Purity: Before starting your reaction, always run a purity check (HPLC, NMR, or TLC) on the starting material, even if it appears visually acceptable.[12]

    • Workflow Analysis: Use the diagram below to ensure proper handling at every step, from storage to reaction setup. Using degassed solvents for your reaction can also help prevent further degradation of the starting material in the reaction vessel.

  • Solution:

    • If the purity is found to be low, use a fresh, high-purity batch of the compound.

    • Consider preparing solutions of the compound immediately before use rather than storing them, as stability in solution can be lower than in the solid state.

Table 1: Summary of Recommended Storage and Handling Conditions

ParameterRecommendationRationale & References
Temperature Refrigerate (Store below 4°C / 39°F) or store in a cool place.Slows the rate of chemical degradation.[4]
Atmosphere Store under an inert gas (Argon or Nitrogen).Prevents oxidation of the sensitive aminophenol group.
Container Use a tightly sealed, opaque or amber glass container.Prevents exposure to air, moisture, and light.[4][10]
Environment Store in a dry, well-ventilated area away from incompatible materials.Ensures safety and prevents reaction with ambient chemicals.[4][6]
Handling Use in a well-ventilated area or fume hood. Avoid creating dust.Minimizes inhalation exposure.[4][8]
Visual Workflow and Degradation Pathway

To further clarify best practices and the science behind the compound's instability, the following diagrams illustrate a recommended handling workflow and a conceptual degradation pathway.

G Diagram 1: Decision Workflow for Compound Handling A Receive Compound B Visually Inspect Color & Consistency A->B C Acceptable? (Light Yellow/Amber) B->C Looks OK G Unacceptable? (Dark Brown/Tarry) B->G Looks Dark D Store under Inert Gas in Tightly Sealed, Opaque Container at <4°C C->D Yes H Perform Purity Check (e.g., HPLC, TLC) C->H No / Uncertain E Proceed to Experiment D->E F Quarantine & Document. Contact Supplier. J Discard Material. Order Fresh Batch. F->J G->H Yes I Purity >98%? H->I I->D Yes I->J No

Caption: Decision workflow for handling new and stored batches.

G Diagram 2: Conceptual Oxidative Degradation Pathway cluster_0 Initial Compound cluster_1 Degradation Process cluster_2 Final Product A This compound (Light Yellow Solid) B Oxidation via O2, Light, Heat A->B C Quinone-imine Intermediate (Highly Reactive & Colored) B->C D Polymerization C->D E Complex Polymeric Mixture (Dark Brown/Black Impurities) D->E

Caption: Conceptual pathway for oxidative degradation.

References

  • oxfordlabchem.com. (n.d.). Material Safety Data Sheet - 2-amino acetophenone.
  • Thermo Fisher Scientific. (2025, September 12). Safety Data Sheet - 2-Hydroxyacetophenone.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 20591, this compound.
  • ChemBK. (2024, April 9). 3-Amino-2-hydroxyacetophenone hydrochloride.
  • Kaseda, H., Noguchi, T., & Kido, R. (1973). Biosynthetic routes to 2-aminoacetophenone and 2-amino-3-hydroxyacetophenone. Journal of Biochemistry, 74(1), 127-133.
  • Loba Chemie. (2022, September 21). ACETOPHENONE FOR SYNTHESIS.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Acetophenone-d8.
  • Scribd. (n.d.). Acetophenone PDF.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 3-Amino-2-Hydroxyacetophenone HCl CAS:90005-55-3 Product Specification.
  • Google Patents. (n.d.). CN107698452B - Synthetic method of 3-amino-2-hydroxyacetophenone.
  • Google Patents. (n.d.). CN114394908A - Method for preparing 2-hydroxy-3-aminoacetophenone.

Sources

Technical Support Center: A Guide to Troubleshooting HPLC Separation of Aminohydroxyacetophenone Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to resolving the complex challenges associated with the High-Performance Liquid Chromatography (HPLC) separation of aminohydroxyacetophenone isomers. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols. As your dedicated application scientist, my goal is to provide not just procedural steps, but the underlying scientific reasoning to empower you to make informed decisions in your method development and analysis.

The Challenge of Separating Aminohydroxyacetophenone Isomers

Aminohydroxyacetophenone isomers are a class of compounds that, while sharing the same molecular formula, differ in the substitution pattern of the amino and hydroxyl groups on the acetophenone backbone. These structural similarities often result in nearly identical physicochemical properties, such as polarity and pKa, making their separation by HPLC a significant analytical challenge.[1] Effective separation is crucial in pharmaceutical development and quality control to ensure the correct isomer is identified and quantified.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the HPLC separation of aminohydroxyacetophenone isomers in a practical question-and-answer format.

Q1: My aminohydroxyacetophenone isomers are co-eluting or have very poor resolution in reversed-phase HPLC. What are the primary causes and how can I improve the separation?

A1: Co-elution or poor resolution is the most common hurdle when dealing with positional isomers. To enhance separation, you must improve the selectivity (α) of your chromatographic system. Here’s a systematic approach to troubleshoot this issue:

Underlying Causes & Solutions:

  • Insufficient Hydrophobic Differentiation on C18 Columns: Standard C18 columns separate primarily based on hydrophobicity.[2] Isomers with minor differences in their structure may not exhibit enough variation in hydrophobicity for effective separation.

    • Solution 1: Alternative Stationary Phases: Consider columns that offer different separation mechanisms. Phenyl-hexyl or pentafluorophenyl (PFP) columns can provide alternative selectivities through π-π interactions with the aromatic rings of the isomers.[1][2][3]

    • Solution 2: Embedded Polar Group Columns: Columns with embedded amide or carbamate groups can offer unique shape selectivity, which can be beneficial for separating diastereomers and other closely related isomers.[1]

  • Inappropriate Mobile Phase Composition: The mobile phase composition is a powerful tool for manipulating selectivity.

    • Solution 1: Change the Organic Modifier: If you are using acetonitrile (ACN), switching to methanol (MeOH), or vice-versa, can alter the selectivity.[4] Methanol is a proton donor and acceptor, while ACN has a strong dipole moment, leading to different interactions with the analytes.[4]

    • Solution 2: Optimize the Organic Modifier Percentage: A shallow gradient or a lower percentage of the organic modifier in an isocratic method will increase retention times and may provide better resolution.

  • Suboptimal Mobile Phase pH: Aminohydroxyacetophenones are ionizable compounds, and the mobile phase pH plays a critical role in their retention and selectivity.[5][6]

    • Solution: pH Adjustment: Systematically varying the mobile phase pH can alter the ionization state of the amino and hydroxyl groups, thereby changing the overall polarity of the isomers and their interaction with the stationary phase.[5][6][7][8] A good starting point is to work at a pH that is at least 1.5-2 pH units away from the pKa of the functional groups to ensure a single ionic form predominates.[6][9]

Q2: I'm observing significant peak tailing for my aminohydroxyacetophenone isomers. What is causing this and how can I achieve symmetrical peaks?

A2: Peak tailing is a common issue for polar and basic compounds like aminohydroxyacetophenones and can compromise accurate quantification.[10][11]

Underlying Causes & Solutions:

  • Secondary Interactions with Residual Silanols: The primary cause of peak tailing for basic compounds on silica-based columns is often the interaction of the protonated amine group with acidic residual silanol groups on the stationary phase surface.[10][11]

    • Solution 1: Use a Lower pH Mobile Phase: Operating at a low pH (e.g., 2.5-3.5) will suppress the ionization of the silanol groups, minimizing these secondary interactions.[9]

    • Solution 2: Employ End-Capped Columns: Modern, high-purity, end-capped columns have a much lower concentration of residual silanols and are highly recommended for analyzing basic compounds.[11]

    • Solution 3: Add a Competing Base: Incorporating a small amount of a competing base, such as triethylamine (TEA), into the mobile phase can saturate the active silanol sites, reducing their interaction with the analyte.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[10][11]

    • Solution: Reduce Sample Concentration: Dilute your sample and reinject. If the peak shape improves, you were likely overloading the column.[11]

  • Column Degradation: Voids in the column packing or a blocked inlet frit can disrupt the sample flow path and cause peak tailing.[12][13]

    • Solution 1: Use a Guard Column: A guard column will protect your analytical column from particulates and strongly retained sample components.[12]

    • Solution 2: Column Flushing and Replacement: If you suspect a void or blockage, try reversing and flushing the column (check the manufacturer's instructions first). If the problem persists, the column may need to be replaced.[13]

Q3: I am considering Normal-Phase HPLC for separating my aminohydroxyacetophenone isomers. What are the advantages and what should I consider?

A3: Normal-phase HPLC, which utilizes a polar stationary phase and a non-polar mobile phase, can be an excellent alternative for separating isomers that are difficult to resolve by reversed-phase.[14][15][16]

Advantages:

  • Different Selectivity: Normal-phase chromatography separates based on the polarity of functional groups, offering a completely different selectivity profile compared to the hydrophobicity-based separation in reversed-phase.[14][16] This can be highly effective for positional isomers where the position of polar groups is the key differentiator.

  • Good for Polar Compounds: This technique is well-suited for highly polar compounds that may have little or no retention in reversed-phase.

Considerations:

  • Stationary Phase Choice: Common normal-phase stationary phases include bare silica, amino (NH2), and cyano (CN) columns.[14][15][17] Amino columns are often a good choice for separating compounds with hydroxyl and amino groups.[17][18]

  • Mobile Phase: The mobile phase typically consists of a non-polar solvent like hexane or heptane, with a small amount of a more polar solvent (e.g., isopropanol, ethyl acetate) to control retention.[16]

  • Water Content: The water content of the mobile phase and sample is critical in normal-phase chromatography and must be carefully controlled to ensure reproducible results.

Experimental Protocols & Data Presentation

Protocol 1: Initial Method Development for Aminohydroxyacetophenone Isomers using Reversed-Phase HPLC

This protocol provides a starting point for developing a separation method.

1. Materials and Reagents:

  • HPLC-grade acetonitrile (ACN) and methanol (MeOH)
  • HPLC-grade water
  • Potassium phosphate monobasic and phosphoric acid (for buffer preparation)
  • Standards of the aminohydroxyacetophenone isomers of interest
  • 0.22 or 0.45 µm filters for mobile phase and sample preparation

2. Instrumentation and Initial Conditions:

ParameterRecommended Starting ConditionRationale
Column C18, 150 x 4.6 mm, 5 µmA general-purpose column to establish initial retention.[2]
Mobile Phase A 20 mM Potassium Phosphate, pH 2.5A low pH buffer to suppress silanol interactions.[9]
Mobile Phase B Acetonitrile (ACN)A common organic modifier in reversed-phase HPLC.[2]
Gradient 10-50% B over 20 minutesA screening gradient to determine the approximate elution conditions.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.[2]
Column Temperature 30 °CTo ensure stable retention times.
Detection UV at 254 nm or 280 nmCommon wavelengths for aromatic compounds.[2]
Injection Volume 5 µLA small volume to minimize band broadening.

3. Procedure:

  • Prepare the mobile phases and filter them.
  • Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
  • Inject a standard mixture of the isomers.
  • Analyze the resulting chromatogram for resolution and peak shape.
Method Development Workflow

MethodDevelopmentWorkflow Start Start: Initial Screening (Protocol 1) Assess Assess Resolution (Rs) and Peak Shape (Tailing Factor) Start->Assess Good_Sep Good Separation (Rs > 1.5) Symmetrical Peaks Assess->Good_Sep Yes Poor_Res Poor Resolution (Rs < 1.5) Assess->Poor_Res No Tailing Peak Tailing Assess->Tailing No Optimize Optimize Method (Isocratic/Shallow Gradient) Good_Sep->Optimize Validate Method Validation Optimize->Validate Change_pH Adjust Mobile Phase pH (e.g., pH 4.5, 6.5) Poor_Res->Change_pH Change_Org Switch Organic Modifier (ACN to MeOH or vice-versa) Poor_Res->Change_Org Change_Col Change Column (e.g., Phenyl-Hexyl, PFP) Poor_Res->Change_Col Low_pH Use Low pH Mobile Phase (pH 2.5-3.5) Tailing->Low_pH End_Cap Use End-Capped Column Tailing->End_Cap Reduce_Load Reduce Sample Concentration Tailing->Reduce_Load Change_pH->Assess Change_Org->Assess Change_Col->Assess Low_pH->Assess End_Cap->Assess Reduce_Load->Assess TroubleshootingLogic cluster_resolution Resolution Issues cluster_tailing Peak Shape Issues cluster_drift Reproducibility Issues Problem Chromatographic Problem CoElution Poor Resolution / Co-elution Problem->CoElution PeakTailing Peak Tailing Problem->PeakTailing Drift Retention Time Drift Problem->Drift AdjustpH Adjust pH CoElution->AdjustpH ChangeSolvent Change Organic Solvent (ACN <=> MeOH) CoElution->ChangeSolvent ChangeColumn Change Column Chemistry (e.g., Phenyl, PFP) CoElution->ChangeColumn LowerpH Lower Mobile Phase pH PeakTailing->LowerpH CheckOverload Reduce Sample Load PeakTailing->CheckOverload UseGuardColumn Use Guard Column / Replace Column PeakTailing->UseGuardColumn Equilibrate Ensure Proper Equilibration Drift->Equilibrate CheckTemp Check Column Temperature Control Drift->CheckTemp FreshMP Prepare Fresh Mobile Phase Drift->FreshMP

Caption: A logical approach to troubleshooting common HPLC issues.

References

  • MicroSolv. (2025, December 1). Positional Isomer Separation Method Suggestions using HPLC or LCMS.
  • Welch Materials. (2024, November 18).
  • Schürenkamp, J., Beike, J., Pfeiffer, H., & Köhler, H. (2011). Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets. International Journal of Legal Medicine, 125(1), 95-9.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 2'-Hydroxyacetophenone.
  • ResearchGate. (2019, August 7).
  • Pinto, A. M. (2005). HPLC Separation of Positional Isomers of Trifluorophenylacetic Acid and its Starting Material.
  • BenchChem. (n.d.).
  • Moravek. (n.d.).
  • HPLC Troubleshooting Guide. (n.d.).
  • GMP Insiders. (2023, December 29).
  • Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC.
  • Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part 4: Peak Shape Problems.
  • BenchChem. (2025, December).
  • Dolan, J. W. (2017, January 18). Back to Basics: The Role of pH in Retention and Selectivity.
  • LCGC International. (n.d.). Back to Basics: The Role of pH in Retention and Selectivity.
  • Agilent. (n.d.).
  • YMC. (n.d.).
  • ScienceDirect. (n.d.).
  • Phenomenex. (n.d.). Normal Phase HPLC Columns.
  • PubMed. (2013).
  • PubMed. (2006).
  • ScienceDirect. (n.d.). Rapid separation of acetophenone and its monohydroxy isomers by capillary electrophoresis.
  • Hawach. (n.d.). NH2 Column, Normal Phase Amino HPLC Column.
  • Phenomenex. (n.d.).
  • PubMed. (1980).
  • IOSRPHR. (2025, April 23).
  • Wikipedia. (n.d.).
  • Thermo Fisher Scientific. (n.d.). Amino Normal Phase Lc Columns.
  • American Pharmaceutical Review. (2025, June 1). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development.
  • Doc Brown's Chemistry. (n.d.). isomers of molecular formula C3H6O.
  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development.
  • CORE. (n.d.). Synthesis and Structure of Two Isomeric Enaminones.
  • ResearchGate. (2025, August 7).
  • LCGC International. (n.d.).
  • Chromatography Forum. (2014, April 3).
  • YouTube. (2021, January 17). Structural Isomerism.
  • YouTube. (2017, October 31). Structural Isomers - Revision for A-Level Chemistry.
  • YouTube. (2018, April 20). Constitutional Isomers.

Sources

Technical Support Center: Overcoming Solubility Challenges with 2'-Amino-3'-hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 2'-Amino-3'-hydroxyacetophenone. This document provides expert-driven troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of its poor solubility in organic solvents. Our approach is rooted in fundamental chemical principles to provide you with a systematic and logical framework for your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and dissolution of this compound.

Q1: Why is this compound poorly soluble in many common organic solvents?

A: The structure of this compound contains both a polar aromatic ring and multiple functional groups capable of strong hydrogen bonding: an amino (-NH2) group, a hydroxyl (-OH) group, and a ketone (-C=O) group. In the solid state, these molecules can form strong intermolecular hydrogen bonds with each other, creating a stable crystal lattice. A solvent must provide enough energy to overcome these strong solute-solute interactions. Non-polar or weakly polar organic solvents (e.g., hexane, toluene) cannot effectively interact with and solvate these polar functional groups, leading to poor solubility. The principle of "like dissolves like" suggests that polar solvents are required to dissolve polar compounds.[1]

Q2: What are the recommended "first-choice" solvents for attempting to dissolve this compound?

A: Based on the polar nature of the molecule, you should start with polar, hydrogen-bond-accepting or -donating solvents. Good starting points include:

  • Dimethyl Sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • Ethanol or Methanol

  • Acetone

Compounds with similar functional groups, like 4-Aminophenol, show good solubility in ethanol, DMSO, and acetone.[2] Similarly, the related 2'-Aminoacetophenone is soluble in alcohol.[3] These solvents can effectively disrupt the intermolecular forces within the solute.

Q3: How does temperature affect the solubility of this compound?

A: For most solid solutes, solubility in a liquid solvent increases with temperature. Applying gentle heat can provide the necessary energy to break the crystal lattice bonds and promote dissolution. However, caution is advised. This compound, like many organic molecules, can degrade at high temperatures. It is recommended to use the lowest effective temperature and to check for any color change, which might indicate degradation.

Q4: Can pH be adjusted to improve solubility in aqueous or mixed-solvent systems?

A: Absolutely. The solubility of this compound is highly dependent on pH due to its ionizable functional groups.[2][4][5]

  • In acidic conditions (low pH): The basic amino group (-NH2) will be protonated to form an ammonium salt (-NH3+). This ionic form is significantly more polar and, therefore, more soluble in polar solvents, especially water.[6][7]

  • In basic conditions (high pH): The acidic phenolic hydroxyl group (-OH) can be deprotonated to form a phenolate anion (-O-). This also creates a charged species with increased solubility in polar solvents.[6][7]

This principle is crucial for extractions and for preparing aqueous or semi-aqueous stock solutions.[4] The hydrochloride salt of the similar compound 3-Amino-2-hydroxyacetophenone is noted to have good solubility in water and polar solvents like methanol.[8][9]

Part 2: Troubleshooting Guides for Advanced Solubility Enhancement

When first-choice solvents are insufficient, a more systematic approach is required. These guides provide detailed, step-by-step protocols to systematically overcome solubility issues.

Guide 1: Systematic Solvent Screening Workflow

If initial attempts fail, a broader, systematic screening of solvents is the logical next step. This workflow is designed to efficiently identify a viable solvent system.

  • Preparation: Accurately weigh a small amount of this compound (e.g., 1-2 mg) into a small, clear glass vial.

  • Solvent Addition: Add a measured volume of the first test solvent (e.g., 100 µL) to the vial. This corresponds to an initial concentration of 10-20 mg/mL.

  • Observation & Agitation: Cap the vial and vortex or shake vigorously for 1-2 minutes at room temperature. Observe if the solid dissolves.

  • Heating/Sonication: If the compound is not fully dissolved, gently warm the vial (e.g., to 40-50°C) or place it in an ultrasonic bath for 5-10 minutes. Observe for dissolution. Be cautious with volatile solvents.

  • Incremental Addition: If the solid remains, add another measured volume of solvent (e.g., another 100 µL) and repeat the agitation and observation steps.

  • Documentation: Record the approximate concentration at which the compound fully dissolves for each solvent tested.

  • Screening: Repeat this process for a range of solvents with varying polarities, as detailed in the table below.

Solvent ClassSolventPolarity IndexBoiling Point (°C)Key Characteristics
Polar Aprotic Dimethyl Sulfoxide (DMSO)7.2189Excellent solvent for polar compounds; high boiling point.
N,N-Dimethylformamide (DMF)6.4153Strong solvent, similar to DMSO but more volatile.
Acetonitrile5.882Moderately polar, common in chromatography.
Acetone5.156Good general-purpose solvent, volatile.
Polar Protic Methanol5.165Can form hydrogen bonds; effective for many polar molecules.
Ethanol4.378Less toxic alternative to methanol.
Ethers Tetrahydrofuran (THF)4.066Can solvate a range of compounds, but less polar.
Halogenated Dichloromethane (DCM)3.140Generally limited for highly polar compounds but worth testing.[10]

The following diagram illustrates the decision-making process for solvent screening.

Solvent_Screening_Workflow start Start: Compound Insoluble screen_polar Test Polar Aprotic Solvents (DMSO, DMF, Acetone) start->screen_polar is_soluble1 Is it Soluble? screen_polar->is_soluble1 screen_protic Test Polar Protic Solvents (Methanol, Ethanol) is_soluble2 Is it Soluble? screen_protic->is_soluble2 is_soluble1->screen_protic No success Success: Use Solvent is_soluble1->success Yes is_soluble2->success Yes failure Proceed to Co-Solvent or pH Modification Guide is_soluble2->failure No pH_Effect cluster_0 Low pH (Acidic) cluster_1 Neutral pH cluster_2 High pH (Basic) cation Cationic Form (-NH3+) Highly Soluble neutral Neutral Form (-NH2, -OH) Poorly Soluble cation->neutral + OH- neutral->cation + H+ anion Anionic Form (-O-) Highly Soluble neutral->anion + OH- anion->neutral + H+

Caption: Effect of pH on the ionization and solubility of the molecule.

This protocol is for aqueous or semi-aqueous systems.

  • Prepare Suspension: Suspend a known amount of the compound (e.g., 5 mg) in a measured volume of water or a water/co-solvent mixture (e.g., 1 mL).

  • Acidification: To one suspension, add a dilute acid (e.g., 0.1 M HCl) dropwise while stirring. Observe for dissolution. Record the pH at which the solid dissolves completely.

  • Alkalinization: To a separate suspension, add a dilute base (e.g., 0.1 M NaOH) dropwise. Again, observe for dissolution and record the final pH.

  • Organic Modification: For purely organic systems, a similar principle applies. Add a few microliters of a soluble acid (e.g., acetic acid, trifluoroacetic acid) or a base (e.g., triethylamine, DBU) to the suspension in an organic solvent and observe if it aids dissolution.

References
  • Solubility of Things. (n.d.). 4-Aminophenol.
  • Journal of Chemical Education. (1997, July 7). Influence of pH on Drug Absorption from the Gastrointestinal Tract.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • ResearchGate. (2015, August 7). Solvent selection for pharmaceuticals.
  • World Journal of Pharmaceutical Research. (2020, March 19). A REVIEW ON: SOLUBILITY ENHANCEMENT BY CO-SOLVENCY AND ANTISOLVENT CRYSTALLIZATION.
  • ResearchGate. (n.d.). Why Do Co-solvents Enhance the Solubility of Solutes in Supercritical Fluids? New Evidence and Opinion.
  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs.
  • Slideshare. (n.d.). solubility enhancement and cosolvency by madhavi.
  • National Center for Biotechnology Information. (n.d.). Drug Solubility: Importance and Enhancement Techniques. PMC.
  • National Center for Biotechnology Information. (n.d.). 2'-Aminoacetophenone. PubChem.
  • bepls. (n.d.). Enhancement of Water Solubility for Lopinavir by Co-solvency Approach.
  • YouTube. (2020, November 12). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals.
  • ChemBK. (2024, April 9). 3-Amino-2-hydroxyacetophenone hydrochloride.
  • Quora. (2018, April 26). How does 4-Aminophenol behave in an acid/base extraction from DCM? When adding HCl does the amine group protonate? When adding NaOH does the -OH group deprotonate?
  • ResearchGate. (n.d.). Effect of pH on the adsorption of 4 -aminophenol on manganese and nickel hexocyanoferrate(II) complexes.
  • Chemistry LibreTexts. (2019, January 3). 16.4: The Effects of pH on Solubility.
  • Khan Academy. (n.d.). Solubility of organic compounds.
  • Fengchen Group. (n.d.). 3'-Hydroxyacetophenone CAS 121-71-1.
  • National Center for Biotechnology Information. (n.d.). Removal of Organic Compounds with an Amino Group during the Nanofiltration Process. PMC.
  • Wikipedia. (n.d.). Aromatic compound.
  • Chemistry Stack Exchange. (2015, December 27). Activating effects of amino and hydroxyl groups in different pH.

Sources

Optimizing enzyme molar ratios for 3-amino-2-hydroxy acetophenone biosynthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Amino-2-Hydroxyacetophenone (3AHAP) Biosynthesis

Welcome to the technical support guide for the biosynthesis of 3-amino-2-hydroxyacetophenone (3AHAP). This document is designed for researchers, scientists, and drug development professionals engaged in the enzymatic synthesis of this critical pharmaceutical intermediate. Here, we provide in-depth answers to frequently encountered challenges, detailed troubleshooting protocols, and the scientific rationale behind optimizing this multi-enzyme cascade.

Scientific Background: The Multi-Enzyme Cascade for 3AHAP Production

The efficient, environmentally friendly biosynthesis of 3AHAP from m-nitroacetophenone (3NAP) is achieved through a carefully orchestrated three-enzyme in vitro cascade.[1][2] Understanding the role and interplay of each component is fundamental to optimization and troubleshooting.

The Core Catalytic Pathway

The conversion involves two primary enzymatic steps:

  • Reduction of 3NAP: Nitrobenzene nitroreductase (nbzA) reduces the nitro group of the substrate, 3NAP, to form the intermediate, 3-hydroxyaminoacetophenone. This reaction is critically dependent on the cofactor Nicotinamide Adenine Dinucleotide Phosphate (NADPH).[1][3]

  • Rearrangement to 3AHAP: Hydroxylaminobenzene mutase (habA) catalyzes the rearrangement of the 3-hydroxyaminoacetophenone intermediate to the final product, 3-amino-2-hydroxyacetophenone (3AHAP).[1][3]

The Essential Cofactor Regeneration System

The nbzA-catalyzed step consumes stoichiometric amounts of NADPH. Given the high cost of this cofactor, its continuous regeneration is essential for creating a viable and cost-effective process.[3]

  • NADPH Regeneration: Glucose dehydrogenase (GDH) is coupled to the system to regenerate NADPH from NADP+. GDH achieves this by oxidizing glucose to gluconolactone.[1][3] This creates a closed-loop system, ensuring a sustained supply of the reducing equivalent needed by nbzA.

The complete biosynthetic pathway is illustrated below.

3AHAP_Biosynthesis_Pathway cluster_main Core Catalytic Pathway cluster_cofactor Cofactor Regeneration Cycle 3NAP m-nitroacetophenone (3NAP) Intermediate 3-hydroxyamino- acetophenone 3NAP->Intermediate nbzA 3AHAP 3-amino-2-hydroxy- acetophenone (3AHAP) Intermediate->3AHAP habA NADP NADP+ Intermediate->NADP released NADPH NADPH NADP->NADPH GDH Glucose Glucose Gluconolactone Gluconolactone Glucose->Gluconolactone GDH_node GDH

Caption: The three-enzyme cascade for 3AHAP biosynthesis.

Frequently Asked Questions (FAQs)

Q1: Why is a three-enzyme system necessary? Can't nbzA and habA work alone?

While nbzA and habA are the core catalysts, the reaction driven by nbzA would quickly halt without a constant supply of the expensive NADPH cofactor. The third enzyme, GDH, makes the process economically feasible by regenerating NADPH, allowing a small catalytic amount of the cofactor to be recycled thousands of times.[3] This is a cornerstone of designing efficient multi-enzyme cascades.[4]

Q2: What is the primary goal of optimizing enzyme molar ratios?

The goal is to balance the flux through the pathway to prevent bottlenecks and minimize the accumulation of unstable intermediates.[4][5] If the activity of one enzyme is significantly lower than the others, it becomes the rate-limiting step, slowing down the entire process. Conversely, if a downstream enzyme is too slow, the intermediate produced by the upstream enzyme can accumulate, potentially leading to side reactions or toxicity. By adjusting molar ratios, you match the catalytic rates of each step for maximum overall efficiency.

Q3: A published study reports an optimal nbzA:habA:GDH molar ratio of 1:4:24. Should I use this ratio directly?

The 1:4:24 ratio is an excellent starting point, as it was determined to achieve the highest reported yield of 580 mg/L in a specific experimental setup.[3] However, this ratio is optimal under those specific conditions. Your results may vary based on:

  • Enzyme Purity and Specific Activity: The activity of your enzyme preparations may differ.

  • Reaction Conditions: Temperature, pH, and buffer composition can differentially affect the activity and stability of each enzyme.[4]

  • Substrate Concentration: Michaelis-Menten kinetics dictate that reaction rates depend on substrate concentration. It is highly recommended to perform a preliminary ratio optimization for your specific system.

Q4: Can the enzymes be co-immobilized for this reaction?

Yes, co-immobilization is a powerful strategy for multi-enzyme systems.[6][7] It can enhance stability, simplify enzyme reuse, and in some cases, improve efficiency by reducing diffusion distances for intermediates (substrate channeling). However, it adds complexity. The optimal ratio of co-immobilized enzymes may differ from that of free enzymes due to mass transport limitations.[8] Furthermore, differing stabilities of the co-immobilized enzymes can become a significant issue over repeated uses.[9]

Troubleshooting Guide

This guide addresses specific problems you may encounter during your experiments.

Observed Problem Potential Cause(s) Recommended Solution(s) & Rationale
Low or No 3AHAP Production 1. Inactive Enzyme(s): One or more enzymes may be improperly folded or denatured. 2. Missing Cofactor/Substrate: Absence of NADPH, glucose, or 3NAP. 3. Incorrect Buffer/pH: The reaction pH is outside the optimal range for one or more enzymes.1. Verify Individual Enzyme Activity: Test each enzyme (nbzA, habA, GDH) in a separate assay with its specific substrate to confirm activity before combining them. 2. Check Reagent Preparation: Ensure all components, especially the catalytic amount of NADP+/NADPH and the glucose for regeneration, are added at the correct concentrations. 3. Confirm pH: Measure the pH of the final reaction mixture. The optimal pH for similar systems is often around 7.0-8.0.
Reaction Starts but Stalls Quickly 1. Insufficient Cofactor Regeneration: The GDH activity is too low to keep up with NADPH consumption by nbzA. 2. Enzyme Instability: One of the enzymes is unstable under the reaction conditions and is rapidly deactivating. 3. Product Inhibition: The final product (3AHAP) or an intermediate may be inhibiting one of the enzymes.1. Increase GDH Ratio: The high 1:4:24 ratio highlights the need for robust regeneration.[3] Titrate the GDH concentration upwards to ensure the NADPH/NADP+ ratio remains high. 2. Perform Stability Assays: Incubate each enzyme individually under reaction conditions (temperature, time, buffer) and measure its residual activity over time. Consider using stabilizing agents (e.g., glycerol) or a lower reaction temperature. 3. Analyze Time-Course Data: Measure substrate, intermediate, and product concentrations over time. If the reaction slows as 3AHAP accumulates, product inhibition may be occurring. This may require process design changes, such as in-situ product removal.
Accumulation of 3-hydroxyaminoacetophenone Intermediate 1. habA is the Rate-Limiting Step: The rate of intermediate formation by nbzA exceeds the rate of its conversion to 3AHAP by habA.[5] 2. habA Inhibition: The habA enzyme is being inhibited by another component in the reaction mixture.1. Increase habA Ratio: This is a classic bottleneck scenario. Increase the molar ratio of habA relative to nbzA. The published 1:4 (nbzA:habA) ratio suggests habA may be the slower of the two core enzymes.[3] 2. Check for Inhibitors: Ensure no contaminants are present in your substrate or buffer that might specifically inhibit habA.
Low Overall Yield Despite Optimized Ratios 1. Sub-optimal Reaction Conditions: Temperature, pH, or ionic strength may not be ideal for the complete system. 2. Low Intrinsic Enzyme Activity: The wild-type enzymes may have inherent kinetic limitations (high KM or low kcat). 3. Substrate or Product Degradation: The substrate, intermediate, or final product may be chemically unstable under the reaction conditions.1. Systematic Condition Screening: Optimize temperature and pH for the entire cascade, not just individual enzymes, as there will be a trade-off. A Design of Experiments (DoE) approach can be highly effective here. 2. Consider Protein Engineering: For advanced optimization, site-directed mutagenesis can improve enzyme performance. For instance, expanding the active pocket of habA has been shown to increase substrate affinity and yield.[3] 3. Use HPLC Analysis: Monitor the reaction over time for the appearance of unexpected peaks, which could indicate degradation products. Adjust pH or temperature to improve stability.

Experimental Protocols

Protocol: Determining Specific Activity of Individual Enzymes

Rationale: Before optimizing ratios, you must know the activity of your specific enzyme stocks under standardized conditions. This provides a baseline for calculating the volumes needed for desired molar ratios.

  • Prepare Assay Buffers: e.g., 100 mM HEPES buffer, pH 7.5.

  • nbzA Activity Assay:

    • In a cuvette, mix buffer, 3NAP (e.g., 1 mM), and NADPH (e.g., 0.2 mM).

    • Initiate the reaction by adding a known amount of nbzA enzyme.

    • Monitor the decrease in absorbance at 340 nm (corresponding to NADPH oxidation).

    • Calculate activity based on the rate of NADPH consumption (ε = 6220 M⁻¹cm⁻¹).

  • habA Activity Assay:

    • This is more complex as the substrate is unstable. It is often measured in a coupled assay with nbzA. Alternatively, if you have a standard for 3-hydroxyaminoacetophenone, you can monitor its depletion or 3AHAP formation via HPLC.

  • GDH Activity Assay:

    • In a cuvette, mix buffer, D-glucose (e.g., 100 mM), and NADP+ (e.g., 2 mM).

    • Initiate the reaction by adding a known amount of GDH enzyme.

    • Monitor the increase in absorbance at 340 nm (corresponding to NADPH formation).

    • Calculate activity based on the rate of NADPH production.

Protocol: Molar Ratio Optimization Workflow

Rationale: This systematic workflow allows for the efficient identification of the optimal enzyme balance, minimizing bottlenecks and maximizing product yield.

Caption: A systematic workflow for optimizing enzyme molar ratios.

Step-by-Step Procedure:

  • Baseline Activity: Determine the specific activity (U/mg) for each of your enzyme preps as described in Protocol 4.1.

  • Fix the Limiting Enzyme: Based on literature, nbzA is often the starting point. Fix its concentration in the reaction (e.g., 0.1 mg/mL).

  • Create a Ratio Matrix: Design a matrix of experiments varying the molar ratios of the other enzymes. An example is shown in the table below.

  • Execute Reactions: Set up a series of small-scale reactions (e.g., 100-500 µL) according to your matrix. Include all necessary substrates (3NAP, glucose) and the cofactor (NADP+).

  • Incubate: Run the reactions at a constant temperature (e.g., 30-37°C) for a fixed time (e.g., 5 hours).[2]

  • Quantify Product: Stop the reactions (e.g., by adding a quenching solvent like acetonitrile) and analyze the 3AHAP concentration using a calibrated HPLC method.

  • Identify Optimum: Plot the 3AHAP yield against the different enzyme ratios to find the combination that gives the highest product concentration. The data below illustrates this principle.

Table: Example Data from a Molar Ratio Optimization Experiment (Note: This is illustrative data based on published findings)

nbzA RatiohabA RatioGDH Ratio3AHAP Yield (mg/L)
1212215
1224280
1412410
1 4 24 580 [3]
1612350
1624490

This data clearly shows a synergistic effect where a high ratio of both habA and GDH is required to achieve the maximum yield, confirming the findings of Tang et al. (2023).[1][3]

References

  • Tang, H., Zhu, H., Zhong, J., Wang, M., Xue, Y., & Zheng, Y. (2023). Efficient Production of 3‐Amino‐2‐Hydroxy Acetophenone by Multi‐Enzyme Biosynthesis. ChemBioChem.
  • ChemistryViews. (2023). Multi-Enzyme Biosynthesis for the Production of 3-Amino-2-Hydroxy Acetophenone. ChemistryViews.org.
  • Tang, H., et al. (2023). Efficient Production of 3-Amino-2-Hydroxy Acetophenone by Multi-Enzyme Biosynthesis. National Center for Biotechnology Information.
  • Gröger, H., & You, C. (2021). Getting the Most Out of Enzyme Cascades: Strategies to Optimize In Vitro Multi-Enzymatic Reactions. MDPI.
  • Wheeldon, I., et al. (2016). Substrate channeling as a mechanism for unnatural metabolic pathways.
  • Welch, G. R. (1977). On the role of organized multienzyme systems in cellular metabolism: a general synthesis. Progress in Biophysics and Molecular Biology.
  • Chen, R. (2015). Toward Rational Design of High-efficiency Enzyme Cascades. ACS Catalysis.
  • Zhang, Y. H. P. (2009). A new era of industrial biotechnology. Biotechnology and Bioengineering.
  • Fernandez-Lafuente, R. (2021). Considerations for the optimization of biocatalyst formulation in multi-enzymatic reactions: Co-immobilized enzymes advantages depend on enzyme kinetic properties. Welcome to DTU Research Database.
  • Jia, F., et al. (2020). Immobilization of Multi-Enzymes on Support Materials for Efficient Biocatalysis. Frontiers in Bioengineering and Biotechnology.
  • Mateo, C., et al. (2022). Co-Enzymes with Dissimilar Stabilities: A Discussion of the Likely Biocatalyst Performance Problems and Some Potential Solutions. MDPI.
  • Schmidt, S., et al. (2019). Optimization of a reduced enzymatic reaction cascade for the production of L-alanine. Scientific Reports.
  • Spelberg, J. H. L., & Schmidt, S. (2021). Organizing Multi-Enzyme Systems into Programmable Materials for Biocatalysis. MDPI.

Sources

Enhancing enzyme activity for 3AHAP production through site-directed mutagenesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the enhancement of enzyme activity in 3-amino-9-(hydroxymethyl)-5-methyl-4H-pyrrolo[3,2,1-ij]quinolin-4-one (3AHAP) production. This guide is designed for researchers, scientists, and drug development professionals actively engaged in enzyme engineering. Here, we will delve into the nuances of site-directed mutagenesis, addressing common challenges and providing in-depth, field-proven insights to streamline your experimental workflows.

Introduction to 3AHAP Production and Enzyme Engineering

3-Amino-2-hydroxy acetophenone (3AHAP) is a crucial intermediate in the synthesis of pharmaceuticals like pranlukast, a widely used asthma medication.[1] Traditional chemical synthesis routes for 3AHAP can be harsh on the environment. As a result, biosynthetic methods are gaining significant attention. A promising enzymatic pathway involves a three-enzyme cascade to convert m-nitroacetophenone (3NAP) into 3AHAP.[1][2] This system typically utilizes:

  • Nitrobenzene nitroreductase (nbzA): Reduces 3NAP to an intermediate, consuming NADPH.

  • Hydroxylaminobenzene mutase (habA): Converts the intermediate to 3AHAP.

  • Glucose dehydrogenase (GDH): Regenerates the expensive NADPH cofactor, making the process more economically viable.[1][2]

The efficiency of this pathway is often limited by the catalytic activity of the enzymes involved, particularly habA and nbzA.[1][2] Site-directed mutagenesis (SDM) is a powerful technique to precisely alter the amino acid sequence of these enzymes, with the goal of enhancing their catalytic activity, substrate affinity, or stability.[3][4] This guide will provide practical solutions to the challenges you may face during this process.

Frequently Asked Questions (FAQs)

Here we address some of the high-level questions that often arise during the planning and execution of enzyme engineering projects.

Q1: How do I choose which amino acid residues to mutate in my enzyme?

A1: This is a critical first step that significantly impacts the success of your project. A multi-faceted approach is recommended:

  • Rational Design: If the 3D structure of your enzyme is known, or a reliable homology model can be generated, focus on residues within the active site or substrate-binding pocket.[5] Modifying these can directly impact substrate affinity and catalysis. For instance, expanding the active pocket volume of habA has been shown to increase 3AHAP yield.[1]

  • Computational Modeling: Tools for substrate docking and alanine scanning can identify key residues that interact with the substrate.[2] These residues are prime candidates for mutagenesis.

  • Literature Precedent: Review studies on similar enzymes. Often, mutations that improve activity or stability in one enzyme can have similar effects in a related one.

  • Saturation Mutagenesis: If you have identified a "hot spot" residue, you can perform saturation mutagenesis to substitute it with all other 19 canonical amino acids to comprehensively explore the functional landscape at that position.[6]

Q2: What is the difference between enhancing catalytic efficiency (kcat/Km) and increasing total product yield?

A2: While related, these are distinct goals.

  • Catalytic efficiency (kcat/Km) is an intrinsic property of the enzyme that measures how efficiently it converts a substrate to a product at low substrate concentrations. Improving kcat/Km is a primary goal of site-directed mutagenesis.[4]

  • Total product yield is the overall amount of product generated in a given system. It is influenced not only by the enzyme's catalytic efficiency but also by factors like enzyme stability, expression level, cofactor availability, and potential product inhibition.[1][2]

A mutant enzyme with a higher kcat/Km will likely lead to a higher total yield, but optimizing the entire biosynthetic pathway is often necessary to maximize production.[7]

Q3: My mutagenesis was successful, but the mutant protein expresses poorly or is insoluble. What should I do?

A3: This is a common issue. The introduced mutation might have disrupted the protein's folding. Here are some strategies to address this:

  • Lower Expression Temperature: Reducing the temperature (e.g., from 37°C to 18-25°C) after inducing protein expression can slow down protein synthesis, giving the mutant protein more time to fold correctly.[8]

  • Codon Optimization: The genetic code is degenerate, meaning multiple codons can specify the same amino acid. If your gene contains codons that are rare in your expression host (like E. coli), it can lead to ribosome stalling and misfolding. Synthesizing a codon-optimized version of your mutant gene can significantly improve expression.[9][10]

  • Use a Different Expression Host or Strain: Some E. coli strains are specifically engineered to aid in the folding of difficult proteins, for example, by co-expressing chaperones or compensating for rare tRNAs.[11]

  • Solubility-Enhancing Fusion Tags: Fusing your protein to a highly soluble partner (like Maltose Binding Protein (MBP) or Glutathione S-transferase (GST)) can improve its solubility.[11]

Troubleshooting Guides

This section provides detailed solutions to specific problems you might encounter during your experiments.

Guide 1: Site-Directed Mutagenesis PCR & Cloning
ProblemPotential CausesRecommended Solutions
No or low PCR product 1. Suboptimal Primer Annealing Temperature: Incorrect annealing temperature can lead to poor primer binding. 2. Poor Template Quality: Degraded or impure plasmid template. 3. Incorrect Extension Time: Insufficient time for the polymerase to copy the entire plasmid.1. Optimize Annealing Temperature: Use a temperature gradient PCR to find the optimal annealing temperature. A good starting point is the primer's melting temperature (Tm) + 3°C for high-fidelity polymerases.[12] 2. Use Fresh Template: Prepare fresh plasmid DNA from a dam+ E. coli strain (like DH5α or JM109) to ensure proper methylation for DpnI digestion.[13][14] 3. Increase Extension Time: Ensure the extension time is adequate for your plasmid size (typically 30-60 seconds per kb).[12][13]
Many colonies, but none contain the desired mutation (high background) 1. Incomplete DpnI Digestion: The parental, non-mutated plasmid is not fully digested and is transformed, leading to background colonies. 2. Too Much Template DNA: High concentrations of template DNA can overwhelm the DpnI enzyme. 3. Low PCR Efficiency: If the PCR is inefficient, the ratio of parental to mutated plasmid will be high.1. Increase DpnI Digestion Time: Extend the digestion time to 2-3 hours or increase the amount of DpnI enzyme used.[12][13] 2. Reduce Template Amount: Use a lower amount of template DNA in the PCR reaction (e.g., 1-10 ng).[12][14] 3. Purify PCR Product: After PCR, purify the product to remove the parental template before DpnI digestion and transformation.[15]
No or very few colonies after transformation 1. Low Competent Cell Efficiency: The competent cells may have lost their efficiency due to improper storage or handling. 2. PCR Product Inhibiting Transformation: Components from the PCR or DpnI digest reactions can inhibit transformation. 3. Incorrect Primer Design: Primers that do not align back-to-back can lead to linear PCR products that do not transform.1. Check Competent Cells: Always run a positive control transformation with a known amount of a standard plasmid to verify the efficiency of your competent cells.[13] 2. Limit DNA Volume: Use a small volume of the PCR/DpnI reaction for transformation (typically 1-5 µL). If you need to use more, purify the DNA first.[12] 3. Verify Primer Design: Ensure your primers are designed correctly. Online tools like NEBaseChanger can be very helpful.[12]
Guide 2: Mutant Protein Expression & Purification
ProblemPotential CausesRecommended Solutions
Low yield of soluble protein 1. Inclusion Body Formation: The mutant protein is misfolding and aggregating into insoluble inclusion bodies. 2. Codon Bias: The mutant gene contains codons that are rare in the expression host. 3. Protein Toxicity: The expressed protein may be toxic to the host cells.1. Optimize Expression Conditions: Lower the induction temperature (18-25°C), reduce the inducer concentration, or use a weaker promoter.[8] 2. Codon Optimize the Gene: Resynthesize the gene with codons optimized for your expression host.[9][11] 3. Use a Tightly Regulated Promoter: Employ an expression system with very low basal expression, such as an arabinose-inducible promoter, to prevent leaky expression of toxic proteins.[11]
Protein is degraded during purification 1. Protease Activity: Host cell proteases are degrading the target protein after cell lysis. 2. Protein Instability: The mutation may have destabilized the protein, making it more susceptible to proteolysis.1. Add Protease Inhibitors: Always add a protease inhibitor cocktail to your lysis buffer. 2. Work Quickly and at Low Temperatures: Perform all purification steps at 4°C to minimize protease activity and maintain protein stability.
Protein does not bind to the purification column (e.g., IMAC for His-tagged proteins) 1. Inaccessible Tag: The His-tag may be buried within the folded protein structure. 2. Incorrect Buffer Conditions: The pH or salt concentration of the buffer may be preventing binding.1. Add a Linker or Change Tag Position: Introduce a flexible linker between your protein and the tag, or move the tag to the other terminus (N- or C-terminus). 2. Optimize Buffer Conditions: Ensure the pH of your buffer is appropriate for your protein and the column chemistry. For IMAC, avoid high concentrations of chelating agents like EDTA.
Guide 3: Enzyme Activity & Kinetic Analysis
ProblemPotential CausesRecommended Solutions
Mutant enzyme shows no activity 1. Critical Residue Disrupted: The mutation may have occurred at a residue essential for catalysis or structural integrity. 2. Protein is Misfolded: The enzyme is expressed but not in its active conformation. 3. Incorrect Assay Conditions: The pH, temperature, or buffer components are not optimal for the enzyme.1. Re-evaluate Mutation Site: Choose a different residue for mutagenesis based on structural or computational analysis. 2. Confirm Protein Folding: Use techniques like Circular Dichroism (CD) spectroscopy to assess the secondary structure of your mutant protein compared to the wild-type. 3. Optimize Assay Conditions: Test a range of pH values and temperatures to find the optimal conditions for your enzyme. Ensure all necessary cofactors (like NADPH for nbzA) are present.
Kinetic data is not reproducible 1. Inaccurate Protein Concentration: Errors in determining the enzyme concentration will lead to incorrect kinetic parameters. 2. Substrate Depletion: The reaction is not being measured under initial velocity conditions. 3. Pipetting Errors: Inconsistent volumes of enzyme or substrate are being added.1. Use a Reliable Protein Quantification Method: Use a Bradford or BCA assay with a known standard (like BSA) to accurately determine your enzyme concentration. 2. Perform a Time Course: At your highest substrate concentration, measure product formation over time to determine the linear range where the reaction rate is constant. All subsequent measurements should be taken within this time frame.[16] 3. Use Calibrated Pipettes and Good Technique: Ensure your pipettes are properly calibrated and use consistent technique for all assays.
Difficulty in measuring product formation 1. Low Product Signal: The change in absorbance or fluorescence upon product formation is too small to detect accurately. 2. Substrate Interference: The substrate has a high background signal at the detection wavelength.1. Use a More Sensitive Assay: Consider a fluorometric or chromatographic (HPLC) assay if a spectrophotometric assay is not sensitive enough.[17] 2. Optimize Wavelength: Scan a range of wavelengths to find one where the product has a strong signal and the substrate has a minimal signal.

Key Protocols & Visualizations

To aid in your experimental design, we provide a generalized workflow and protocol for site-directed mutagenesis.

Workflow for Enhancing Enzyme Activity

Enhancing_Enzyme_Activity cluster_design In Silico Design cluster_wetlab Wet Lab Execution cluster_analysis Analysis A Identify Target Residues (Structure/Homology Model) B Design Mutagenic Primers A->B Select mutation C Site-Directed Mutagenesis PCR B->C Synthesize D DpnI Digestion of Parental DNA C->D Amplify plasmid E Transformation into E. coli D->E Digest template F Sequence Verification E->F Select clones G Protein Expression & Purification F->G Confirm mutation H Enzyme Activity Assay G->H Obtain pure enzyme I Kinetic Parameter Determination (Km, kcat) H->I Measure initial rates J Compare Mutant to Wild-Type I->J Calculate efficiency J->A Iterate/Refine

Caption: A typical workflow for enhancing enzyme activity via site-directed mutagenesis.

Protocol: QuikChange-Style Site-Directed Mutagenesis

This protocol outlines a standard PCR-based method for introducing point mutations.

1. Primer Design:

  • Design two complementary primers, typically 25-45 bases in length, containing the desired mutation.

  • The mutation should be in the center of the primers with ~10-15 bases of correct sequence on both sides.

  • The melting temperature (Tm) should be ≥ 78°C.

2. PCR Amplification:

  • Set up the PCR reaction in a final volume of 50 µL:

    • 5 µL of 10x reaction buffer

    • 10-50 ng of dsDNA plasmid template

    • 125 ng of each primer (forward and reverse)

    • 1 µL of dNTP mix (10 mM each)

    • 1 µL of high-fidelity DNA polymerase (e.g., PfuUltra or Q5)

    • Add nuclease-free water to 50 µL.

  • Cycle using the following parameters (adjust based on polymerase and plasmid size):

    • Initial Denaturation: 95°C for 2 minutes

    • 18-25 Cycles:

      • Denaturation: 95°C for 30 seconds

      • Annealing: 55-65°C for 1 minute

      • Extension: 68°C for 1 minute/kb of plasmid length

    • Final Extension: 68°C for 7 minutes

3. DpnI Digestion:

  • Add 1 µL of DpnI restriction enzyme (10-20 units) directly to the amplified reaction mixture.

  • Incubate at 37°C for at least 1 hour to digest the parental (methylated) DNA template.[18]

4. Transformation:

  • Transform 1-2 µL of the DpnI-treated DNA into high-efficiency competent E. coli cells.

  • Plate on an appropriate antibiotic selection plate.

  • Incubate overnight at 37°C.

5. Verification:

  • Pick several colonies and grow overnight liquid cultures.

  • Isolate the plasmid DNA (miniprep).

  • Send the plasmid for Sanger sequencing to confirm the presence of the desired mutation and the absence of any secondary mutations.

References
  • Tang, H., Zhu, H. L., Zhong, J. X., Wang, M. N., Xue, Y. P., & Zheng, Y. G. (2023). Efficient Production of 3‐Amino‐2‐Hydroxy Acetophenone by Multi‐Enzyme Biosynthesis. ChemBioChem.
  • ChemistryViews. (2023). Multi-Enzyme Biosynthesis for the Production of 3-Amino-2-Hydroxy Acetophenone.
  • Ashraf, W., et al. (2018). Production of 3-Hydroxypropanoic Acid From Glycerol by Metabolically Engineered Bacteria. Frontiers in Bioengineering and Biotechnology.
  • Bitesize Bio. (2020). Useful Site-Directed Mutagenesis Tips for Troubleshooting.
  • Assay Genie. (n.d.). Site Directed Mutagenesis, Troubleshooting & FAQs.
  • GenScript. (2018). 3 Tips on How to Optimize Protein Expression.
  • Lei, X. G., & Stahl, C. H. (2001). Site-directed mutagenesis improves catalytic efficiency and thermostability of Escherichia coli pH 2.5 acid phosphatase/phytase expressed in Pichia pastoris. Applied and Environmental Microbiology, 67(4), 1465-1471.
  • Chinese Academy of Sciences. (2016). How Enzymes Find Balance in 3-Hydroxypropionate Biosynthesis?.
  • TeselaGen. (2024). 5 Common Challenges in Site-Directed Mutagenesis and How to Overcome Them.
  • Wang, Y., et al. (2023). Site-Directed Mutagenesis Increased the Catalytic Activity and Stability of Oenococcus oeni β-Glucosidase: Characterization of Enzymatic Properties and Exploration of Mechanisms. Foods, 12(15), 2893.
  • Morley, K. L., & Kazlauskas, R. J. (2005). Directed evolution strategies for improved enzymatic performance. Trends in Biotechnology, 23(10), 499-506.
  • Francis, D. M., & Page, R. (2010). Strategies to Optimize Protein Expression in E. coli. Current Protocols in Protein Science, Chapter 5, Unit 5.24.1-29.
  • Patsnap. (2025). Step-by-Step Protocol for Optimizing Recombinant Protein Expression.
  • Rockland Immunochemicals. (n.d.). Tips for Optimizing Protein Expression and Purification.
  • Li, Z., et al. (2022). Production of 3-Hydroxypropionic Acid from Renewable Substrates by Metabolically Engineered Microorganisms: A Review. Molecules, 27(19), 6231.
  • GenScript. (2015). Optimizing soluble protein expression. [Video]. YouTube.
  • D'Addario, V., et al. (2013). Improvement of Biocatalysts for Industrial and Environmental Purposes by Saturation Mutagenesis. International Journal of Molecular Sciences, 14(7), 14523-14552.
  • Question. (2025). What Are the Limitations of Enzyme Engineering?.
  • G-Biosciences. (n.d.). Enzyme Analysis.
  • Matos, J. O., & Kennelly, P. J. (2020). Laboratory Exercise To Measure Restriction Enzyme Kinetics. Journal of Microbiology & Biology Education, 21(1).
  • National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual.
  • Zhang, J., et al. (2018). A review of metabolic and enzymatic engineering strategies for designing and optimizing performance of microbial cell factories. Biotechnology for Biofuels, 11, 197.
  • ResearchGate. (2025). Enzyme engineering for biosynthetic cascades.
  • Schramma, E., et al. (2024). Unexpected Transformations during Pyrroloiminoquinone Biosynthesis. Journal of the American Chemical Society.
  • ResearchGate. (2024). Unexpected transformations during pyrroloiminoquinone biosynthesis.
  • Frontiers. (2021). Computational Enzyme Engineering Pipelines for Optimized Production of Renewable Chemicals.
  • Bryant, D. A., & Frigaard, N. U. (2006). Biosynthesis of the modified tetrapyrroles—the pigments of life. Trends in Microbiology, 14(9), 401-409.
  • Oxford Academic. (2019). Engineering of Metabolic Pathways Using Synthetic Enzyme Complexes.
  • Gaston, M. A., et al. (2011). The complete biosynthesis of the genetically encoded amino acid pyrrolysine from lysine. Nature, 471(7340), 647-650.
  • bioRxiv. (2025). The Biosynthetic Pathway to the Pyrroloiminoquinone Marine Natural Product Ammosamide C.

Sources

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for 2'-Amino-3'-hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Criticality of Method Validation in Pharmaceutical Analysis

In the pharmaceutical industry, the validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[1] This is not merely a regulatory formality but a critical component of quality assurance, ensuring that the data generated is reliable, reproducible, and scientifically sound.[2] For a key intermediate like 2'-Amino-3'-hydroxyacetophenone, used in the synthesis of active pharmaceutical ingredients (APIs) such as Pranlukast for asthma treatment, rigorous analytical control is paramount to guarantee the quality, safety, and efficacy of the final drug product.[3][4]

The International Council for Harmonisation (ICH) guideline Q2(R2) provides a comprehensive framework for analytical procedure validation.[1][5][6] This guide will adhere to the core parameters outlined in ICH Q2(R2), including specificity, linearity, accuracy, precision, and the limits of detection and quantitation, to objectively compare potential analytical methods.[2][7]

Comparative Analysis of Analytical Techniques

The selection of an analytical technique for this compound depends on the specific requirements of the analysis, such as whether it is for quantification (assay), impurity profiling, or identification. The primary candidates are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), with spectroscopic methods serving crucial roles in identification and structural elucidation.

High-Performance Liquid Chromatography (HPLC)

HPLC, particularly Reverse-Phase HPLC (RP-HPLC), is the workhorse of pharmaceutical analysis due to its versatility, robustness, and wide applicability to a range of compounds.

  • Expertise & Experience: For a polar aromatic compound like this compound, which contains both amino and hydroxyl functional groups, RP-HPLC with a C18 column is the logical starting point.[8] The polar nature of the analyte suggests that a mobile phase consisting of an aqueous buffer (e.g., phosphate or formate) and an organic modifier like acetonitrile or methanol will provide good retention and peak shape. Diode-Array Detection (DAD) or UV detection is ideal, as the aromatic ring provides strong chromophores for sensitive detection.

  • Trustworthiness: A well-validated HPLC method is inherently self-validating. System suitability tests (SSTs) performed before each run (e.g., checking theoretical plates, tailing factor, and injection repeatability) ensure that the chromatographic system is performing adequately.[9] The specificity of the method can be demonstrated by showing that the peak for this compound is free from interference from potential impurities, such as starting materials from its synthesis (e.g., 2-hydroxyacetophenone or 2-hydroxy-3-nitroacetophenone) or degradation products.[3][10]

Gas Chromatography (GC)

GC is a powerful technique for separating and analyzing volatile and thermally stable compounds.

  • Expertise & Experience: Direct analysis of this compound by GC can be challenging due to its polarity and potential for thermal degradation. The presence of polar -OH and -NH2 groups can lead to poor peak shape (tailing) and adsorption on the column. Therefore, derivatization is often a necessary step to increase volatility and thermal stability. Silylation, for example, which converts the active hydrogens on the hydroxyl and amino groups to trimethylsilyl ethers, is a common and effective strategy. A GC-MS (Gas Chromatography-Mass Spectrometry) system would be highly advantageous, providing not only quantification but also mass spectral data for definitive peak identification.[11][12]

  • Trustworthiness: The validation of a GC method requires careful consideration of the derivatization step. The reaction must be reproducible and complete. The method's specificity would be proven by demonstrating that the derivatized analyte peak is well-resolved from derivatives of any potential impurities. The mass spectrometer adds an extra layer of confidence in peak identity.

Spectroscopic Methods

Spectroscopic techniques are indispensable for the identification and structural confirmation of this compound.

  • Expertise & Experience:

    • NMR Spectroscopy: ¹H and ¹³C NMR are powerful tools for unambiguous structure elucidation, providing detailed information about the chemical environment of each atom.[13]

    • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups present, such as the O-H stretch from the phenol, the N-H stretches from the primary amine, and the C=O stretch from the ketone.[13][14]

    • Mass Spectrometry (MS): MS provides the molecular weight of the compound and its fragmentation pattern, which serves as a molecular fingerprint.[14][15]

  • Trustworthiness: These methods are typically used for qualitative rather than quantitative analysis in this context. Their validation focuses on ensuring the instrument is calibrated and performing correctly. For identification purposes, the spectrum of a test sample must match that of a certified reference standard.

Quantitative Data Comparison

The following table summarizes the typical performance characteristics of a validated HPLC-DAD method compared to a GC-MS method for the analysis of acetophenone derivatives. This data is based on established methods for structurally similar compounds and serves as a guide for what can be expected for this compound.[16]

Validation ParameterHigh-Performance Liquid Chromatography (HPLC-DAD)Gas Chromatography-Mass Spectrometry (GC-MS)
Linearity (R²) > 0.999> 0.99
Accuracy (% Recovery) 98.0 - 102.0%95 - 105%
Precision (% RSD) < 2.0%< 5.0%
Limit of Detection (LOD) ~0.01 µg/mL~0.1 µg/mL
Limit of Quantitation (LOQ) ~0.03 µg/mL~0.3 µg/mL
Specificity High (demonstrated with DAD peak purity)Very High (demonstrated by mass fragmentation)
Throughput HighModerate (derivatization step may be required)

This table provides expected performance ranges. Actual results must be determined experimentally during method validation.

Experimental Protocols

The following are detailed, step-by-step methodologies for the validation of an HPLC method for the quantification of this compound.

Validated HPLC-DAD Method for Assay and Impurity Determination

Causality Behind Choices: A gradient elution is chosen to ensure that any potential impurities, which may have significantly different polarities, are eluted and separated from the main analyte peak. The chosen wavelengths for detection correspond to the UV absorbance maxima of the acetophenone structure, ensuring high sensitivity.

1. Materials and Reagents:

  • This compound reference standard (>99% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium phosphate monobasic (reagent grade)

  • Orthophosphoric acid (reagent grade)

  • Water (HPLC grade)

2. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: Linear gradient to 70% B

    • 15-18 min: Hold at 70% B

    • 18-18.5 min: Linear gradient to 10% B

    • 18.5-25 min: Hold at 10% B for column re-equilibration

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection: DAD at 245 nm and 310 nm

3. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 25 mg of this compound reference standard and dissolve in a 25 mL volumetric flask with a 50:50 mixture of methanol and water.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the expected concentration range (e.g., 1 µg/mL to 100 µg/mL) for linearity assessment.

  • Sample Preparation: Dissolve the sample containing this compound in the diluent to achieve a target concentration of approximately 50 µg/mL. Filter through a 0.45 µm syringe filter before injection.

4. Validation Procedure:

  • Specificity: Inject the diluent, a placebo (if applicable), and solutions of known related substances to demonstrate resolution from the main peak. Assess peak purity using the DAD software.

  • Linearity: Inject the working standard solutions in triplicate. Plot a calibration curve of peak area versus concentration and calculate the correlation coefficient (R²), y-intercept, and slope.

  • Accuracy: Perform recovery studies by spiking a placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze in triplicate and calculate the percent recovery.

  • Precision:

    • Repeatability (Intra-assay): Analyze six replicate preparations of the sample at 100% of the target concentration on the same day.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst or on a different instrument. Calculate the Relative Standard Deviation (%RSD) for all results.

  • LOD & LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Visualization of Workflows

The following diagrams illustrate the key workflows described in this guide.

G cluster_0 Analytical Method Validation Workflow (ICH Q2) cluster_1 Validation Parameters A Define Analytical Procedure's Purpose (e.g., Assay, Impurity) B Select Analytical Technique (HPLC, GC, etc.) A->B C Develop Method Protocol B->C D Perform Validation Studies C->D E Document in Validation Report D->E V1 Specificity V2 Linearity & Range V3 Accuracy V4 Precision V5 LOD / LOQ V6 Robustness

Caption: General workflow for analytical method validation per ICH Q2.

G cluster_0 HPLC Method Validation Protocol Prep Prepare Standards & Samples SST Perform System Suitability Test (SST) Prep->SST Inject Inject Samples (Specificity, Linearity, Accuracy, Precision) SST->Inject If SST Passes Acquire Acquire Chromatographic Data (DAD) Inject->Acquire Process Process Data (Peak Area, Retention Time) Acquire->Process Report Calculate & Report Validation Parameters Process->Report

Caption: Step-by-step experimental workflow for HPLC method validation.

References

  • Understanding ICH Q2(R2)
  • ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
  • Validation of Analytical Procedures Q2(R2). (2023, November 30).
  • ICH Guidance Q14 / Q2(R2)
  • Biosynthetic routes to 2-aminoacetophenone and 2-amino-3-hydroxyacetophenone. (1973, July). Journal of Biochemistry.
  • New High-Performance Liquid Chromatography Method for 2'-Hydroxyacetophenone Analysis Demonstr
  • Separation of 2'-Aminoacetophenone on Newcrom R1 HPLC column. SIELC Technologies.
  • A novel approach for HPLC determination of 2-cynaoacetamide using derivatization procedure with 2-hydroxyacetophenone as a new. (2016, June 10). Elsevier.
  • Synthesis of 3-amino-2-hydroxyacetophenone. PrepChem.com.
  • Synthetic method of 3-amino-2-hydroxyacetophenone.
  • This compound.
  • Method for preparing 2-hydroxy-3-aminoacetophenone.
  • Spectroscopic Profile of 2'-Hydroxyacetophenone: A Technical Guide. Benchchem.
  • A Comparative Guide to the Spectral Analysis of 2'-Hydroxyacetophenone for Unambiguous Structure Confirm
  • Exploring the Applications of Spectroscopic Techniques in Analytical Chemistry. Journal of Analytical Chemistry.
  • Determination of 2-Aminoacetophenone in wine by high-performance thin-layer chromatography-fluorescence detection. (2016, February 5). PubMed.
  • 2-AMINO-3-HYDROXY-ACETOPHENONE - Optional[MS (GC)] - Spectrum. SpectraBase.
  • Validation Of Analytical Methods For Pharmaceutical Analysis. EC-UNDP.
  • 3-Amino-2-Hydroxyacetophenone HCl CAS:90005-55-3 Product Specific

Sources

A Comparative Guide to the Biological Activity of 2'-Amino-3'-hydroxyacetophenone Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of the biological activities of various analogs derived from the 2'-Amino-3'-hydroxyacetophenone scaffold. As a foundational building block in medicinal chemistry, its derivatives have shown a remarkable breadth of pharmacological potential.[1] This document synthesizes experimental data from multiple studies to offer researchers and drug development professionals a clear, objective comparison of their antimicrobial, antioxidant, and anticancer properties, grounded in structure-activity relationships.

Introduction: The this compound Core

This compound (AHA) is an important pharmaceutical intermediate, notable for its role in the synthesis of molecules with significant biological activity, including Pranlukast for asthma treatment and various benzoxazole chalcones with anti-tumor properties.[1] Its structure, featuring an acetophenone core with adjacent amino and hydroxyl groups, provides a versatile platform for synthetic modification. These modifications, which can be readily achieved through common organic reactions, allow for the systematic exploration of structure-activity relationships (SAR) and the optimization of therapeutic effects.[2][3]

The strategic value of this scaffold lies in its ability to serve as a precursor for a diverse range of heterocyclic and acyclic compounds, such as chalcones, flavones, and quinolones, each with distinct pharmacological profiles.[3][4][5]

Comparative Analysis of Biological Activities

The derivatization of the AHA core has yielded analogs with potent activities across several therapeutic areas. This section compares the performance of these analogs based on published experimental data.

Analogs of AHA, particularly chalcones and other aminophenol derivatives, have demonstrated significant cytotoxic effects against various cancer cell lines. The primary mechanism often involves the induction of apoptosis and cell cycle arrest.[5][6]

A study involving a series of 5'-amino-2'-hydroxy-1,3-diaryl-2-propen-1-ones (chalcones derived from an amino hydroxyacetophenone core) revealed selective cytotoxicity against cancer cells.[5] Notably, these compounds were found to be safe for normal kidney epithelial (Vero) cells, with IC50 values exceeding 200 µM.[5]

Table 1: Comparative Cytotoxicity (IC50) of Selected AHA Analogs

Compound IDCancer Cell LineIC50 Value (µM)Key Structural Features / ObservationsReference
AC-13 HCT-116 (Colon)42.1 ± 4.0Showed the highest efficacy on HCT-116.[5]
AC-14 HCT-116 (Colon)62.0 ± 2.3Arrested cell cycle in G0/G1 phase.[5]
AC-10 HCT-116 (Colon)95.4 ± 1.7Arrested cell cycle in G0/G1 phase.[5]
AC-10 MCF-7 (Breast)74.7 ± 3.5Showed maximum effect on this cell line.[5]
p-dodecylaminophenol (1) HL60 (Leukemia)PotentMore potent than fenretinide; activity dependent on alkyl chain length.[6]
p-decylaminophenol (2) HL60 (Leukemia)PotentInduced apoptosis in a chain-length dependent manner.[6]
Brominated Dihydroxyacetophenone (BrDA 3) HeLa CellsSignificantDemonstrated notable antitumoral activity.[7]

Causality and Mechanistic Insights: The anticancer activity of these analogs is strongly tied to their chemical structure. For instance, in aminophenol analogs, the length of an attached alkyl chain directly correlates with cytotoxicity; longer chains, as in p-dodecylaminophenol, enhance incorporation into cancer cells and the subsequent induction of apoptosis.[6] For the chalcone series, flow cytometry studies confirmed that compounds like AC-10 and AC-14 induce cell cycle arrest in the G0/G1 phase, providing a mechanistic basis for their cytotoxic effects.[5] The introduction of amino groups into flavonoid-like structures, derived from aminoacetophenones, has been a successful strategy in developing potent anticancer agents.[2]

Workflow for Screening and SAR Analysis The logical flow from synthesis to biological evaluation is critical for establishing structure-activity relationships.

G cluster_synthesis Synthesis Phase cluster_screening Biological Screening cluster_analysis Data Analysis A 2'-Amino-3'- hydroxyacetophenone Core B Chemical Modification (e.g., Claisen-Schmidt Condensation) A->B C Library of Analogs (Chalcones, Hydrazones, etc.) B->C D Anticancer Assays (MTT, Cell Cycle Analysis) C->D Parallel Screening E Antimicrobial Assays (MIC Determination) C->E Parallel Screening F Antioxidant Assays (DPPH, FRAP) C->F Parallel Screening G Quantitative Data (IC50, MIC values) D->G E->G F->G H Structure-Activity Relationship (SAR) Elucidation G->H I Lead Compound Identification H->I

Caption: General workflow from synthesis of analogs to SAR analysis.

Derivatives of hydroxyacetophenones, including diazenyl chalcones and brominated compounds, have exhibited significant antimicrobial potential against a spectrum of pathogens.[4][7]

The evaluation is typically performed using the serial tube dilution method to determine the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that visibly inhibits microbial growth.[4]

Table 2: Comparative Antimicrobial Activity (MIC) of Selected AHA Analogs

Compound Class/IDTarget MicroorganismMIC (µg/mL)Standard Drug (MIC, µg/mL)Reference
Diazenyl Chalcone (C-7) Gram-positive & Gram-negative bacteria3.79 - 15.76Cefadroxil (Not specified)[4]
Diazenyl Chalcone (C-7) Fungal strains3.79 - 15.76Fluconazole (Not specified)[4]
Dihydroxyacetophenone Derivatives Pseudomonas aeruginosa (drug-resistant)Powerful ActivityNot specified[7]
Azo-flavones Escherichia coli (Gram-negative)Significant EffectNot specified[8]

Causality and Mechanistic Insights: The antimicrobial efficacy is highly dependent on the specific substitutions made to the core structure. For example, the diazenyl chalcone C-7, featuring a 2,4-Dichlorophenyl group, showed broad-spectrum activity.[4] This suggests that the incorporation of halogenated aromatic rings can significantly enhance antimicrobial properties. Furthermore, the powerful activity of dihydroxyacetophenone derivatives against the notoriously drug-resistant Pseudomonas aeruginosa highlights their potential for overcoming microbial resistance mechanisms.[7]

The phenolic hydroxyl group inherent in the AHA scaffold is a key contributor to antioxidant activity. Analogs such as acetophenone benzoylhydrazones and certain chalcones have been evaluated for their ability to scavenge free radicals and reduce oxidative stress.[4][9]

Table 3: Comparative Antioxidant Performance of Selected AHA Analogs

Compound Class/IDAssayPerformanceStandardReference
Diazenyl Chalcone (C-10) DPPH Radical ScavengingHigh activityAscorbic acid[4]
Acetophenone Benzoylhydrazone (5g) DPPH Radical ScavengingMost potent scavenger in its seriesNot specified[9]
Acetophenone Benzoylhydrazone (5a) Ferric Reducing Antioxidant Power (FRAP)Superior capacity in its seriesNot specified[9]

Causality and Mechanistic Insights: The antioxidant potential is directly linked to the presence of moieties capable of donating hydrogen atoms or electrons to neutralize free radicals. The phenolic hydroxyl groups are primary contributors.[9] In the case of acetophenone benzoylhydrazones, the hydrazone moiety also plays a role. The 2,4-dihydroxyacetophenone analogue (5g) was the most potent radical scavenger in its series, underscoring the benefit of multiple hydroxyl groups.[9] These compounds have also shown the ability to protect cells against H₂O₂-induced oxidative damage at non-toxic concentrations.[9]

Structure-Activity Relationship (SAR) Summary Different substitutions on the core acetophenone ring system directly influence the type and potency of the biological activity observed.

SAR cluster_mods Structural Modifications & Resulting Activities cluster_activities Biological Outcomes core This compound Core Phenyl Ring Acetyl Group Amino/Hydroxyl Groups chalcone Condensation with Aldehydes (forms Chalcones) core:f2->chalcone hydrazone Derivatization with Hydrazines (forms Hydrazones) core:f2->hydrazone halogen Halogenation of Phenyl Ring core:f1->halogen alkyl Alkylation of Amino Group core:f3->alkyl act_cancer Enhanced Anticancer Activity (Apoptosis, Cell Cycle Arrest) chalcone->act_cancer act_antiox Potent Antioxidant Activity (Radical Scavenging) chalcone->act_antiox act_microbe Broad-Spectrum Antimicrobial Activity chalcone->act_microbe hydrazone->act_antiox halogen->act_cancer halogen->act_microbe alkyl->act_cancer

Caption: Key structure-activity relationships for AHA analogs.

Experimental Protocols

The trustworthiness of comparative data relies on standardized and validated experimental protocols. Below are methodologies for the key assays discussed.

This protocol is adapted from methodologies used to evaluate the cytotoxicity of chalcone derivatives.[5]

  • Cell Culture: Culture cancer cell lines (e.g., HCT-116, MCF-7) and a normal cell line (e.g., Vero) in DMEM supplemented with 10% FBS at 37°C in a 5% CO₂ atmosphere.

  • Cell Seeding: Seed cells into 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare stock solutions of the test analogs in DMSO. Dilute with culture medium to achieve final concentrations (e.g., 10, 25, 50, 100, 200 µM). The final DMSO concentration should not exceed 0.5%.

  • Controls: Include wells with untreated cells (negative control), cells treated with vehicle (DMSO control), and cells treated with a standard anticancer drug (positive control).

  • Incubation: Replace the medium in the wells with the prepared compound dilutions and incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC50 value (the concentration required to inhibit 50% of cell growth).

This protocol is based on standard methods for assessing antioxidant potential.[4][9]

  • Solution Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Prepare various concentrations of the test analogs in methanol.

  • Reaction Mixture: In a test tube, mix 1 mL of the DPPH solution with 1 mL of each test compound concentration.

  • Controls: Use 1 mL of methanol mixed with 1 mL of the DPPH solution as the control. Use ascorbic acid as a positive standard.

  • Incubation: Incubate the mixtures in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm against a methanol blank.

  • Calculation: Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

  • IC50 Determination: Plot the scavenging percentage against the compound concentration to determine the IC50 value (the concentration that scavenges 50% of DPPH radicals).

This protocol is a standard method for assessing antimicrobial activity.[4]

  • Media Preparation: Prepare a suitable sterile broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard) of the test organisms (bacterial or fungal strains).

  • Compound Dilution: Prepare a stock solution of the test analog in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution in the broth medium across a series of sterile test tubes to obtain a range of concentrations.

  • Inoculation: Add a standardized volume of the microbial inoculum to each tube.

  • Controls:

    • Positive Control: A tube containing broth and inoculum only (to confirm microbial growth).

    • Negative Control: A tube containing broth and the highest concentration of the test compound only (to check for sterility and compound color interference).

    • Standard Drug Control: A parallel serial dilution of a known antibiotic (e.g., Cefadroxil) or antifungal (e.g., Fluconazole).

  • Incubation: Incubate the tubes at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the test compound at which there is no visible turbidity (growth) in the tube.

Conclusion and Future Perspectives

The this compound scaffold is a proven and highly fruitful starting point for the development of novel therapeutic agents. The evidence clearly demonstrates that targeted modifications to its structure can yield analogs with potent and often selective anticancer, antimicrobial, and antioxidant activities. The chalcone and hydrazone derivatives, in particular, stand out as promising classes of compounds.

Future research should focus on:

  • Synergistic Studies: Investigating the combination of these analogs with existing chemotherapeutic or antimicrobial agents to identify potential synergistic effects and overcome drug resistance.

  • In Vivo Evaluation: Advancing the most promising lead compounds from in vitro studies into preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.

  • Mechanism of Action: Deeper investigation into the specific molecular targets and signaling pathways modulated by these compounds to fully elucidate their mechanisms of action.

By leveraging the synthetic versatility of the AHA core and applying the systematic evaluation protocols outlined here, the research community can continue to unlock the therapeutic potential of this valuable chemical scaffold.

References

  • Synthesis, Characterization, Antimicrobial and Antioxidant Potential of Diazenyl Chalcones. (n.d.). Bentham Science.
  • SELECTED NOVEL 5'-AMINO-2'-HYDROXY-1, 3-DIARYL-2- PROPEN-1-ONES ARREST CELL CYCLE OF HCT-116 IN G0/G1 PHASE. (2016). EXCLI Journal.
  • Acetophenone benzoylhydrazones as antioxidant agents: Synthesis, in vitro evaluation and structure-activity relationship studies. (2018). PubMed.
  • Amino Acetophenones for Natural Product Analogs. (2021). Encyclopedia.pub.
  • The proposed biosynthetic relationships between the acetophenone compounds detected in T. ameghinoi. (n.d.). ResearchGate.
  • Method for preparing 2-hydroxy-3-aminoacetophenone. (n.d.). Google Patents.
  • Potent anticancer activities of novel aminophenol analogues against various cancer cell lines. (2007). PubMed.
  • Synthesis and in vitro analysis of novel dihydroxyacetophenone derivatives with antimicrobial and antitumor activities. (n.d.). PubMed.
  • Synthesis, Characterization and Antimicrobial Activity of Some New Azo-Flavones and Azo-Flavanone Derived From o-Hydroxyacetophenone. (2017). ResearchGate.
  • Synthetic method of 3-amino-2-hydroxyacetophenone. (n.d.). Google Patents.
  • Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. (2021). MDPI.

Sources

A Researcher's Guide to the Reactivity of Substituted Acetophenones in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic organic chemistry, acetophenone and its derivatives are foundational building blocks, serving as versatile precursors for a vast array of pharmaceuticals, agrochemicals, and specialty materials.[1][2] The reactivity of the acetophenone scaffold is profoundly influenced by the nature and position of substituents on the phenyl ring. This guide provides an in-depth comparison of the reactivity of substituted acetophenones, offering both theoretical insights and practical, data-driven guidance for researchers, scientists, and professionals in drug development.

I. Fundamental Principles Governing Reactivity

The reactivity of substituted acetophenones in most synthetic transformations is dictated by two primary factors: electronic effects and steric hindrance. These factors modulate the electrophilicity of the carbonyl carbon and the acidity of the α-hydrogens, thereby influencing the kinetics and outcomes of reactions such as nucleophilic additions, condensations, and oxidations.

A. Electronic Effects of Substituents

The electronic nature of a substituent on the aromatic ring can either donate or withdraw electron density, significantly altering the reactivity of the acetyl group. These effects are often quantified by the Hammett equation, which provides a linear free-energy relationship to correlate reaction rates and equilibrium constants with substituent and reaction constants.[3][4]

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), and halogens (-Cl, -Br) are electron-withdrawing. They increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. Consequently, acetophenones bearing EWGs generally exhibit enhanced reactivity in reactions involving nucleophilic addition to the carbonyl group.[5][6] For instance, the presence of an electron-withdrawing substituent on the benzene ring has been shown to play a significant role in determining the reduction rate in the synthesis of various (S)-alcohols from their corresponding carbonyl compounds.[5]

  • Electron-Donating Groups (EDGs): Conversely, groups such as methoxy (-OCH₃) and methyl (-CH₃) are electron-donating. They decrease the electrophilicity of the carbonyl carbon, thereby reducing the rate of nucleophilic attack. However, these groups can increase the electron density of the aromatic ring, making it more susceptible to electrophilic aromatic substitution.

The interplay of these electronic effects is crucial in predicting reaction outcomes. For example, in the Baeyer-Villiger oxidation of substituted acetophenones, the electronic effects of the substituents are less pronounced in the initial addition step but are significant in the subsequent migration step, which is often rate-determining.

B. Steric Hindrance

The size and position of substituents on the phenyl ring can physically obstruct the approach of reagents to the reactive acetyl group, a phenomenon known as steric hindrance.[7] This effect is most pronounced with ortho-substituents. For instance, 2-methylacetophenone generally exhibits lower reactivity and yields in base-catalyzed condensation reactions compared to its parent, acetophenone.[8] The ortho-methyl group impedes the approach of the enolate to an aldehyde, thus slowing the reaction rate.[8] This steric effect can destabilize the neutral acetophenone molecule and even more so the corresponding cation, leading to a base-weakening effect relative to the steric influence on the acidity of substituted benzoic acids.[9]

II. Comparative Reactivity in Key Synthetic Transformations

To provide a practical understanding of these principles, we will now compare the reactivity of three representative substituted acetophenones—4-nitroacetophenone (possessing a strong EWG), 4-methoxyacetophenone (with a strong EDG), and unsubstituted acetophenone—in a Claisen-Schmidt condensation reaction.

A. The Claisen-Schmidt Condensation: A Case Study

The Claisen-Schmidt condensation, a base-catalyzed reaction between an aldehyde and a ketone, is a classic method for forming α,β-unsaturated ketones, which are valuable synthetic intermediates.[10] The rate-determining step typically involves the deprotonation of the α-carbon of the ketone to form an enolate, followed by its nucleophilic attack on the aldehyde.

Illustrative Experimental Workflow: Claisen-Schmidt Condensation

G cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation cluster_analysis 4. Analysis & Purification A Dissolve Substituted Acetophenone in Ethanol D Combine Acetophenone and Benzaldehyde Solutions A->D B Prepare Benzaldehyde Solution in Ethanol B->D C Prepare Aqueous NaOH Solution E Add NaOH Solution Dropwise at Room Temp. C->E D->E F Stir for 2-4 hours E->F G Pour Reaction Mixture into Ice-Water F->G H Filter Precipitate G->H I Wash with Cold Water H->I J Dry the Crude Product I->J K Recrystallize from Ethanol J->K L Characterize Product (TLC, NMR, MP) K->L G cluster_ewg Electron-Withdrawing Group (EWG) cluster_neutral Unsubstituted cluster_edg Electron-Donating Group (EDG) EWG_Acetophenone 4-Nitroacetophenone EWG_Effect Increased Carbonyl Electrophilicity (δ+) EWG_Acetophenone->EWG_Effect Inductive & Resonance Withdrawal EWG_Reactivity Higher Reactivity in Nucleophilic Additions EWG_Effect->EWG_Reactivity Neutral_Acetophenone Acetophenone Neutral_Reactivity Baseline Reactivity Neutral_Acetophenone->Neutral_Reactivity EDG_Acetophenone 4-Methoxyacetophenone EDG_Effect Decreased Carbonyl Electrophilicity (δ+) EDG_Acetophenone->EDG_Effect Inductive & Resonance Donation EDG_Reactivity Lower Reactivity in Nucleophilic Additions EDG_Effect->EDG_Reactivity

Caption: Influence of substituents on carbonyl electrophilicity.

III. Detailed Experimental Protocol

For the purpose of reproducibility and validation, a detailed protocol for the Claisen-Schmidt condensation of 4-nitroacetophenone with benzaldehyde is provided below.

Synthesis of (E)-1-(4-nitrophenyl)-3-phenylprop-2-en-1-one

Materials:

  • 4-Nitroacetophenone (1.65 g, 10 mmol)

  • Benzaldehyde (1.06 g, 10 mmol)

  • Sodium Hydroxide (0.4 g, 10 mmol)

  • Ethanol (20 mL)

  • Distilled Water

Procedure:

  • In a 100 mL round-bottom flask, dissolve 1.65 g of 4-nitroacetophenone in 10 mL of ethanol with gentle warming.

  • To this solution, add 1.06 g of benzaldehyde.

  • In a separate beaker, prepare a solution of 0.4 g of sodium hydroxide in 10 mL of distilled water and cool it to room temperature.

  • Slowly add the sodium hydroxide solution dropwise to the stirred mixture of the carbonyl compounds over a period of 15 minutes.

  • Continue stirring the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker containing 50 mL of crushed ice and water.

  • A yellow solid will precipitate. Filter the precipitate using a Büchner funnel.

  • Wash the solid with copious amounts of cold water until the filtrate is neutral to litmus paper.

  • Dry the crude product in an oven at 60-70 °C.

  • Recrystallize the crude product from ethanol to obtain pure, needle-like crystals of (E)-1-(4-nitrophenyl)-3-phenylprop-2-en-1-one.

  • Characterize the final product by determining its melting point and acquiring its ¹H NMR and ¹³C NMR spectra.

IV. Conclusion

The reactivity of substituted acetophenones is a nuanced interplay of electronic and steric factors. A thorough understanding of these principles is paramount for the rational design of synthetic routes and the optimization of reaction conditions. Electron-withdrawing groups generally enhance reactivity towards nucleophiles, while electron-donating groups have the opposite effect. Steric hindrance, particularly from ortho-substituents, can significantly impede reactivity. This guide provides a foundational framework, supported by experimental evidence, to aid researchers in the judicious selection and application of substituted acetophenones in their synthetic endeavors, ultimately accelerating the pace of innovation in drug discovery and materials science.

References

  • Bordwell, F. G., & Cornforth, F. J. (Year). Application of the Hammett equation to equilibrium acidities of meta- and para-substituted acetophenones. The Journal of Organic Chemistry.
  • Bioorganic & Medicinal Chemistry. (2008). Electronic effects of para-substitution on acetophenones in the reaction of rat liver 3alpha-hydroxysteroid dehydrogenase. PubMed.
  • StudyRaid. (2025). Understand aromatic Ring Reactions in Acetophenone.
  • Thompson Rivers University. (2008). Substituent effects in the Baeyer-Villiger reaction of acetophenones: a theoretical study.
  • McAlduff, E. J. (n.d.). Photoelectron spectra of substituted acetophenones. Correlations with reactivity. Canadian Science Publishing.
  • ResearchGate. (n.d.). Reaction of substituted acetophenones with various aryl aldehydes.
  • ResearchGate. (2005). Steric Effects in Isolated Molecules: Gas‐Phase Basicity of Methyl‐Substituted Acetophenones.
  • Rahimi, M., et al. (2019). Computational study of substituent effect on the electronic properties of ferrocylidene acetophenones complexes. Journal of Medicinal and Pharmaceutical Chemistry Research.
  • Bordwell, F. G., & Cornforth, F. J. (n.d.). Application of the Hammett equation to equilibrium acidities of meta- and para-substituted acetophenones. ACS Publications.
  • BIOACTIVE SUBSTITUTED ACETOPHENONE DERIVATIVES OF 4-HYDRAZINYL-7H-PYRROLO[2,3-D]PYRIMIDINE: SYNTHESIS AND STRUCTURAL INSIGHTS. (n.d.).
  • ResearchGate. (2019). Enantioselective microbial reduction of substituted acetophenone.
  • Yang, N. C., & Dusenbery, R. L. (n.d.). Correlation between the photochemical reactivity and the nature of excited states of acetophenone and substituted acetophenones. Journal of the American Chemical Society.
  • PubMed Central. (n.d.). Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions.
  • Wikipedia. (n.d.). Hammett equation.
  • The Chemical Backbone: Acetophenone's Role in Synthesis and Industry. (2025).
  • ResearchGate. (2011). Synthesis of Functionalized Acetophenone.
  • ResearchGate. (n.d.). a) Reactivity comparison of trifluoroacetophenone and acetophenone.
  • Khan Academy. (2013). Steric hindrance | Substitution and elimination reactions | Organic chemistry. YouTube.
  • Dalal Institute. (n.d.). The Hammett Equation and Linear Free Energy Relationship.
  • PubMed Central. (n.d.). Hammett correlation in competition experiments in dissociation of ionised substituted benzophenones and dibenzylideneacetones.
  • ResearchGate. (n.d.). Condenstaion of benzaldehyde and the substituted acetophenone using ZnO/RGO as catalyst.

Sources

A Senior Application Scientist's Guide to Derivatization Reagents for Amino Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the accurate analysis of amino compounds is a cornerstone of progress. From proteomics and metabolomics to pharmaceutical quality control, quantifying amino acids and biogenic amines is critical. However, these molecules often present an analytical challenge: they typically lack the strong chromophores or fluorophores needed for sensitive detection by High-Performance Liquid Chromatography (HPLC) and are too polar and non-volatile for direct Gas Chromatography (GC) analysis.

This guide provides an in-depth, objective comparison of common derivatization reagents. Our focus is not just on the "what" but the "why"—exploring the causality behind procedural choices, the stability of the resulting derivatives, and the practical implications for your experimental design. We will delve into the reaction mechanisms, provide validated experimental protocols, and present comparative data to empower you to select the optimal reagent for your specific analytical needs.

The Imperative of Derivatization

Derivatization is a chemical modification process designed to enhance the physicochemical properties of an analyte, making it more suitable for separation and detection. For amino compounds, the primary goals are:

  • Introduce a Detectable "Tag": A chromophore for UV-Vis detection or a fluorophore for fluorescence detection is attached to the molecule.[1][2]

  • Improve Chromatographic Behavior: Derivatization can increase the hydrophobicity of polar amino acids, improving their retention and separation on common reversed-phase HPLC columns.[3][4] For GC, it increases volatility and thermal stability.[5]

  • Enhance Ionization for Mass Spectrometry (MS): Certain derivatizing agents can improve ionization efficiency in LC-MS, leading to lower detection limits.[6][7]

The overall workflow for pre-column derivatization, the most common approach, is a multi-step process that requires careful optimization.

G General Pre-Column Derivatization Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Sample Sample/Standard Preparation Mix Mix Sample, Buffer, & Derivatization Reagent Sample->Mix Reagent Reagent Preparation Reagent->Mix Incubate Incubate (Controlled Temp & Time) Mix->Incubate Quench Quench Reaction (If Necessary) Incubate->Quench Analyze Inject for LC or GC Analysis Quench->Analyze

Caption: General workflow for pre-column derivatization in chromatography.

Comparative Analysis of Key Derivatization Reagents

The choice of reagent is a critical decision, balancing sensitivity, selectivity, derivative stability, and reaction efficiency. The following table summarizes the performance characteristics of the most widely used reagents for HPLC analysis.

ReagentTarget AminesDetectionλmax / λex/em (nm)Derivative StabilityReaction SpeedKey AdvantagesKey Disadvantages
Dabsyl Chloride Primary & SecondaryUV-Vis~465 nmExcellent[2]Moderate (15-30 min @ 70°C)[8]Highly stable derivatives, detection in visible range minimizes interference.[2][8]Requires heating, slower than OPA.[8]
Dansyl Chloride Primary & SecondaryFluorescence, UVUV: ~250 nmFL: 324 / 559 nm[9]Good[3][7]Slow (30-60 min @ 60-80°C)[3]High sensitivity (picomole), reacts with both amine types.[3][9]Slow reaction, excess reagent can cause byproducts, light sensitive.[10]
OPA (o-phthalaldehyde)Primary onlyFluorescence340 / 455 nmPoor, unstable[11][12]Very Fast (<2 min @ RT)Extremely fast reaction, automated, low reagent background.[13]Only for primary amines, unstable derivatives require immediate analysis.[11][13]
FMOC-Cl Primary & SecondaryFluorescence, UVUV: ~265 nmFL: 265 / 315 nmGood, stable >48h[14]Moderate (40 min @ RT)[14]Stable derivatives, suitable for automation, good for LC-MS.[4][15]Reagent hydrolysis can create interfering peaks.[14]
Fluorescamine Primary onlyFluorescence390 / 475 nm[16]GoodExtremely Fast (seconds @ RT)[17][18]Instantaneous reaction, reagent and byproducts are non-fluorescent, lowering background.[17]Only for primary amines, steric hindrance can be an issue.
Ninhydrin Primary onlyUV-Vis570 nmGoodSlow (requires heating)Classic, reliable colorimetric method, gives same dye for all primary amines.Not suitable for secondary amines like proline, less sensitive than fluorescence methods.[19]
Marfey's Reagent Primary & SecondaryUV-Vis~340 nmGoodModerate (1 hr @ 40°C)[20]Excellent for chiral analysis (separating D/L amino acids).[20][21]Primarily for stereoisomeric analysis, not general quantification.[22]

In-Depth Reagent Profiles & Protocols

Dabsyl Chloride (4-dimethylaminoazobenzene-4'-sulfonyl chloride)

Dabsyl chloride is a robust chromophoric reagent that reacts with primary and secondary amino groups to form highly stable, colored derivatives.[2] Detection in the visible spectrum (~465 nm) is a significant advantage as it minimizes interference from the many endogenous compounds that absorb in the UV range.[8][23]

Causality of Method: The reaction requires alkaline conditions (pH 8.5-9.5) to ensure the amino group is deprotonated and thus sufficiently nucleophilic to attack the electrophilic sulfonyl chloride group.[9] Heating is necessary to drive the reaction to completion in a reasonable timeframe.[8]

Caption: Dabsyl Chloride reacts with an amino group to form a stable sulfonamide.

Experimental Protocol: Dabsyl Chloride Derivatization [8]

  • Reagent Preparation:

    • Buffer: Prepare a 0.1 M sodium bicarbonate buffer and adjust the pH to 9.0.

    • Dabsyl-Cl Solution: Prepare a solution of 2.5 mg/mL Dabsyl chloride in acetone or acetonitrile. This solution should be prepared fresh.

  • Derivatization Reaction:

    • In a microcentrifuge tube, mix 100 µL of the amino acid sample (prepared in the buffer) with 200 µL of the Dabsyl-Cl solution.

    • Vortex the mixture thoroughly to ensure homogeneity.

    • Incubate the reaction in a heating block or water bath at 70°C for 15-30 minutes.

  • Sample Preparation for HPLC:

    • After incubation, evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried residue in a suitable volume (e.g., 500 µL) of the initial mobile phase for your HPLC analysis.

    • Filter the sample through a 0.22 µm syringe filter before injection to remove particulates.

OPA (o-Phthalaldehyde)

OPA is a classic fluorogenic reagent prized for its rapid reaction with primary amines at room temperature.[1] It is a cornerstone of automated amino acid analysis via pre-column derivatization.

Causality of Method: The reaction mechanism is unique. OPA itself is not fluorescent. In an alkaline environment and in the presence of a thiol (like 2-mercaptoethanol), it reacts with the primary amino group to form a highly fluorescent 1-alkylthio-2-alkyl-substituted isoindole.[11][13][24] The thiol is an essential co-reagent for the formation of the stable, fluorescent product. The primary drawback is the instability of this derivative, which necessitates precise timing and often automated injection immediately after derivatization.[11][12]

Caption: OPA reacts with a primary amine and a thiol to form a fluorescent isoindole.

Experimental Protocol: OPA Derivatization [11][25]

  • Reagent Preparation:

    • Buffer: Prepare a 0.4 M borate buffer and adjust the pH to 10.4 with NaOH.

    • OPA Reagent: Dissolve 50 mg of OPA in 1 mL of methanol. Add 9 mL of the borate buffer and 100 µL of 2-mercaptoethanol. This reagent is light-sensitive and should be stored in the dark and is typically stable for about one week.

  • Derivatization Reaction:

    • Mix the sample and OPA reagent in a 1:1 volumetric ratio (e.g., 20 µL sample + 20 µL OPA reagent).

    • Vortex for exactly 1 minute at room temperature. The reaction is rapid, and timing is critical for reproducibility due to the derivative's instability.

  • Analysis:

    • Immediately inject the mixture onto the HPLC system. Automation is highly recommended to ensure consistent reaction times for all samples and standards.

FMOC-Cl (9-Fluorenylmethyl chloroformate)

FMOC-Cl is another highly popular reagent that reacts with both primary and secondary amino groups to form stable, fluorescent derivatives.[13][26] Its versatility and the stability of its derivatives make it well-suited for both manual and automated analyses, and it is frequently used in LC-MS applications.[4][27]

Causality of Method: Similar to sulfonyl chlorides, the chloroformate group is highly electrophilic and reacts with the nucleophilic amino group under alkaline conditions. A significant practical challenge with FMOC-Cl is its hydrolysis to fluorenylmethanol, which can co-elute with the derivatized amino acids. Therefore, a post-derivatization extraction step or careful chromatographic optimization is often required to separate this interfering byproduct.[14]

Caption: FMOC-Cl reacts with an amino group to form a stable carbamate derivative.

Experimental Protocol: FMOC-Cl Derivatization [14]

  • Reagent Preparation:

    • Buffer: Prepare a borate buffer and adjust the pH to 11.4.

    • FMOC-Cl Solution: Prepare a solution of FMOC-Cl in acetone or acetonitrile.

  • Derivatization Reaction:

    • Mix the amino acid sample with the borate buffer.

    • Add the FMOC-Cl solution and vortex.

    • Allow the reaction to proceed for approximately 40 minutes at room temperature.

  • Quenching and Extraction:

    • Add a primary amine like adamantanamine or heptylamine to react with and consume the excess FMOC-Cl.

    • Extract the mixture with a non-polar solvent like pentane or hexane to remove the hydrophobic FMOC-byproducts, leaving the derivatized amino acids in the aqueous layer.

    • Inject an aliquot of the aqueous layer for HPLC analysis.

Marfey's Reagent (FDAA)

For applications requiring the distinction between amino acid stereoisomers (D and L forms), Marfey's reagent (1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide) is the gold standard.[20][21]

Causality of Method: Marfey's reagent itself is chiral (containing L-alanine). It reacts with a racemic mixture of D- and L-amino acids to form diastereomers.[20] Unlike enantiomers, which have identical physical properties and cannot be separated on standard (achiral) HPLC columns, diastereomers have different physical properties and can be readily separated. This allows for the quantification of D-amino acids in the presence of their L-counterparts, which is crucial in fields like peptide drug development and food science.[28][29]

Caption: Marfey's reagent forms separable diastereomers with D and L amino acids.

Conclusion and Final Recommendations

The selection of a derivatization reagent is a strategic choice dictated by the analytical objective.

  • For high-throughput screening of primary amines where speed is paramount, OPA is an excellent choice, provided an automated system is available to manage the instability of the derivatives.[1][13]

  • For robust, routine analysis of both primary and secondary amines with excellent derivative stability, Dabsyl Chloride is a superior option. Its detection in the visible range is a key advantage for complex matrices.[2][8]

  • For maximum sensitivity with fluorescence detection for both primary and secondary amines, Dansyl Chloride and FMOC-Cl are powerful tools. FMOC-Cl often provides more stable derivatives and is highly compatible with LC-MS workflows.[3][4]

  • For the chiral analysis and separation of D/L isomers , Marfey's Reagent is the undisputed, specialized tool for the job.[20][21]

Ultimately, the optimal method must be validated for your specific application. Factors such as the sample matrix, the required sensitivity, the available instrumentation, and the specific amino compounds of interest must all be considered. This guide serves as a foundational resource to inform your experimental design and lead to the development of robust, reliable, and accurate analytical methods.

References

  • Determination of urinary amino acids by liquid chromatography with "dabsyl chloride". (n.d.). Clinical Chemistry.
  • The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. (2020). National Institutes of Health.
  • Marfey's reagent for chiral amino acid analysis: a review. (2004). PubMed.
  • Marfey's reagent for chiral amino acid analysis: A review. (n.d.). SciSpace.
  • An investigation of o-phthaldialdehyde as a derivatization reagent and optimization of instrumental parameters for qualitative amino acid profiling via UPLC-UV. (n.d.). DiVA portal.
  • HPLC Analysis of Amino Acids Using Dansyl and Dabsyl Derivatives. (n.d.). Scribd.
  • HPLC of amino acids as dansyl and dabsyl derivatives. (2015). ResearchGate.
  • Amino Acid Analysis by Dansylation: A Revised Method. (n.d.). Cardinal Scholar.
  • Amino acid analysis by reverse-phase high-performance liquid chromatography: improved derivatization and detection conditions with 9-fluorenylmethyl chloroformate. (1991). PubMed.
  • Evaluation of Fluorescamine as a Phosphogenic Derivatizing Reagent of Primary Amines. (2008). ResearchGate.
  • Comparison of amino acid derivatization reagents for LC-ESI-MS analysis. Introducing a novel phosphazene-based derivatization reagent. (2012). PubMed.
  • Targeted quantification of amino acids by dansylation. (2017). National Institutes of Health.
  • Marfey's reagent for chiral amino acid analysis. (2004). Ovid.
  • Synthesis and Application of New Chiral Variants of Marfey's Reagent for Liquid Chromatographic Separation of the Enantiomers of α-Amino Acids. (2006). AKJournals.
  • Use of Marfey's reagent and analogs for chiral amino acid analysis: assessment and applications to natural products and biological systems. (2011). PubMed.
  • Sensitive and Selective Amino Acid Profiling of Minute Tissue Amounts by HPLC/Electrospray Negative Tandem Mass Spectrometry Using 9-Fluorenylmethoxycarbonyl (Fmoc-Cl) Derivatization. (2019). PubMed.
  • A non-exhaustive list of derivatization reagents used in amine analysis (by GC, HPLC, and other methods). (2018). ResearchGate.
  • Reaction of fluorescamine and primary amino groups. (n.d.). ResearchGate.
  • The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. (2019). Semantic Scholar.
  • Derivatization of Primary Aromatic Amines with Fluorescamine. (1980). Taylor & Francis Online.
  • Elucidating the Mechanism for the Reaction of o-Phthalaldehyde with Primary Amines in the Presence of Thiols. (2023). ACS Publications.
  • Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization. (2014). ResearchGate.
  • Derivatization, stability and chromatographic behavior of o -phthaldialdehyde amino acid and amine derivatives. (2000). ResearchGate.
  • Comparison of amino acid derivatization reagents for LC–ESI-MS analysis. Introducing a novel phosphazene-based derivatization reagent. (2012). R Discovery.
  • Why High-Purity O-Phthalaldehyde is Essential for Accurate Amino Acid Profiling. (n.d.). Ningbo Inno Pharmchem Co., Ltd.
  • Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids. (2021). MDPI.
  • A general mechanism of ninhydrin derivatization using primary and secondary amines. (n.d.). ResearchGate.
  • Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids. (2021). National Institutes of Health.
  • OPA, amine detection reagent. (n.d.). Interchim.
  • Comparison of amino acid derivatization reagents for LC-ESI-MS analysis. Introducing a novel phosphazene-based derivatization reagent. (2012). ResearchGate.
  • Mechanism of the ninhydrin reaction. (n.d.). Missouri S&T Chemistry Department.
  • Development of Precolumn Derivatization–LC/MS for Amino-Acid-Focused Metabolomics. (n.d.). J-Stage.
  • Development of amino acid derivatization reagents for liquid chromatography electrospray ionization mass spectrometric analysis and ionization efficiency measurements. (2015). PubMed.
  • The Ninhydrin Reaction Revisited: Optimisation and Application for Quantification of Free Amino Acids. (2022). MDPI.
  • Applications of the Ninhydrin Reaction for Analysis of Amino Acids. (n.d.). PDF Free Download.

Sources

A Senior Application Scientist's Guide to Catalyst Selection for the Synthesis of 2-Hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive evaluation of catalytic strategies for the synthesis of 2-hydroxyacetophenone, a critical intermediate in the pharmaceutical and fine chemical industries.[1][2] This guide is designed for researchers, scientists, and drug development professionals seeking to optimize this pivotal synthesis. We will move beyond a mere listing of catalysts to a deeper analysis of their underlying mechanisms, performance metrics, and practical considerations, empowering you to make informed decisions in your experimental design.

The Fries Rearrangement: The Cornerstone of 2-Hydroxyacetophenone Synthesis

The primary route to 2-hydroxyacetophenone is the Fries rearrangement of phenyl acetate.[3][4] This reaction involves the migration of the acetyl group from the phenolic oxygen to the aromatic ring, yielding ortho (2-hydroxyacetophenone) and para (4-hydroxyacetophenone) isomers.[4] The choice of catalyst is paramount as it dictates not only the reaction rate but, more importantly, the regioselectivity between the desired ortho product and its para isomer.

The reaction mechanism is generally accepted to proceed through the formation of an acylium ion intermediate, although both intramolecular and intermolecular pathways have been proposed.[3] The regioselectivity is often temperature-dependent, with higher temperatures typically favoring the formation of the thermodynamically more stable ortho isomer, which is capable of forming an intramolecular hydrogen bond.[4] Conversely, lower temperatures tend to favor the kinetically controlled para product.[4]

dot

Caption: Generalized mechanism of the Fries rearrangement.

A Comparative Analysis of Catalytic Systems

The ideal catalyst for the synthesis of 2-hydroxyacetophenone should offer high conversion, excellent selectivity for the ortho isomer, mild reaction conditions, and be environmentally benign and reusable. Here, we compare the performance of various catalyst classes.

Homogeneous Lewis Acids: The Traditional Workhorse

Conventional Lewis acids such as aluminum chloride (AlCl₃), boron trifluoride (BF₃), and titanium tetrachloride (TiCl₄) have historically been the catalysts of choice for the Fries rearrangement.[5][6] AlCl₃, in particular, is highly effective but suffers from significant drawbacks. It is typically required in stoichiometric amounts, is highly corrosive, and generates a large volume of hazardous aqueous waste during workup.[7][8]

dot

Caption: Catalytic cycle with a homogeneous Lewis acid.

Brønsted Acids: A Greener Alternative

Strong Brønsted acids like p-toluenesulfonic acid (PTSA) and methanesulfonic acid (MSA) have emerged as more environmentally friendly alternatives to Lewis acids.[9][10] PTSA, a biodegradable solid, has shown high conversion (around 98%) and good selectivity for the ortho isomer (up to 90%).[9][11] These catalysts are less corrosive and easier to handle than traditional Lewis acids.[11]

Heterogeneous Solid Acids: The Sustainable Frontier

The drive for sustainable chemical processes has spurred research into solid acid catalysts such as zeolites and heteropoly acids.[12][13] These materials offer significant advantages, including ease of separation from the reaction mixture, potential for regeneration and reuse, and reduced waste generation.[7][8] Zeolites, with their shape-selective properties, can influence the ortho/para product ratio.[12] However, catalyst deactivation due to coking can be a challenge.[14] Heteropoly acids, such as H₃PW₁₂O₄₀, have also been reported as efficient and environmentally benign catalysts for this transformation.[5]

dot

Caption: Experimental workflow for heterogeneous catalysis.

Ionic Liquids: Novel Media and Catalysts

Ionic liquids, particularly those with Lewis acidic properties like 1-butyl-3-methylimidazolium chloroaluminate, can act as both the solvent and the catalyst for the Fries rearrangement.[5][15] This approach can lead to high yields and selectivity, with reports of up to 77.10% yield of 2-hydroxyacetophenone.[16] The recyclability of the ionic liquid is a key advantage, although their cost and potential toxicity require careful consideration.[17]

Photo-Fries Rearrangement: A Catalyst-Free Approach

The photo-Fries rearrangement offers a catalyst-free alternative, proceeding via a free-radical mechanism upon exposure to UV light.[4][18] While this method avoids the use of corrosive catalysts, it often results in lower yields and a mixture of products, making it less suitable for large-scale industrial production.[4]

Quantitative Performance Comparison

The following table summarizes the performance of various catalysts for the synthesis of 2-hydroxyacetophenone from phenyl acetate, based on data reported in the literature. It is important to note that direct comparison is challenging due to variations in reaction conditions across different studies.

CatalystTypeTemperature (°C)Time (h)Phenyl Acetate Conversion (%)Yield of 2-Hydroxyacetophenone (%)Selectivity (ortho/para)Reference(s)
AlCl₃ Homogeneous Lewis Acid120-1601.5-58.22 - 65.43Predominantly ortho at high temp.[19][20]
AlCl₃ Homogeneous Lewis AcidReflux--33.7Predominantly ortho[21][22]
p-Toluene­sulfonic acid (PTSA) Homogeneous Brønsted Acid100-1100.5~98up to 90 (ortho isomer)9:1[9][11]
HL Zeolite Heterogeneous Solid Acid180124.9--[21][23]
AlCl₃ in Ionic Liquid Lewis Acid in Ionic Liquid1301.5-77.10-[16]

Detailed Experimental Protocols

To provide a practical context, we present detailed protocols for two distinct catalytic systems.

Protocol 1: Traditional Synthesis using Aluminum Chloride

This protocol is a classic example of a Lewis acid-catalyzed Fries rearrangement.

Materials:

  • Phenyl acetate

  • Anhydrous aluminum chloride (AlCl₃)

  • 5% Hydrochloric acid solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Standard laboratory glassware for reflux and extraction

Procedure:

  • In a three-necked flask equipped with a reflux condenser and a calcium chloride guard tube, place 13.6 g (0.1 mol) of phenyl acetate.

  • Carefully add 16 g (0.12 mol) of anhydrous aluminum chloride in portions with stirring. An exothermic reaction will occur.

  • Heat the reaction mixture to reflux at 120°C for 1.5 hours.[16]

  • Monitor the reaction progress by thin-layer chromatography.

  • After the reaction is complete, cool the mixture to room temperature and slowly pour it onto crushed ice containing concentrated hydrochloric acid to hydrolyze the complex.

  • Transfer the mixture to a separatory funnel and extract the product three times with ethyl acetate.[16]

  • Combine the organic layers, wash with water, then with a sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • The crude product can be purified by steam distillation or column chromatography to isolate 2-hydroxyacetophenone. A yield of approximately 58.22% can be expected under these conditions.[16]

Protocol 2: Eco-Friendly Synthesis using p-Toluenesulfonic Acid

This protocol offers a more environmentally benign approach to the synthesis.

Materials:

  • Phenyl acetate

  • Anhydrous p-toluenesulfonic acid (PTSA)

  • Ice-cold water

  • Organic solvent for extraction (e.g., diethyl ether)

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, combine 10 g (0.073 mol) of phenyl acetate and 7 g (0.042 mol) of anhydrous p-toluenesulfonic acid.[11]

  • Heat the solvent-free reaction mixture in an oil bath at 100-110°C for 30 minutes.[11]

  • Monitor the reaction by thin-layer chromatography.

  • After completion, pour the hot reaction mixture into ice-cold water with vigorous stirring. This will cause the p-hydroxyacetophenone to precipitate as a solid, while the o-hydroxyacetophenone remains as a liquid.

  • Separate the mixture by filtration to remove the solid p-hydroxyacetophenone.

  • Extract the aqueous filtrate with an organic solvent like diethyl ether to isolate the 2-hydroxyacetophenone.

  • Wash the organic extract, dry it over an anhydrous salt, and remove the solvent under reduced pressure to obtain the product.

Concluding Remarks and Future Outlook

The synthesis of 2-hydroxyacetophenone via the Fries rearrangement offers a fascinating case study in the evolution of catalytic science. While traditional Lewis acids like AlCl₃ are effective, their environmental impact necessitates a shift towards greener alternatives. Brønsted acids and, more promisingly, heterogeneous solid acids are at the forefront of this transition, offering high efficiency with the added benefits of reusability and reduced waste. The development of highly active and stable solid acid catalysts that can operate under mild conditions remains a key research objective. As the demand for sustainable chemical manufacturing grows, we can anticipate further innovations in catalyst design that will undoubtedly refine and improve the synthesis of this vital chemical intermediate.

References

  • A Comparative Guide to Lewis Acids in the Fries Rearrangement for Hydroxyaryl Ketone Synthesis - Benchchem.
  • Industrial Applications of 2'-Hydroxyacetophenone: From Pharma to Fine Chemicals.
  • Synthesis and characterization of o-hydroxyarylalkylketones by using eco-friendly solvent free catalyst in frie's - Der Pharma Chemica.
  • Fries Rearrangement - Merck Millipore.
  • Liquid phase Fries rearrangement of phenyl acetate (PA) over zeolite catalysts. - ResearchGate.
  • Substrate substitution effects in the Fries rearrangement of aryl esters over zeolite catalysts.
  • Solid acids and their use as environmentally friendly catalysts in organic synthesis - SciSpace.
  • 2-HYDROXYACETOPHENONE | 582-24-1 - ChemicalBook.
  • Scheme 6. Fries rearrangement of phenyl acetate. - ResearchGate.
  • Showing metabocard for 2'-Hydroxyacetophenone (HMDB0032568).
  • Fries rearrangement of phenyl acetate catalysed by platinum-doped heteropoly salt: Catalyst regeneration and reuse | Request PDF - ResearchGate.
  • “SULFONIC-MODIFIED MATERIALS FOR FRIES REARRANGEMENT OF PHENYL ACETATE: ACTIVITY, DEACTIVATION AND REGENERATION” - BURJC Digital.
  • Synthesis and Fries Rearrangement of Phenylchloroacetate by Using Eco-Friendly Solvent Free Catalyst - Universal Print - universalprint.org.
  • Fries rearrangement in ionic melts | Request PDF - ResearchGate.
  • Application Notes and Protocols: Synthesis of 2'-Hydroxyacetophenone via Fries Rearrangement - Benchchem.
  • fries-, photo-fries, and anionic ortho-fries rearrangement - Sciencemadness.org.
  • Fries Rearrangement - Organic Chemistry Portal.
  • Journal of Chemical and Pharmaceutical Research, 2015, 7(9):727-731 Research Article Solvent free synthesis of p-hydroxyacet - JOCPR.
  • Fries rearrangement - Wikipedia.
  • 2'-Hydroxyacetophenone CAS 118-93-4 | 804310 - Merck Millipore.
  • Lewis Acids: From Conventional Homogeneous to Green Homogeneous and Heterogeneous Catalysis | Chemical Reviews - ACS Publications.
  • 2-Hydroxyacetophenone | CAS No: 582-24-1.
  • Liquid phase reaction of 2′-hydroxyacetophenone and benzaldehyde over ZSM-5 catalysts.
  • Preparation of hydroxyacetophenones via the Fries rearrangement. A:... - ResearchGate.
  • (PDF) Photo-Fries rearrangement revisited - ResearchGate.
  • Application Notes and Protocols for the Synthesis of 2'-Hydroxyacetophenone from Phenol - Benchchem.
  • Fries rearrangement in methane sulfonic acid, an environmental friendly acid | Request PDF - ResearchGate.
  • Origin of catalyst deactivation in Fries rearrangement of phenyl acetate over zeolite H-Beta.
  • Fries rearrangement of phenyl acetate catalyzed by HL zeolite - ResearchGate.
  • CN105130781A - Preparation method of 2-hydroxyacetophenone - Google Patents.
  • Solid Acid Catalysts in Green Chemistry.
  • The Genesis of a Key Intermediate: An In-depth Technical Guide to the Discovery and Synthesis of 2'-Hydroxyacetophenone - Benchchem.
  • How can 2'-hydroxyacetophenone be synthesized? - FAQ - Guidechem.
  • Fries Rearrangement of Phenyl Acetate | PDF | Filtration | Solvent - Scribd.
  • Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs).

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2'-Amino-3'-hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond the bench. Proper disposal is not merely a regulatory hurdle; it is a critical component of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 2'-Amino-3'-hydroxyacetophenone, ensuring that your commitment to excellence continues through the final step of your workflow.

Foundational Principle: Hazard Identification and Risk Assessment

Before any disposal protocol is initiated, a thorough understanding of the compound's intrinsic hazards is paramount. This compound, while not extensively documented with a dedicated Safety Data Sheet (SDS) in common repositories, can be assessed based on its chemical structure and data from analogous compounds. The molecule combines an aromatic amine, a hydroxyl group (phenol derivative), and a ketone, each contributing to its hazard profile.

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides critical hazard information for this compound[1]. This data, combined with information from similar acetophenone derivatives, forms the basis of our safety and disposal strategy.[2][3][4][5][6][7]

Table 1: Summary of Hazard and Property Data for this compound and Analogues

PropertyData for this compound & AnaloguesSource(s)
GHS Hazard Statements H302: Harmful if swallowedH312: Harmful in contact with skinH315: Causes skin irritationH319: Causes serious eye irritationH332: Harmful if inhaledH335: May cause respiratory irritation[1][4][7]
Appearance Likely a solid powder or crystalline material.[8]
Incompatibilities Strong oxidizing agents, strong acids, acid anhydrides, acid chlorides.[8][9]
Hazardous Decomposition Combustion may produce toxic gases such as carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx).[2][3][8][9]

The Causality Behind the Hazards:

  • Aromatic Amines: This functional group is frequently associated with toxicity. Absorption through the skin or inhalation can lead to systemic effects.[7]

  • Phenolic Hydroxyl Group: Phenol and its derivatives can be corrosive and cause skin and eye irritation.[2]

  • Acetophenone Backbone: While less reactive, this structure contributes to the overall profile and potential for irritation.[10][11]

Given these classifications, this compound must be treated as a hazardous substance. Under no circumstances should this compound or its solutions be disposed of via standard trash or sanitary sewer systems. [12][13] All waste streams must be managed through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[8][14]

Pre-Disposal Operations: Personal Protective Equipment (PPE) and Engineering Controls

Safe disposal begins with safe handling. The potential for dermal, ocular, and respiratory exposure necessitates stringent protective measures during all stages of waste segregation and packaging.

Mandatory PPE and Controls:

  • Engineering Controls: All handling and packaging of this compound waste should be performed within a certified chemical fume hood to mitigate inhalation risks.[8] Ensure eyewash stations and safety showers are readily accessible.[2]

  • Eye and Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2]

  • Skin Protection: Wear chemical-resistant gloves (nitrile or neoprene are generally suitable, but always check manufacturer compatibility charts) and a lab coat. Ensure gloves are inspected before use and disposed of as contaminated waste after handling.[4][8]

  • Respiratory Protection: If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator is required.[10]

Step-by-Step Disposal Protocol

The cornerstone of chemical disposal is meticulous segregation. Different waste streams require different disposal pathways. The following workflow provides a self-validating system to ensure compliance and safety.

Workflow for Waste Segregation and Disposal

G cluster_start Waste Generation Point cluster_type Determine Waste Form cluster_solid Solid Waste Stream cluster_liquid Liquid Waste Stream cluster_labware Contaminated Labware & PPE Stream cluster_final Final Disposal Pathway start Identify Waste Containing This compound waste_type Solid, Liquid, or Contaminated Labware? start->waste_type solid_waste Collect in a dedicated, sealed, and clearly labeled SOLID hazardous waste container. waste_type->solid_waste  Solid liquid_waste Collect in a dedicated, sealed, and clearly labeled LIQUID hazardous waste container. (Compatible material, e.g., glass or HDPE) waste_type->liquid_waste Liquid   labware_waste Collect disposable items (gloves, wipes, pipette tips) in a lined, sealed container for solid hazardous waste. waste_type->labware_waste Labware/PPE solid_label Label: 'Hazardous Waste', full chemical name, associated hazards. solid_waste->solid_label storage Store sealed containers in a designated Satellite Accumulation Area (SAA). Segregate from incompatible materials. solid_waste->storage liquid_label Label: 'Hazardous Waste', full chemical name, solvent(s), approximate concentration, hazards. liquid_waste->liquid_label liquid_waste->storage labware_label Label: 'Hazardous Waste - Contaminated Debris' labware_waste->labware_label labware_waste->storage pickup Arrange for pickup by your institution's EHS or a licensed hazardous waste disposal service. storage->pickup

Caption: Disposal workflow for this compound.

Methodology for Solid Waste (Unused Reagent, Contaminated Solids)
  • Container Selection: Use a high-density polyethylene (HDPE) or glass container with a secure, screw-top lid. The container must be clean, dry, and compatible with the chemical.

  • Collection: Place excess or expired solid this compound directly into the designated solid hazardous waste container.[8] Do not mix with other waste types unless explicitly permitted by your EHS department.

  • Labeling: Immediately label the container with the words "Hazardous Waste," the full chemical name "this compound," and the relevant hazard warnings (e.g., "Toxic," "Irritant").[8][15]

  • Storage: Keep the container tightly sealed and store it in a designated Satellite Accumulation Area (SAA) away from incompatible materials.[15]

Methodology for Liquid Waste (Solutions, Rinsate)
  • Container Selection: Use a compatible, leak-proof container (e.g., plastic-coated glass bottle) with a secure cap.

  • Collection: Pour solutions containing this compound into the designated liquid hazardous waste container.

  • Decontamination of Empty Containers: The original reagent bottle is not "empty" until properly decontaminated. Triple-rinse the empty container with a suitable solvent (e.g., ethanol or acetone). Crucially, the first rinsate must be collected and disposed of as liquid hazardous waste. [8][16] Subsequent rinses may also require collection depending on institutional and local regulations.[8]

  • Labeling: Label the liquid waste container with "Hazardous Waste," the full chemical name, the solvent system used (e.g., "in Ethanol"), the estimated concentration, and associated hazards.

  • Storage: Keep the container sealed when not in use and store it in the SAA, utilizing secondary containment to prevent spills.

Methodology for Contaminated Labware and PPE
  • Segregation: Items such as contaminated gloves, weigh boats, pipette tips, and paper towels should be collected separately from non-hazardous trash.

  • Collection: Place these items into a durable plastic bag or a lined container designated for solid hazardous waste.[13]

  • Labeling and Storage: Once full, seal the bag or container, label it as "Hazardous Waste - Contaminated Debris," and store it with other solid hazardous waste for pickup.

Emergency Procedures: Spill Management

Accidents can occur, and a prepared response is critical to mitigating risk.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area. Inform your laboratory supervisor and EHS department.

  • Control Ignition Sources: If any flammable solvents are involved, eliminate all potential ignition sources.[10]

  • Contain the Spill: For a small solid spill, carefully sweep the material to avoid generating dust.[8] For a small liquid spill, absorb it with an inert material like vermiculite, dry sand, or a chemical spill pillow.[10] Do not use combustible materials like paper towels to absorb large quantities of liquid.

  • Collect Waste: Place all collected spill debris and contaminated cleaning materials into a sealed container and label it as hazardous waste.[8][10]

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, collecting all cleaning materials as hazardous waste.[8]

Conclusion: A Commitment to the Full Lifecycle

The responsible disposal of this compound is a non-negotiable aspect of professional laboratory practice. By understanding its hazards, employing rigorous protective measures, and adhering to a systematic disposal protocol, you protect yourself, your colleagues, and the environment. This protocol, grounded in authoritative safety standards, provides a clear and defensible methodology for managing this chemical waste stream from generation to final pickup. Always consult your institution's specific EHS guidelines, as they are the ultimate authority for your operations.[12][14]

References

  • 2 - SAFETY DATA SHEET. (n.d.). Fisher Scientific.
  • Pharmaceutical Waste. (n.d.). Wayne State University Office of Environmental Health and Safety.
  • 2 - SAFETY DATA SHEET. (n.d.). Fisher Scientific.
  • Pharmaceuticals and/or Active Ingredients that are Hazardous Wastes. (n.d.). University of Delaware Environmental Health & Safety.
  • Proper Disposal of 2'-Aminoacetophenone Hydrochloride: A Guide for Laboratory Professionals. (n.d.). Benchchem.
  • 2 - SAFETY DATA SHEET. (2024, September 6). MilliporeSigma.
  • SAFETY DATA SHEET. (2008, July 20). Thermo Fisher Scientific.
  • This compound. (n.d.). PubChem, National Institutes of Health.
  • Pharmaceutical Wastes. (n.d.). Auburn University, Department of Risk Management and Safety.
  • 3-Amino-2-hydroxyacetophenone SDS. (n.d.). Echemi.
  • Acetophenone - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health.
  • ACETOPHENONE. (n.d.). Occupational Safety and Health Administration (OSHA).
  • 3'-Hydroxyacetophenone. (2022, September 16). Apollo Scientific.
  • Material Safety Data Sheet - 2-Amino Acetophenone. (n.d.). Oxford Lab Fine Chem LLP.
  • 2-AMINO ACETOPHENONE MATERIAL SAFETY DATA SHEET. (n.d.). Central Drug House (P) Ltd.
  • Hazardous Waste Disposal Guide. (2023, February 27). Northwestern University Research Safety.
  • Hazardous Waste Disposal Guide. (n.d.). Northwestern University Office for Research Safety.

Sources

A Comprehensive Guide to Personal Protective Equipment (PPE) for Handling 2'-Amino-3'-hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic environment of pharmaceutical research and drug development, the safety of laboratory personnel is paramount. The meticulous handling of chemical reagents is a cornerstone of a robust safety culture. This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE) when working with 2'-Amino-3'-hydroxyacetophenone, a compound that, like similar aromatic amino ketones, requires diligent safety precautions. Our goal is to empower researchers with the knowledge to not only protect themselves but also to ensure the integrity of their work.

Understanding the Hazards: A Proactive Approach to Safety
  • Skin Irritation: Direct contact can cause redness, itching, and inflammation.[1][2][3][4]

  • Serious Eye Irritation: The powder or its solutions can cause significant eye damage if contact occurs.[1][2][3][4]

  • Respiratory Irritation: Inhalation of the dust can lead to irritation of the respiratory tract.[1][2][3][4]

  • Acute Toxicity: Some related compounds are harmful if swallowed, inhaled, or in contact with skin.[2][5]

Given these potential hazards, a comprehensive PPE strategy is not merely a recommendation but a necessity for safe handling.

Core Principles of PPE Selection

The selection of appropriate PPE is a risk-based decision. The type and scale of the procedure dictate the level of protection required. All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[1][6]

Essential PPE for Handling this compound
PPE ComponentSpecificationsRationale
Eye and Face Protection ANSI Z87.1-compliant safety glasses with side shields (minimum); Tight-sealing safety goggles for handling larger quantities or when there is a splash risk. A face shield should be worn over safety glasses or goggles during procedures with a high risk of splashing or dust generation.[1][7][8][9]Protects against airborne particles and accidental splashes, preventing serious eye irritation.[1][3]
Skin and Body Protection A fully buttoned, long-sleeved laboratory coat. Consider a chemically resistant apron for splash protection when handling solutions.[6][9][10]Prevents incidental skin contact with the chemical.
Hand Protection Disposable nitrile gloves are suitable for incidental contact. Change gloves immediately if they become contaminated. For prolonged handling or immersion, consult glove manufacturer's chemical resistance guides.[7][9]Provides a barrier against skin irritation and absorption.[1][2]
Respiratory Protection Generally not required when handling small quantities in a properly functioning chemical fume hood. If a fume hood is not available or if significant dust is generated, a NIOSH-approved N95 respirator or higher is recommended.[1][7][11]Protects against the inhalation of irritating dust particles.[1][3]
Footwear Closed-toe, closed-heel shoes made of a non-porous material.[8][12]Protects feet from spills and falling objects.

Procedural Guidance: From Donning to Disposal

A disciplined, step-by-step approach to PPE usage is critical to ensure its effectiveness.

Donning PPE: A Sequential Approach
  • Lab Coat and Footwear: Ensure your lab coat is clean, fully buttoned, and that you are wearing appropriate closed-toe shoes before entering the designated handling area.[8][12]

  • Eye and Face Protection: Put on your safety glasses or goggles. If a face shield is required, it should be worn over your primary eye protection.[8][9]

  • Respiratory Protection (if required): Perform a user seal check each time you don a respirator.

  • Gloves: Wash and dry your hands before donning gloves. Select the correct size and inspect for any tears or defects. Pull the cuffs of the gloves over the cuffs of your lab coat sleeves.[9]

Doffing PPE: Minimizing Cross-Contamination

The removal of PPE is a critical step to prevent exposure.

  • Gloves: Remove gloves first, turning them inside out as you pull them off to trap any contaminants.

  • Face Shield and Goggles: Remove your face shield (if used), followed by your goggles, handling them by the sides.

  • Lab Coat: Unbutton your lab coat and remove it by folding it inward, avoiding contact with the outer, potentially contaminated surface.

  • Respirator (if used): Remove your respirator last.

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water after removing all PPE.[10][13]

Disposal Plan: Responsible Waste Management

All disposable PPE used when handling this compound should be considered contaminated waste.

  • Solid Waste: Place used gloves, disposable lab coats, and other contaminated materials in a designated hazardous waste container.[6]

  • Empty Containers: Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. The decontaminated container can then be disposed of according to your institution's policies.[6]

Visualizing the PPE Decision-Making Process

The following diagram illustrates a logical workflow for selecting the appropriate level of PPE based on the planned experimental procedure.

PPE_Decision_Workflow PPE Selection Workflow for this compound cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_action Action start Start: Plan to handle This compound weighing Weighing small quantities (<1g) in fume hood? start->weighing solution_prep Preparing solutions or handling larger quantities? weighing->solution_prep No ppe_standard Standard PPE: - Safety glasses - Lab coat - Nitrile gloves - Closed-toe shoes weighing->ppe_standard Yes solution_prep->weighing No ppe_goggles Upgrade to: - Tight-sealing goggles solution_prep->ppe_goggles Yes spill_risk Significant splash or dust generation risk? ppe_face_shield Add: - Face shield spill_risk->ppe_face_shield Yes proceed Proceed with experiment spill_risk->proceed No ppe_standard->proceed ppe_goggles->spill_risk ppe_face_shield->proceed disposal Follow proper disposal plan proceed->disposal

Caption: Decision workflow for selecting appropriate PPE.

Conclusion: Fostering a Culture of Safety

Adherence to these PPE guidelines is a fundamental aspect of responsible laboratory practice. By understanding the hazards associated with this compound and implementing a systematic approach to personal protection, researchers can significantly mitigate risks, ensuring a safe and productive research environment. This commitment to safety not only protects individuals but also upholds the scientific integrity of the work being performed.

References

  • Millipore. (2024). Safety Data Sheet.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • General Chemistry Lab Safety. (2014). Doküman No: SMP-19-03.
  • University of California, Santa Barbara. (n.d.). General Rules for Working with Chemicals.
  • United States Environmental Protection Agency. (2025). Personal Protective Equipment.
  • U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM.
  • GZ Industrial Supplies. (2025). Safe Handling Practices for Laboratory Chemicals.
  • Utah State University. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory.
  • Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • California State University, Bakersfield. (n.d.). Topic 1: Safety in the Organic Chemistry Laboratory.
  • Microbe Online. (2022). Personal Protective Equipment (PPE) Used in the Laboratory.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2'-Amino-3'-hydroxyacetophenone
Reactant of Route 2
2'-Amino-3'-hydroxyacetophenone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.